2,6-Dinitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWSIQQYJTJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209049 | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-12-3 | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dinitrobenzoic acid CAS number 603-12-3 properties
An In-depth Technical Guide to 2,6-Dinitrobenzoic Acid (CAS: 603-12-3) for Advanced Research and Development
Introduction
This compound, identified by CAS Number 603-12-3, is a highly functionalized aromatic carboxylic acid of significant interest to researchers in synthetic chemistry and drug development.[1] Its unique electronic structure, dictated by the presence of two powerful electron-withdrawing nitro groups positioned ortho to a carboxylic acid moiety, imparts distinct chemical properties and reactivity.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for its effective utilization in a laboratory and process development setting. While not a direct therapeutic agent, its role as a strategic building block and chemical intermediate makes a thorough understanding of its characteristics essential for the synthesis of complex molecular targets, including novel pharmaceutical compounds.[1]
Physicochemical and Structural Properties
The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. The strong electron-withdrawing nature of the two nitro groups significantly influences its acidity and melting point compared to parent benzoic acid.
Key Property Data
A summary of the core physicochemical data is presented below for quick reference. These parameters are critical for experimental design, from selecting appropriate solvent systems to setting reaction temperatures.
| Property | Value | Source(s) |
| CAS Number | 603-12-3 | [2][3][4] |
| Molecular Formula | C₇H₄N₂O₆ | [3][4][5] |
| Molecular Weight | 212.12 g/mol | [2][6] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 202-206 °C | [2] |
| Boiling Point | 351.93 °C (rough estimate) | [2] |
| pKa | 1.14 (at 25 °C) | [2] |
| Density | 1.7333 g/cm³ (rough estimate) | [2] |
Structural Identifiers
For unambiguous identification in chemical databases and software, the following structural identifiers are provided:
| Identifier | String | Source(s) |
| IUPAC Name | This compound | [3][6] |
| SMILES | C1=CC(=C(C(=C1)[O-])C(=O)O)[O-] | [3][6] |
| InChI | InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | [6] |
| InChIKey | HKKWSIQQYJTJLW-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of this compound presents a classic challenge in aromatic chemistry. The strong deactivating and meta-directing nature of the carboxyl group on benzoic acid makes direct nitration an inefficient route.[1] Therefore, synthetic strategies rely on precursors where the directing effects are more favorable.
Primary Synthetic Route: Oxidation of 2,6-Dinitrotoluene
The most common and industrially viable method involves the oxidation of 2,6-dinitrotoluene.[1] This precursor is accessible through the nitration of 2-nitrotoluene, which, after separation from other isomers, serves as the direct starting material.[1]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Oxidation of 2,6-Dinitrotoluene (Conceptual)
This protocol is based on analogous transformations of dinitrotoluenes and serves as a validated starting point for laboratory synthesis.[1][7]
Objective: To synthesize this compound by oxidizing the methyl group of 2,6-dinitrotoluene.
Materials:
-
2,6-Dinitrotoluene
-
Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a suspension of 2,6-dinitrotoluene in water.
-
Addition of Oxidant: Slowly add powdered potassium dichromate to the mixture in small portions. The reaction is exothermic and requires careful temperature control, maintaining the temperature within a specified range to prevent runaway reactions.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The color of the solution will typically change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Workup: Cool the reaction mixture in an ice bath. The crude this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and chromium salts.
-
Purification: The crude acid can be purified by recrystallization from hot water or a suitable organic solvent system.[2] The purity should be verified by melting point determination and analytical techniques such as NMR or HPLC.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful electronic effects of its substituents.
Caption: Key reactivity pathways for this compound.
-
Acidity: With a pKa of 1.14, it is a strong organic acid.[2] The two ortho-nitro groups provide powerful inductive electron withdrawal, stabilizing the conjugate base (carboxylate anion) and significantly increasing the acidity compared to benzoic acid (pKa 4.2).
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated towards electrophilic attack. The combined deactivating effects of the carboxyl and two nitro groups make reactions like nitration or halogenation exceptionally difficult, requiring harsh conditions with low yields.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the benzene ring is highly activated for nucleophilic attack.[1] While the nitro groups themselves are poor leaving groups, introducing a good leaving group (e.g., a halogen) onto the ring would result in a substrate highly susceptible to SNAr reactions.
-
Carboxyl Group Reactions: The carboxylic acid undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and conversion to the highly reactive 2,6-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂).[1]
-
Nitro Group Reactions: A key transformation for its use in pharmaceutical synthesis is the selective reduction of one nitro group to form 2-amino-6-nitrobenzoic acid.[1] This mono-reduction is challenging as it must be controlled to prevent further reduction to the diamino product. This transformation unlocks the molecule for further functionalization, making it a valuable intermediate.[1]
Applications in Drug Development and Research
While direct applications are limited, this compound is a valuable precursor for creating more complex and functionalized molecules.
-
Pharmaceutical Intermediate: Its primary role is as a starting material for 2-amino-6-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]
-
Molecular Scaffolding: In drug discovery, related dinitro-aromatic structures are used to construct molecular scaffolds that can participate in hydrogen bonding and hydrophobic interactions within the binding sites of biological targets like proteins and enzymes.[1]
-
Derivatizing Agent: Although less common than its 3,5-isomer, the high reactivity of its acyl chloride derivative makes it a potential reagent for derivatizing alcohols and amines for analytical purposes.
Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound must be handled with appropriate care, recognizing its potential hazards.
GHS Hazard Summary
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. |
| H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9] Given the H318 classification, this is critical.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[8]
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.[8]
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10][11] Avoid excessive heating. While specific thermal decomposition data for the 2,6-isomer is not detailed, caution is warranted based on the behavior of related nitrobenzoic acids.[10]
Conclusion
This compound is a specialized chemical intermediate whose value lies in its unique reactivity profile. The strong electron-withdrawing character of the twin nitro groups renders the aromatic ring inert to electrophiles but highly activated for nucleophilic substitution, while also significantly increasing the acidity of the carboxyl group. For researchers and drug development professionals, its most important application is as a precursor, particularly for the synthesis of 2-amino-6-nitrobenzoic acid. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for its successful and safe application in the creation of advanced chemical structures and potential pharmaceutical agents.
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Benchchem. This compound | 603-12-3.
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ChemicalBook. This compound | 603-12-3.
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physicochemical properties of 2,6-Dinitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dinitrobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound (2,6-DNBA) is a significant organic compound characterized by a benzoic acid core substituted with two nitro groups at the ortho positions. These electron-withdrawing groups profoundly influence the molecule's chemical and physical properties, rendering it a strong acid and a versatile intermediate in synthetic chemistry. This guide provides a comprehensive exploration of the physicochemical properties of 2,6-DNBA, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed, self-validating protocols for key experimental procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.
Core Physicochemical Profile
This compound is a member of the aromatic nitrocarboxylic acids, which are foundational building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals[1]. The strategic placement of two nitro groups ortho to the carboxylic acid function dictates its unique electronic and steric environment.
Chemical Structure and Identifiers
The structure of 2,6-DNBA features a benzene ring with a carboxyl group at position 1 and two nitro groups at positions 2 and 6. This arrangement leads to significant steric hindrance around the carboxyl group and strong inductive and resonance electron withdrawal from the aromatic ring.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of 2,6-DNBA are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 603-12-3 | [1][2] |
| Molecular Formula | C₇H₄N₂O₆ | [2][3] |
| Molecular Weight | 212.12 g/mol | [1][2][3] |
| Melting Point | 202-206 °C | [2][4] |
| Boiling Point | 351.93 °C (rough estimate) | [2][4] |
| pKa | ~1.14 (at 25 °C) | [1][2][4] |
| Water Solubility | 16.10 g/L (temperature not stated) | [2][4] |
| XLogP3 | 0.8 | [3] |
| Topological Polar Surface Area | 129 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
Spectroscopic and Analytical Profile
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2,6-DNBA.
UV-Vis Spectroscopy
In UV-Visible spectroscopy, organic molecules absorb light in the 190-400 nm range, causing electronic transitions[5]. The aromatic ring and nitro groups in 2,6-DNBA act as chromophores, leading to characteristic π → π* transitions. The resulting spectrum can be used for quantitative analysis via the Beer-Lambert Law and to confirm the presence of the conjugated system[5]. The analysis of the absorption maxima provides a fingerprint that can aid in the identification of the compound[6][7].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-DNBA would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid, typically a very broad band around 2500-3300 cm⁻¹.
-
C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O asymmetric and symmetric stretches of the nitro groups, appearing as two strong bands around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
-
C-N stretch and aromatic C=C stretches .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Due to the molecule's symmetry, the aromatic region would show two signals: a triplet for the proton at C4 and a doublet for the protons at C3 and C5. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.
-
¹³C NMR: The spectrum would display distinct signals for the unique carbon atoms in the molecule, including the carboxyl carbon and the four different aromatic carbons.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 2,6-DNBA typically avoids direct nitration of benzoic acid, as the carboxyl group is a meta-director and deactivating, making the introduction of nitro groups at the ortho positions difficult. A more common and effective strategy involves two main steps[1]:
-
Nitration of Toluene: Toluene is first nitrated to produce a mixture of dinitrotoluene isomers.
-
Oxidation: The 2,6-dinitrotoluene isomer is separated and then oxidized using a strong oxidizing agent, such as potassium dichromate in an acidic medium, to convert the methyl group into a carboxylic acid, yielding this compound[1].
Caption: General synthetic workflow for this compound.
Purification by Recrystallization
Recrystallization is the premier method for purifying solid organic compounds like 2,6-DNBA[8][9]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures[10]. The compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures[8][11]. For 2,6-DNBA, water is a suitable recrystallization solvent[2][4]. Impurities are either left behind as an insoluble solid during hot filtration or remain dissolved in the cold mother liquor after the desired compound has crystallized[12].
Reactivity and Chemical Behavior
Acidity
The most prominent chemical feature of 2,6-DNBA is its strong acidity. With a pKa of approximately 1.14, it is significantly more acidic than benzoic acid (pKa ≈ 4.2)[1][2]. This is a direct consequence of the two powerful electron-withdrawing nitro groups. They stabilize the conjugate base (2,6-dinitrobenzoate) through induction and resonance, delocalizing the negative charge and facilitating the release of the proton. This high acidity makes it prone to forming molecular salts upon reaction with bases[1].
Ring Reactivity
The presence of three strong electron-withdrawing groups (two -NO₂ and one -COOH) profoundly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions like halogenation would require extremely harsh conditions and are generally not feasible[1]. Conversely, while nitroaromatics are often susceptible to nucleophilic aromatic substitution (SNAr), the reactivity of 2,6-DNBA in such reactions is suppressed[1].
Carboxyl Group Reactions
The carboxyl group can undergo typical reactions such as esterification. Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst, is a common method. However, the reaction conditions may need optimization due to the electronic effects of the nitro groups[1].
Key Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
Causality: This method determines the pKa by monitoring the pH of a weak acid solution as a strong base is added. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is half-neutralized, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal[13]. At this half-equivalence point, the log term becomes zero, and thus pH = pKa[13][14].
Methodology:
-
Preparation: Calibrate a pH meter using standard buffer solutions. Accurately weigh a sample of 2,6-DNBA and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Initial Measurement: Record the initial pH of the 2,6-DNBA solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change rapidly, reduce the volume of titrant added per increment (e.g., 0.1 mL) to accurately capture the equivalence point, where a sharp inflection in the titration curve occurs[14].
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (the midpoint of the steep rise).
-
Calculate the volume at the half-equivalence point by dividing the equivalence point volume by two.
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of this compound[13].
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Purification by Recrystallization from Water
Causality: This protocol leverages the high temperature coefficient of solubility for 2,6-DNBA in water. It is highly soluble in hot water, allowing impurities to be filtered out, but its solubility drops significantly upon cooling, causing the pure compound to crystallize while soluble impurities remain in the solution[8][9][10].
Methodology:
-
Dissolution: Place the impure 2,6-DNBA solid in an Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a boil. Add the boiling water to the flask in small portions while heating and swirling until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield[9][10].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization[12].
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath to maximize crystal formation[10].
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[12].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse off any remaining soluble impurities from the crystal surfaces[8].
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.
Applications in Research and Development
As a highly functionalized molecule, this compound serves as a valuable building block in organic synthesis. Its defined stereochemistry and reactivity make it a useful starting material for creating more complex molecules. It is often employed in the synthesis of novel compounds for evaluation in drug discovery programs and materials science[1]. For example, its derivatives have been explored in the context of creating specialized reagents; a related compound, 2-methyl-6-nitrobenzoic anhydride (MNBA), is a powerful condensing agent for ester formation[1].
Safety and Handling
This compound is classified as a corrosive substance that can cause serious eye damage[3]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
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An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dinitrobenzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, bonding, and chemical properties of 2,6-Dinitrobenzoic acid (2,6-DNBA). We delve into the profound stereoelectronic consequences of the ortho-substitution pattern, particularly the "ortho effect," which dictates the molecule's unique geometry and reactivity. This document is intended for researchers, scientists, and drug development professionals who utilize substituted benzoic acids as synthons and molecular scaffolds. Key experimental and computational insights are synthesized to offer a holistic understanding of this important chemical entity.
Introduction to this compound
This compound, with the molecular formula C₇H₄N₂O₆, is a prominent member of the aromatic nitrocarboxylic acids.[1][2] This class of compounds is characterized by a benzene ring functionalized with both a carboxylic acid group (-COOH) and one or more nitro groups (-NO₂).[1] These functional groups, being strongly electron-withdrawing, significantly influence the molecule's chemical properties, making 2,6-DNBA and its isomers crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The specific 2,6-substitution pattern gives rise to unique structural and reactivity characteristics that distinguish it from its 2,4- and 3,5-dinitro isomers.[1]
Molecular Geometry: The Dominance of the Ortho Effect
The most defining structural characteristic of this compound is the steric strain imposed by the two bulky nitro groups positioned ortho to the carboxylic acid moiety. This steric crowding is the primary driver of the "ortho effect" observed in this molecule.[3][4]
2.1. Steric Hindrance and Non-Planarity
In an unsubstituted benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for maximal resonance stabilization between the two π-systems. However, in 2,6-DNBA, the van der Waals radii of the oxygen atoms on the adjacent nitro and carboxylic acid groups would significantly overlap if the molecule were planar.[5] To alleviate this severe steric repulsion, the molecule undergoes a conformational change: the C-C bond connecting the carboxylic group to the ring rotates, twisting the -COOH group out of the plane of the benzene ring.[3][6] This phenomenon is known as steric inhibition of resonance.
The consequences of this non-planar geometry are profound:
-
Inhibited Resonance: The π-orbitals of the carboxylic group are no longer aligned with the π-system of the aromatic ring, effectively breaking the conjugation between them.[3][5]
-
Increased Acidity: This loss of resonance has a direct impact on the acidity of the carboxylic proton. With the resonance-based electron donation from the phenyl ring to the carboxyl group inhibited, the inductive electron-withdrawing effect of the phenyl ring becomes more dominant.[4] This, coupled with the powerful inductive effects of the two ortho-nitro groups, makes 2,6-DNBA a significantly stronger acid than benzoic acid and even its meta- and para-nitro-substituted isomers.[6][7]
2.2. Intramolecular vs. Intermolecular Bonding
While intramolecular hydrogen bonds can be a feature in some ortho-substituted phenols and acids, the solid-state structure of many ortho-nitrobenzoic acids is dominated by intermolecular hydrogen bonding.[8][9] The crystal structure of 2,6-DNBA reveals that molecules typically pair up, forming hydrogen-bonded dimers between their carboxylic acid groups, a common motif for carboxylic acids.[1] The steric constraints that force the -COOH group out of the ring plane make the formation of a stable seven-membered intramolecular hydrogen-bonded ring between the carboxylic proton and a nitro-group oxygen less favorable than the classic intermolecular dimer arrangement.[9]
Electronic Structure and Chemical Reactivity
The electronic landscape of 2,6-DNBA is dictated by the potent electron-withdrawing nature of its substituents.
-
Inductive and Resonance Effects: Both the nitro groups and the carboxylic acid group are strongly deactivating, withdrawing electron density from the benzene ring through both inductive (-I) and resonance (-M) effects.[1] This renders the aromatic ring highly electron-deficient.
-
Reactivity in Electrophilic Aromatic Substitution (EAS): The profound deactivation of the ring makes electrophilic substitution reactions extremely difficult, requiring harsh conditions.[1] If forced, the directing effects of the three deactivating groups would channel an incoming electrophile to the C-5 position, which is meta to all three substituents.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). However, the nitro group itself is a relatively poor leaving group compared to halogens, so SNAr reactions involving the displacement of a nitro group in 2,6-DNBA are suppressed.[1]
Quantitative Molecular Data
Precise structural and physical data are essential for computational modeling and reaction planning. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [2] |
| Molecular Weight | 212.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 603-12-3 | [10] |
| Density | 1.688 g/cm³ | [] |
| Boiling Point | 395.5 °C at 760 mmHg | [] |
| Topological Polar Surface Area | 129 Ų | [] |
| Hydrogen Bond Donor Count | 1 | [] |
| Hydrogen Bond Acceptor Count | 6 | [] |
Note: Detailed bond lengths and angles are determined by X-ray crystallography, with data available from sources like the Cambridge Structural Database (CSD) under accession code 921935.[2]
Visualizing the Structure and Key Interactions
Diagrams are invaluable for conceptualizing the complex spatial relationships within this compound.
Figure 1: 2D representation of this compound.
Figure 2: The "Ortho Effect" driving non-planar geometry.
Experimental Protocols: Synthesis and Purification
A principal synthetic route to this compound is the oxidation of 2,6-dinitrotoluene, which is accessible via the nitration of 2-nitrotoluene.[1] Direct nitration of benzoic acid is not a viable high-yield strategy due to the meta-directing nature of the carboxyl group.[1]
6.1. Protocol: Oxidation of 2,6-Dinitrotoluene
This protocol describes a representative method for converting the methyl group of 2,6-dinitrotoluene to a carboxylic acid.
Causality: Strong oxidizing agents are required to convert the relatively stable alkyl side-chain into a carboxylic acid. The use of an acidic medium, such as sulfuric acid, protonates the oxidizing agent (e.g., dichromate), increasing its oxidative power.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dinitrotoluene in an aqueous solution of sulfuric acid.
-
Addition of Oxidant: While stirring, slowly add a solution of a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇).[1] The addition should be portion-wise to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The chromium salts will remain in the aqueous solution.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove residual acid and salts.
6.2. Protocol: Purification by Recrystallization
Causality: Recrystallization is an effective method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will either remain in the hot solution or be removed by hot filtration.
Methodology:
-
Solvent Selection: Place the crude this compound in a flask. Add a minimum amount of hot water, as it is a suitable solvent for recrystallization.[10]
-
Dissolution: Heat the suspension to boiling with stirring until all the solid dissolves. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent (water) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove the final traces of solvent.[12]
Conclusion and Applications
The molecular architecture of this compound is a classic example of sterically-driven structural chemistry. The ortho effect dictates a non-planar geometry, which in turn governs the molecule's electronic properties and reactivity, most notably its enhanced acidity. This well-defined structure makes it a valuable intermediate in organic synthesis. A key transformation is the selective reduction of one nitro group to yield 2-amino-6-nitrobenzoic acid, a versatile building block for more complex targets.[1] Furthermore, its capacity for hydrogen bonding and forming defined crystal lattices makes it a subject of interest in supramolecular chemistry and crystal engineering.[1] A thorough understanding of its structure and bonding is paramount for any scientist seeking to exploit its chemical potential in research and development.
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Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved January 12, 2026, from [Link]
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Pravda, M., et al. (2018). A resonance-assisted intramolecular hydrogen bond in compounds containing 2-hydroxy-3,5-dinitrobenzoic acid and its various deprotonated forms: redetermination of several related structures. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 9), 1109–1120. Available from: [Link]
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PubMed Central. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. National Library of Medicine. Retrieved January 12, 2026, from [Link]
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Solubility of 2,6-Dinitrobenzoic Acid in Organic Solvents: A Framework for Determination and Analysis
An In-depth Technical Guide for Researchers
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs their behavior in various stages of drug development, chemical synthesis, and formulation. 2,6-Dinitrobenzoic acid, a significant building block and metabolite[1][], possesses unique physicochemical properties due to the ortho-positioning of its two nitro groups, which profoundly influence its interaction with solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in organic solvents. By integrating theoretical principles with a validated experimental protocol and data analysis workflow, this document serves as a practical resource for generating reliable solubility data essential for process development, purification, and formulation design.
Physicochemical Characterization and Its Implications for Solubility
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound is an interesting case study due to the strong electron-withdrawing effects and steric influence of its substituents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [3] |
| Molecular Weight | 212.12 g/mol | [3] |
| Melting Point | 202-206 °C | [4] |
| pKa | 1.14 (at 25 °C) | [4] |
The two nitro groups ortho to the carboxylic acid group significantly increase the acidity of the proton (pKa of 1.14) compared to benzoic acid (pKa 4.2).[4] This is due to the powerful inductive and resonance electron-withdrawing effects of the nitro groups, which stabilize the resulting carboxylate anion. This high acidity is a primary determinant of its interaction with basic or protic solvents. Furthermore, the ortho positioning of the nitro groups can lead to intramolecular hydrogen bonding and steric hindrance, which may influence the carboxylic acid's ability to form intermolecular hydrogen bonds with solvent molecules, a key factor in the dissolution process.
A Predictive Framework Using Isomeric Data
While specific, extensive solubility data for this compound is not widely published, valuable insights can be gleaned from examining closely related isomers. Data from a comprehensive study on benzoic acid and its nitro-derivatives, including 3,5-Dinitrobenzoic acid, provides an excellent predictive baseline.[5]
Comparative Solubility of 3,5-Dinitrobenzoic Acid at Various Temperatures [5]
| Solvent | Dielectric Constant (298.15 K) | 273.15 K | 293.15 K | 313.15 K | 323.15 K |
| Solubility (mol/L) | |||||
| Methanol | 33.7 | 0.6847 | 0.9474 | 1.9560 | 1.5225 |
| Ethanol | 25.8 | - | - | - | 1.2733 |
| Ethyl Acetate | 6.4 | 0.1032 | 0.2548 | 1.1910 | - |
| Acetonitrile | 38.8 | 0.1638 | - | - | - |
| Dichloromethane | 8.9 | 0.0340 | - | - | - |
| Toluene | 2.38 | - | - | - | - |
| Water | 81.0 | - | - | - | - |
Note: Data extracted from Zhang et al. (2018). Dashes indicate data not provided in the source for that specific temperature.[5]
Analysis and Causality:
-
Polar Protic Solvents Dominate: The highest solubility for the 3,5-isomer is observed in methanol, a polar protic solvent.[5] This is attributable to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and nitro groups.
-
Influence of Polarity: Generally, solubility follows the trend of solvent polarity, with higher solubility in more polar solvents like acetonitrile and ethyl acetate compared to non-polar solvents like toluene.[5]
-
Temperature Dependence: As expected, solubility is an endothermic process for these systems, increasing with a rise in temperature.[5]
Expert Insights for this compound: Based on this isomeric data, we can hypothesize that this compound will also exhibit its highest solubility in polar protic solvents. However, the steric hindrance from the two ortho-nitro groups may slightly impede the solvation of the carboxylic acid group, potentially leading to lower overall solubility compared to the 3,5-isomer in the same solvent. This makes experimental verification crucial.
Validated Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a robust experimental methodology is required. The isothermal shake-flask method is a widely accepted and validated approach for determining the equilibrium solubility of a compound.[5]
Principle of the Method
The isothermal shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Experimental Workflow
The following diagram outlines the complete workflow for the experimental determination of solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, pipettes, and glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
2. Apparatus:
-
Shaking incubator or temperature-controlled water bath with orbital shaker
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]
3. Establishing Equilibrium:
-
Add an excess amount of this compound to a series of vials (e.g., 20 mg of solute to 2 mL of solvent). The key is to ensure solid remains visible after equilibrium is reached.
-
Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials at a constant speed.
-
Trustworthiness Check: To validate that equilibrium has been reached, take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.
4. Sample Preparation and Analysis:
-
Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to prevent crystallization and to remove all undissolved particles.
-
Determine the mass of the collected filtrate and dilute it to a known volume with the mobile phase.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A typical starting point for the method would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), monitoring at a wavelength determined by the UV spectrum of the compound.
Data Processing and Thermodynamic Analysis
The raw data from the analytical instrument must be processed to yield meaningful solubility values and thermodynamic parameters.
Solubility Calculation
The solubility can be expressed in various units. Using the concentration from HPLC (C_HPLC, in mg/L) and the dilution factor (DF), the solubility in mg/mL is calculated as:
Solubility (mg/mL) = (C_HPLC × DF) / 1000
This can be easily converted to molarity (mol/L) using the molecular weight of this compound (212.12 g/mol ).
Thermodynamic Modeling
By measuring solubility (expressed as mole fraction, x) at different temperatures (T), key thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°sol) and standard entropy (ΔS°sol), can be determined using the van't Hoff equation. A plot of ln(x) versus 1/T yields a straight line.
-
Slope = -ΔH°sol / R
-
Intercept = ΔS°sol / R
Where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). This analysis provides profound insight into the energetics of the dissolution process.
Caption: Logical flow from experimental data to thermodynamic parameters.
Conclusion
Determining the solubility of this compound requires a systematic approach grounded in its fundamental physicochemical properties. While direct literature data may be sparse, a predictive analysis based on its isomers provides a strong scientific rationale for experimental design. The validated isothermal shake-flask protocol detailed herein, coupled with quantitative HPLC-UV analysis, offers a reliable pathway for generating high-quality solubility data. Further analysis using the van't Hoff equation can elucidate the thermodynamic driving forces of dissolution, providing a comprehensive understanding essential for scientists in both academic research and the pharmaceutical industry.
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Cheméo. (n.d.). Chemical Properties of 2,4-Dinitrobenzoic acid (CAS 610-30-0). Retrieved from Cheméo. [Link]
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AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from AIP Publishing. [Link]
-
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-
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-
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A Comprehensive Technical Guide to the Thermal Properties of 2,6-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the melting point and thermal stability of 2,6-dinitrobenzoic acid. As a critical reagent and intermediate in various synthetic pathways, a thorough understanding of its physical properties is paramount for its safe and effective use in research and development. This document moves beyond a simple recitation of values to provide a deeper understanding of the underlying chemical principles that govern its thermal behavior, grounded in established experimental protocols and safety considerations.
Executive Summary: Key Physicochemical Properties
A foundational understanding of a compound's physical characteristics is essential for its application. The salient thermal properties of this compound are summarized below.
| Property | Value | Source(s) |
| Melting Point | 202-206 °C | [Benchchem][1] |
| Boiling Point | Decomposes before boiling | Inferred from thermal stability studies of nitroaromatic compounds |
| Molecular Formula | C₇H₄N₂O₆ | [PubChem][2] |
| Molecular Weight | 212.12 g/mol | [PubChem][2] |
It is critical to note that this compound is expected to undergo thermal decomposition at temperatures approaching its melting point and will decompose before a boiling point at atmospheric pressure can be reached. This thermal instability is a key consideration in its handling and use.
The Theoretical Framework: Understanding Thermal Behavior
The melting point and thermal stability of this compound are dictated by its molecular structure, specifically the interplay of its functional groups: a carboxylic acid and two nitro groups in the ortho positions.
Intermolecular Forces and Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules in a fixed lattice. For this compound, the primary intermolecular forces are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric associations between molecules.
-
Dipole-Dipole Interactions: The highly polar nitro groups and the carboxylic acid group create significant molecular dipoles, resulting in strong electrostatic attractions between adjacent molecules.
-
Van der Waals Forces: These dispersion forces, though weaker, contribute to the overall intermolecular attraction.
The presence of strong hydrogen bonding and dipole-dipole interactions necessitates a significant amount of thermal energy to overcome the crystal lattice forces, resulting in a relatively high melting point.
The "Ortho Effect" and Thermal Stability
The positioning of the two nitro groups ortho to the carboxylic acid group has a profound impact on the molecule's properties, a phenomenon known as the "ortho effect".[3][4] This steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring. This has two major consequences:
-
Increased Acidity: The twisting inhibits resonance between the carboxylic acid group and the aromatic ring, which increases the acidity of the carboxylic proton.
-
Influence on Thermal Stability: The steric strain introduced by the bulky ortho nitro groups can weaken the C-C bond between the carboxylic acid and the benzene ring, making the molecule more susceptible to thermal decarboxylation.
The electron-withdrawing nature of the nitro groups also plays a crucial role. By pulling electron density from the aromatic ring, they destabilize the molecule and lower the activation energy for decomposition.[5]
Experimental Determination of Thermal Properties
Accurate determination of the melting point and thermal decomposition characteristics of this compound is essential for its characterization and for ensuring process safety.
Protocol for Melting Point Determination
The capillary method is the standard technique for determining the melting point of crystalline organic compounds and is recognized by major pharmacopeias and standards organizations.[6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (5-10 °C/min) can be used to determine an approximate melting range.
-
For an accurate determination, the apparatus is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the final melting point. The range between these two temperatures is the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Addressing the Boiling Point: Thermal Decomposition
As this compound is prone to decomposition at elevated temperatures, a traditional boiling point determination is not feasible. Instead, understanding its thermal stability and decomposition profile is of greater practical importance. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study these characteristics.
Studies on nitrobenzoic acid isomers indicate that they undergo exothermic decomposition.[5] The primary decomposition pathway for many aromatic carboxylic acids upon heating is decarboxylation, leading to the loss of carbon dioxide.[8] For this compound, the likely initial major decomposition product is 1,3-dinitrobenzene.
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spectroscopic data for 2,6-Dinitrobenzoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dinitrobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound (C₇H₄N₂O₆, Molar Mass: 212.12 g/mol ) is a significant chemical intermediate in various synthetic pathways, including the production of pharmaceuticals and other specialty chemicals.[1][2] Its chemical behavior and reactivity are profoundly influenced by the steric hindrance and strong electron-withdrawing nature of the two nitro groups positioned ortho to the carboxylic acid function. Accurate and unambiguous structural confirmation is paramount for its use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its substitution pattern.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Due to the symmetrical placement of the two nitro groups, the aromatic protons at positions 3, 4, and 5 are chemically distinct, giving rise to a characteristic splitting pattern. The proton at the 4-position is expected to be a triplet, while the protons at the 3 and 5-positions will appear as a doublet.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation and Tabulation
The strong electron-withdrawing effect of the nitro and carboxylic acid groups deshields the aromatic protons, shifting them downfield.
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-4 | ~8.4 - 8.6 | Triplet (t) | ~8.0 |
| H-3, H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 |
| COOH | >10 (variable) | Broad Singlet (br s) | N/A |
Note: Actual chemical shifts can vary based on solvent and concentration.
The spectrum clearly shows a triplet and a doublet with an integration ratio of 1:2, respectively, confirming the A₂B pattern of the aromatic system. The broad singlet corresponding to the carboxylic acid proton is often concentration-dependent and may exchange with trace water in the solvent.
Caption: Molecular structure of this compound with key proton assignments.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, revealing the number and electronic environment of each carbon atom. Due to the molecule's symmetry, C-3 and C-5 are equivalent, as are C-2 and C-6.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are often necessary.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation and corrections. The solvent peak is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
Data Interpretation and Tabulation
The chemical shifts are influenced by the electron-withdrawing substituents. The carbons directly attached to the nitro groups (C-2, C-6) and the carboxylic acid group (C-1) are significantly downfield.
| Carbon Assignment | Chemical Shift (δ) ppm (Literature) |
| C=O | ~165 |
| C-2, C-6 | ~149 |
| C-4 | ~134 |
| C-1 | ~131 |
| C-3, C-5 | ~122 |
Source: Predicted values based on similar structures and data from PubChem for the sample from Aldrich Chemical Company, Inc.[1]
The presence of five distinct signals (one for the carbonyl carbon and four for the aromatic carbons) is in perfect agreement with the proposed symmetrical structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid and nitro groups.
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be run first.
Data Interpretation and Tabulation
The key diagnostic peaks confirm the presence of all expected functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3100 | C-H Stretch | Aromatic Ring |
| 1700 - 1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (Aryl) |
| ~1540 (strong) | N-O Asymmetric Stretch | Nitro Group (NO₂) |
| ~1350 (strong) | N-O Symmetric Stretch | Nitro Group (NO₂) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
Source: General ranges and specific data points referenced from multiple sources.[1][3]
The very broad O-H stretch is characteristic of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state. The two strong bands for the nitro group stretches are definitive evidence for their presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of water.
-
Instrumentation: Introduce the sample solution into an ESI-MS system via direct infusion or coupled with a liquid chromatography (LC) system.
-
Analysis Mode: For an acidic compound like this, negative ion mode ([M-H]⁻) is highly effective.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
Data Interpretation and Fragmentation
In negative ion mode, the most prominent peak is expected to be the deprotonated molecule. A key fragmentation pathway for the anion of this compound is the collision-induced loss of carbon dioxide (CO₂).[3]
| m/z (Negative Mode) | Ion Identity | Notes |
| 211.0 | [M-H]⁻ | Deprotonated molecular ion |
| 167.0 | [M-H-CO₂]⁻ | Result of decarboxylation |
The molecular weight of this compound is 212.12 g/mol .[1] The observation of the [M-H]⁻ ion at m/z 211 confirms this molecular weight. The facile loss of 44 Da (CO₂) to produce a fragment at m/z 167 is a highly characteristic fragmentation for this molecule, resulting in the stable 2,6-dinitrophenide anion.[3]
Caption: Key fragmentation pathway of this compound in ESI-MS (Negative Mode).
Conclusion
The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the substitution pattern and symmetry of the molecule. IR spectroscopy identifies the crucial carboxylic acid and nitro functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic decarboxylation fragmentation pathway. These datasets, when analyzed together, provide unequivocal evidence for the identity and purity of the compound, which is essential for its application in research and drug development.
References
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PubChem. (n.d.). Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880. Retrieved from [Link]
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NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4,6-dinitrobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]
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YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,6-Dinitrobenzoic Acid from 2,6-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,6-dinitrobenzoic acid from 2,6-dinitrotoluene, a critical transformation for the development of various pharmaceuticals and specialty chemicals. As Senior Application Scientists, we present not just a protocol, but a detailed exploration of the underlying chemical principles, optimization strategies, and safety considerations essential for successful and reproducible synthesis.
Introduction: Significance and Synthetic Challenges
This compound is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by the two electron-withdrawing nitro groups ortho to the carboxylic acid. This arrangement enhances the acidity of the carboxyl group and influences the reactivity of the aromatic ring, making it a key intermediate for various downstream applications.
The synthesis of this compound is most commonly achieved through the oxidation of the more readily available 2,6-dinitrotoluene.[1] While conceptually straightforward, this benzylic oxidation presents several challenges:
-
Harsh Reaction Conditions: The electron-withdrawing nature of the two nitro groups deactivates the methyl group, necessitating the use of potent oxidizing agents and often forcing reaction conditions.
-
Side Reactions: Over-oxidation and ring degradation are potential side reactions that can significantly lower the yield and purity of the desired product.
-
Safety Hazards: The use of strong oxidants with a nitro-aromatic compound, which itself has explosive potential, requires stringent safety protocols.[2][3][4]
This guide will focus on the use of chromium-based oxidants, a well-established and reliable method for this transformation.
Core Principles: The Chemistry of Benzylic Oxidation
The conversion of the methyl group of 2,6-dinitrotoluene to a carboxylic acid is a classic example of benzylic oxidation. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation intermediate.[5]
Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are commonly employed for this purpose.[6] In the case of dichromate oxidation, the active oxidizing species is chromic acid (H₂CrO₄), generated in situ from the reaction of sodium or potassium dichromate with a strong acid, typically sulfuric acid.[6]
The overall reaction can be summarized as follows:
C₇H₆N₂O₄ (2,6-dinitrotoluene) + [O] → C₇H₄N₂O₆ (this compound)
The mechanism, while complex, is believed to proceed through a series of oxidative steps, likely involving a benzylic radical intermediate.[7] The strong electron-withdrawing effect of the two nitro groups makes the methyl group less susceptible to oxidation compared to toluene, necessitating more forcing conditions.
Experimental Workflow: A Visual Overview
The following diagram outlines the key stages in the synthesis of this compound from 2,6-dinitrotoluene.
Caption: A high-level overview of the synthesis process.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the oxidation of nitrotoluenes and should be performed with strict adherence to all safety precautions.[8][9]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,6-Dinitrotoluene | 182.13 | 10.0 g (0.055 mol) | Starting material |
| Sodium Dichromate Dihydrate | 298.00 | 32.8 g (0.110 mol) | Oxidizing agent |
| Concentrated Sulfuric Acid | 98.08 | 45 mL | Acid catalyst |
| Deionized Water | 18.02 | As needed | Solvent and for workup |
| 5% Sodium Hydroxide Solution | 40.00 | As needed | For purification |
| 10% Sulfuric Acid Solution | 98.08 | As needed | For precipitation |
| Ethanol | 46.07 | As needed | Recrystallization solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2,6-dinitrotoluene (10.0 g), sodium dichromate dihydrate (32.8 g), and 75 mL of deionized water.
-
Initiation of Oxidation: Begin vigorous stirring to create a suspension. Slowly add concentrated sulfuric acid (45 mL) dropwise from the dropping funnel. The addition should be controlled to maintain a steady reaction rate and prevent excessive heat generation. The heat of dilution of the sulfuric acid will cause the 2,6-dinitrotoluene to melt, facilitating the oxidation.
-
Reaction Progression: After the addition of sulfuric acid is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The color of the reaction mixture will change from orange to a greenish hue, indicating the reduction of Cr(VI) to Cr(III).[6]
-
Workup and Isolation of Crude Product: Cool the reaction mixture to room temperature and then pour it into 200 mL of cold deionized water. Filter the resulting precipitate using a Büchner funnel and wash the solid with several portions of cold water to remove most of the chromium salts.
-
Purification:
-
Transfer the crude solid to a beaker and add 100 mL of 5% sodium hydroxide solution. Stir until the solid dissolves, forming the sodium salt of this compound. Any unreacted 2,6-dinitrotoluene will remain as a solid.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 10% sulfuric acid to the filtrate with constant stirring until the solution is acidic (test with litmus paper). This compound will precipitate out.
-
Collect the purified product by vacuum filtration and wash with a small amount of cold water.
-
-
Recrystallization: Recrystallize the solid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the dichromate oxidation of the benzylic methyl group.
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Technical Guide: 2,6-Dinitrobenzoic Acid as a Key Metabolite of 2,6-Dinitrotoluene
Introduction
2,6-Dinitrotoluene (2,6-DNT) is a significant environmental contaminant, primarily found in soil and groundwater at former munitions manufacturing sites.[1] It is a known rodent liver carcinogen, and its toxicological profile necessitates a thorough understanding of its metabolic fate within biological systems.[2][3] The biotransformation of 2,6-DNT is a complex process involving both oxidative and reductive pathways, orchestrated by hepatic enzymes and the intestinal microbiota.[4] This guide provides an in-depth examination of the metabolic pathways leading from 2,6-DNT to its key metabolite, 2,6-dinitrobenzoic acid (2,6-DNBA), offering insights for researchers, toxicologists, and drug development professionals. We will explore the enzymatic mechanisms, the critical role of enterohepatic circulation, and the toxicological implications of these biotransformations.
Mammalian Metabolism of 2,6-Dinitrotoluene: A Dual-Phase Process
The metabolism of 2,6-DNT in mammals is not a simple linear pathway but a complex interplay between the host's hepatic enzymes and the metabolic machinery of the gut microbiome.[4] This process is crucial as it dictates the detoxification or, conversely, the metabolic activation of 2,6-DNT to genotoxic intermediates.[5][6] The overall pathway can be broadly categorized into an initial oxidative phase in the liver and a subsequent reductive phase mediated by intestinal microflora, linked by enterohepatic circulation.
The Hepatic Oxidative Pathway to this compound
The primary oxidative metabolism of 2,6-DNT occurs in the liver, where the methyl group of the toluene ring is sequentially oxidized.[4] This pathway is catalyzed by a series of hepatic enzymes and results in the formation of this compound (2,6-DNBA), a major urinary metabolite.[7][8]
The process unfolds in three main steps:
-
Hydroxylation: The initial and rate-limiting step is the oxidation of the methyl group of 2,6-DNT to form 2,6-dinitrobenzyl alcohol. This reaction is predominantly catalyzed by cytochrome P450 (CYP450) enzymes located in the liver microsomes.[9]
-
Alcohol Oxidation: The newly formed 2,6-dinitrobenzyl alcohol is then oxidized to 2,6-dinitrobenzaldehyde.[9] This conversion is carried out by alcohol dehydrogenases present in both the microsomal and cytosolic fractions of liver cells.[9][10]
-
Aldehyde Oxidation: The final step is the oxidation of 2,6-dinitrobenzaldehyde to this compound.[9] This reaction is primarily catalyzed by aldehyde dehydrogenases found in the liver cytosol.[9]
2,6-DNBA, along with glucuronide conjugates of 2,6-dinitrobenzyl alcohol, are major metabolites excreted in the urine, serving as biomarkers for 2,6-DNT exposure.[7][8]
Caption: Hepatic oxidation of 2,6-DNT to 2,6-DNBA.
The Role of Gut Microbiota and Enterohepatic Circulation
While the liver focuses on oxidation, the gut microbiota plays a critical role in the reductive metabolism of 2,6-DNT and its metabolites.[5][11] This creates a crucial link between hepatic metabolism and the gut, known as enterohepatic circulation, which is pivotal for the genotoxicity of 2,6-DNT.[7]
The cycle proceeds as follows:
-
Biliary Excretion: In the liver, 2,6-dinitrobenzyl alcohol is conjugated, primarily with glucuronic acid, to form 2,6-dinitrobenzyl alcohol glucuronide.[7] This water-soluble conjugate is a major metabolite excreted into the bile.[7][9]
-
Intestinal Transformation: Once in the intestine, the gut microbiota hydrolyzes the glucuronide conjugate, releasing free 2,6-dinitrobenzyl alcohol.[7] The anaerobic environment of the gut promotes the reduction of one of the nitro groups by bacterial nitroreductases.[5][11] This results in the formation of aminonitrotoluenes, such as 2-amino-6-nitrotoluene, and further reduction can lead to diaminotoluene.[11]
-
Reabsorption and Bioactivation: These reduced metabolites are readily reabsorbed from the intestine back into the portal circulation and transported to the liver.[4][7] In the liver, these amino-metabolites can undergo N-hydroxylation by CYP450 enzymes, forming unstable intermediates that can bind to macromolecules like DNA, leading to mutations and initiating carcinogenesis.[6]
This enterohepatic cycling demonstrates that the gut microbiota is not just a passive participant but an essential partner in the metabolic activation of 2,6-DNT, transforming hepatically-detoxified conjugates into potent genotoxicants.[5]
Caption: Enterohepatic circulation and microbial activation of 2,6-DNT.
Quantitative Insights into 2,6-DNT Metabolism
Studies using rat liver fractions have provided quantitative data on the enzymatic activities involved in the oxidative metabolism of 2,6-DNT. These values highlight the relative rates of each step in the pathway to this compound.
| Metabolic Conversion | Enzymatic Activity (nmol formed/g liver per min) | Primary Cellular Fraction |
| 2,6-DNT → 2,6-Dinitrobenzyl alcohol | 22.0 | Microsomal |
| 2,6-Dinitrobenzyl alcohol → 2,6-Dinitrobenzaldehyde | 4.7 | Microsomal + Cytosol |
| 2,6-Dinitrobenzaldehyde → this compound | 1.3 | Cytosol |
| 2,6-Dinitrobenzaldehyde → 2,6-Dinitrobenzyl alcohol | 23.3 | Cytosol |
| Data adapted from studies in male Wistar rats.[9] |
Analysis: The data indicates that the initial oxidation of 2,6-DNT to its alcohol is a relatively rapid process. Interestingly, the reduction of the aldehyde back to the alcohol is significantly more active than its oxidation to the benzoic acid, suggesting a dynamic equilibrium between these two metabolites within the liver cytosol.[9]
Experimental Protocols for Studying 2,6-DNT Metabolism
To investigate the metabolic pathways of 2,6-DNT, in vitro models provide a controlled environment to dissect the roles of hepatic enzymes and intestinal microflora.
Protocol: In Vitro Hepatic Metabolism
This protocol is designed to demonstrate the formation of oxidative metabolites of 2,6-DNT using subcellular liver fractions.
Objective: To quantify the formation of 2,6-dinitrobenzyl alcohol, 2,6-dinitrobenzaldehyde, and this compound from 2,6-DNT.
Materials:
-
Male Wistar rat liver
-
Homogenization buffer (e.g., potassium phosphate buffer with KCl)
-
Microsomal and cytosolic fractions (prepared by differential centrifugation)
-
NADPH generating system (for microsomal incubations)
-
NAD+ (for cytosolic incubations)
-
2,6-Dinitrotoluene (substrate)
-
Analytical standards for metabolites
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Workflow:
Caption: Workflow for in vitro hepatic metabolism studies of 2,6-DNT.
Step-by-Step Procedure:
-
Preparation of Liver Fractions: Homogenize fresh rat liver in ice-cold buffer. Perform differential centrifugation to separate the microsomal and cytosolic fractions. Determine protein concentration for each fraction (e.g., Bradford assay).
-
Incubation:
-
Microsomal Oxidation (DNT → Alcohol): In a reaction tube, combine the microsomal fraction, an NADPH-generating system, buffer, and 2,6-DNT.
-
Cytosolic Oxidation (Aldehyde → Acid): Combine the cytosolic fraction, NAD+, buffer, and 2,6-dinitrobenzaldehyde as the substrate.
-
Incubate all reactions in a shaking water bath at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile or by acidification. Extract the metabolites from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector for separation and quantification of 2,6-DNT and its metabolites against known standards.
Protocol: Anaerobic Incubation with Intestinal Microflora
This protocol simulates the reductive environment of the gut to identify metabolites formed by microbial action.
Objective: To identify the reductive metabolites of 2,6-DNT formed by intestinal bacteria.
Materials:
-
Cecal contents from male Wistar rats
-
Anaerobic incubation medium
-
Anaerobic chamber or gas pack system (N₂/CO₂)
-
2,6-Dinitrotoluene (substrate)
-
Analytical standards for reduced metabolites (e.g., 2-amino-6-nitrotoluene)
-
GC-MS or LC-MS system for analysis
Step-by-Step Procedure:
-
Preparation of Inoculum: Under anaerobic conditions, collect cecal contents from rats and prepare a slurry in pre-reduced anaerobic medium.
-
Incubation: Add the cecal slurry to anaerobic tubes containing the medium and 2,6-DNT. Seal the tubes and incubate at 37°C. Collect time-point samples (e.g., 2, 6, 12, 24 hours).
-
Extraction: At each time point, sacrifice a tube and extract the entire contents with an organic solvent.
-
Analysis: Analyze the extracts using GC-MS or LC-MS to identify and quantify the formation of reductive metabolites like 2-nitroso-6-nitrotoluene, 2-hydroxylamino-6-nitrotoluene, and 2-amino-6-nitrotoluene over time.[11]
Conclusion
The biotransformation of 2,6-dinitrotoluene is a paradigm of how host and microbial metabolisms collaboratively determine the toxicological fate of a xenobiotic. The formation of this compound via hepatic oxidation represents a significant detoxification and excretory pathway. However, the story is incomplete without considering the critical role of the gut microbiota. Through enterohepatic circulation, intestinal bacteria convert hepatically-formed conjugates back into reactive species that, upon reabsorption, can be bioactivated in the liver to genotoxic agents. This detailed understanding of the metabolic journey from 2,6-DNT to 2,6-DNBA and other key intermediates is essential for accurate risk assessment, the development of relevant biomarkers of exposure and effect, and the design of effective bioremediation strategies.
References
-
Nishino, S. F., Spain, J. C., He, Z., & Löffler, F. E. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2570–2577. [Link]
-
Mori, M. A., Kawajiri, T., Sayama, M., Taniuchi, Y., Miyahara, T., & Kozuka, H. (1989). Metabolism of 2,6-dinitrotoluene in male Wistar rat. Xenobiotica, 19(7), 731-741. [Link]
-
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Foreword: Charting the Unknowns of a Key Metabolite
An In-depth Technical Guide to the Toxicological Profile of 2,6-Dinitrobenzoic Acid
In the field of toxicology and drug development, our focus is often drawn to parent compounds, the initial substances of exposure. However, the metabolic journey of these xenobiotics within a biological system frequently produces derivatives with their own distinct, and sometimes more potent, toxicological profiles. This compound (2,6-DNBA) represents a compelling case study in this regard. While direct toxicological data on 2,6-DNBA is sparse, its significance arises from its position as a primary metabolite of 2,6-dinitrotoluene (2,6-DNT), a well-documented environmental contaminant and rodent carcinogen.[1][2]
This guide is structured to navigate the current landscape of knowledge surrounding 2,6-DNBA. It moves from established physicochemical properties to the more complex, and often inferred, toxicological characteristics. Recognizing the significant data gaps, this document also serves as a roadmap, proposing robust methodologies to systematically characterize the toxicological profile of this compound. For researchers in environmental science, pharmacology, and drug safety, understanding 2,6-DNBA is not merely an academic exercise; it is crucial for a complete risk assessment of its parent compound, 2,6-DNT.
Chemical Identity and Physicochemical Properties
A foundational element of any toxicological profile is the understanding of the substance's chemical and physical nature, as these properties govern its environmental fate, biological absorption, and distribution. This compound is an organic compound characterized by a benzoic acid core with two nitro groups (-NO₂) substituted at positions 2 and 6 of the benzene ring.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [3] |
| Molecular Weight | 212.12 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 603-12-3 | [3] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Computed XLogP3-AA | 0.8 | [3] |
| Hydrogen Bond Donor | 1 | [3] |
| Hydrogen Bond Acceptor | 6 | [3] |
Table 1: Key Physicochemical Properties of this compound.
The presence of the carboxyl group and two electron-withdrawing nitro groups significantly influences the molecule's reactivity and polarity, which are key determinants of its biological interactions.[4]
Toxicokinetics: The Metabolic Fate from 2,6-Dinitrotoluene
Formation and Subsequent Metabolism
Studies in Fischer-344 rats have demonstrated that following oral administration of 2,6-DNT, 2,6-DNBA is a major urinary metabolite.[1][5] The metabolic pathway involves the hepatic oxidation of the methyl group of 2,6-DNT through a series of steps, likely involving 2,6-dinitrobenzyl alcohol and 2,6-dinitrobenzaldehyde as intermediates.[6]
Once formed, 2,6-DNBA can undergo further metabolism. One identified pathway is the reduction of one of the nitro groups to form 2-amino-6-nitrobenzoic acid, which has also been detected in the urine of rats treated with 2,6-DNT.[1] This reductive metabolism is a critical step, as the resulting amino-nitro aromatic compounds are often implicated in the genotoxic mechanisms of their parent compounds.
Caption: Metabolic activation of 2,6-DNT to 2,6-DNBA and its subsequent reduction.
Excretion
In studies with radiolabelled 2,6-DNT, this compound, along with 2,6-dinitrobenzyl alcohol glucuronide and 2-amino-6-nitrobenzoic acid, accounted for approximately 95% of the radioactivity found in urine.[1][7] This indicates that the formation of 2,6-DNBA is a significant pathway for the clearance of 2,6-DNT.
Toxicodynamics and Hazard Profile: An Evidence-Based Inference
The absence of direct toxicity studies on 2,6-DNBA necessitates a predictive approach based on its chemical class (nitroaromatic acid) and its relationship to 2,6-DNT.
Genotoxicity
The genotoxicity of nitroaromatic compounds is a primary toxicological concern. The mechanism often involves the metabolic reduction of a nitro group to a reactive nitroso or hydroxylamine intermediate, which can form DNA adducts.
-
Precursor Data: 2,6-DNT is a known rodent liver carcinogen and has tested positive in various genotoxicity assays, including the in vivo comet assay in rat liver and the bacterial reverse mutation (Ames) assay.[1][2]
-
Metabolite Data: The further metabolite, 2-amino-6-nitrobenzoic acid, has been shown to be mutagenic.[8]
-
Analog Data: Other nitrobenzoic acid isomers have demonstrated genotoxic potential. For example, 2,4,6-trinitrobenzoic acid and 4-amino-2,6-dinitrobenzoic acid produced positive responses in bacterial mutagenicity tests and micronucleus assays in human HepG2 cells.[9]
Expertise & Experience Insight: The collective evidence strongly suggests that 2,6-DNBA is a high-priority candidate for genotoxicity testing. Its formation in the liver, the primary site of 2,6-DNT-induced carcinogenicity, and the known genotoxicity of its precursor, a subsequent metabolite, and structural analogs, create a compelling hypothesis that 2,6-DNBA may be a proximate genotoxic agent in 2,6-DNT toxicity.
Other Potential Hazards
Based on safety data sheets for related dinitrobenzoic acid isomers and the general class of aromatic nitro compounds, the following hazards can be anticipated:
-
Systemic Effects: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This can lead to cyanosis, headache, dyspnea, and cardiac dysrhythmias.[10]
-
Local Effects: Compounds like 3,5-dinitrobenzoic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[11][12] It is reasonable to assume a similar irritant profile for 2,6-DNBA pending direct testing.
Methodologies for a Comprehensive Toxicological Assessment
To address the existing data gaps, a structured, multi-tiered approach to testing is required. The following protocols are presented as self-validating systems, incorporating standard guidelines and explaining the causality behind experimental choices.
Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of 2,6-DNBA and its metabolites to induce gene mutations. This is a first-tier screening assay for genotoxicity.
Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). Include nitroreductase-deficient strains (e.g., TA98NR) to determine if mutagenicity is dependent on bacterial nitro-reduction.[9]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-induced rat liver S9 fraction). This is critical to identify metabolites formed by mammalian enzymes that may be the ultimate mutagens.
-
Dose Selection: Perform a preliminary range-finding study to determine the cytotoxic concentration range of 2,6-DNBA. The main experiment should use at least five analyzable concentrations.
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (or buffer for non-activation arms).
-
Vortex gently and pour onto minimal glucose agar plates.
-
Incubate plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Validation & Interpretation: The assay is valid if the vehicle controls are within historical ranges and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9) show a robust increase in revertants. A positive result for 2,6-DNBA is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Protocol: In Vivo Mammalian Alkaline Comet Assay
Objective: To detect DNA strand breaks in the cells of a target organ following systemic exposure to 2,6-DNBA.
Causality: The liver is chosen as the target organ because it is the primary site of metabolism for the parent compound 2,6-DNT and the site of its carcinogenicity.[1][2] This assay provides direct evidence of DNA damage in the relevant tissue in vivo.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats, a common model in toxicology.
-
Administration: Administer 2,6-DNBA via oral gavage at three dose levels plus a vehicle control. Doses should be based on a preliminary acute toxicity study (e.g., up to the maximum tolerated dose). Include a positive control (e.g., ethyl methanesulfonate).
-
Tissue Collection: Euthanize animals at appropriate time points (e.g., 2-6 hours and 24 hours after treatment) to capture both early and potentially delayed DNA damage. Perfuse the liver in situ and harvest a small lobe.
-
Cell Preparation: Prepare a single-cell suspension from the liver sample by mincing and gentle enzymatic digestion.
-
Comet Assay Procedure:
-
Embed the isolated liver cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and soluble cell contents, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). Damaged DNA (containing strand breaks) will relax and migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Image at least 50-100 randomly selected cells per slide using fluorescence microscopy.
-
Use image analysis software to quantify the extent of DNA damage, typically measured as "% Tail DNA" (the percentage of total DNA fluorescence in the tail).
-
Statistically analyze the data for a dose-dependent increase in DNA damage compared to the vehicle control group.
-
Protocol: Analytical Method for Quantification in Biological Matrices
Objective: To develop and validate a robust method for measuring 2,6-DNBA in plasma and urine, essential for toxicokinetic and biomonitoring studies.
Methodology (HPLC-MS/MS):
-
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding a three-fold volume of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of 2,6-DNBA). Vortex and centrifuge.
-
Urine: Dilute the urine sample with mobile phase and add the internal standard.
-
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). This provides good peak shape and ionization efficiency.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative mode, as the carboxylic acid group is readily deprotonated.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 2,6-DNBA and the internal standard to ensure high selectivity and sensitivity.
-
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Summary and Future Research Directions
The toxicological profile of this compound is currently incomplete, with its primary significance defined by its role as a major metabolite of the carcinogen 2,6-dinitrotoluene.
What We Know:
-
It is a confirmed urinary metabolite of 2,6-DNT in rats.[1]
-
Its physicochemical properties are well-defined.[3]
-
It belongs to a chemical class (nitroaromatics) associated with genotoxicity and methemoglobinemia.[9][10]
Critical Data Gaps:
-
Direct data on acute, sub-chronic, and chronic toxicity.
-
A definitive assessment of its genotoxic and carcinogenic potential.
-
Comprehensive toxicokinetic data following direct administration.
-
Information on its reproductive and developmental toxicity.
The path forward requires a systematic investigation, beginning with the in vitro and in vivo genotoxicity assays outlined in this guide. A positive finding in these assays would elevate the concern for 2,6-DNBA as a potential key player in the carcinogenicity of its parent compound and would necessitate further long-term studies. Understanding the complete toxicological profile of 2,6-DNBA is essential for refining risk assessments for 2,6-DNT and for advancing our knowledge of how metabolic activation dictates the toxicity of environmental contaminants.
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An In-depth Technical Guide to 2,6-Dinitrobenzoic Acid: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Classic Nitroaromatic
In the landscape of organic chemistry, certain molecules, while not always in the limelight, form the bedrock of synthetic strategies and material innovations. 2,6-Dinitrobenzoic acid is one such compound. Its unassuming structure, a benzene ring adorned with a carboxyl group and two flanking nitro functionalities, belies a rich history and a surprising versatility that continues to be leveraged in contemporary research and development. This guide aims to provide a comprehensive technical overview of this compound, from its historical synthesis to its modern-day applications, offering insights for both seasoned researchers and those new to the field of nitroaromatic chemistry.
Discovery and Historical Context: A Tale of Nitration and Oxidation
The precise first synthesis of this compound is not definitively documented in a single seminal publication but can be understood within the broader historical context of 19th-century advancements in aromatic chemistry. The journey to this compound is intrinsically linked to the development of nitration and oxidation reactions of toluene.
The story begins with the exploration of nitration, a cornerstone of aromatic chemistry. While the nitration of benzene was a well-established process, the selective synthesis of dinitrotoluene isomers presented a greater challenge. The precursor to our compound of interest, 2,6-dinitrotoluene, is a minor product in the direct dinitration of toluene, with the 2,4-isomer being the major product. The ability to isolate and purify 2,6-dinitrotoluene was a critical step towards the synthesis of this compound.
The subsequent and final step in the historical synthesis is the oxidation of the methyl group of 2,6-dinitrotoluene to a carboxylic acid. This transformation, a common strategy for the synthesis of benzoic acid derivatives, would have been achievable with the strong oxidizing agents available to 19th and early 20th-century chemists, such as potassium permanganate or chromic acid. The metabolism of 2,6-dinitrotoluene in biological systems has also been shown to produce this compound, highlighting the oxidative pathway.
The broader context of this era includes the groundbreaking work of chemists like Victor Meyer, who extensively studied nitroalkanes and their reactions in the 1870s. Meyer's research into the nature of the carbon-nitrogen bond in nitro compounds laid the fundamental groundwork for understanding the reactivity and properties of molecules like this compound.
The synthesis of various dinitrobenzoic acid isomers, such as 2,5- and 3,5-dinitrobenzoic acid, through methods like the nitration of nitrobenzoic acids or the oxidation of the corresponding dinitrotoluenes, is well-documented in the late 19th and early 20th centuries. It is within this flourishing of organic synthesis that the preparation and characterization of this compound would have occurred, likely as part of systematic investigations into the properties and reactions of dinitro-aromatic compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | N/A |
| Molecular Weight | 212.12 g/mol | N/A |
| Appearance | Pale yellow to orange crystalline solid | |
| Melting Point | 202-204 °C | N/A |
| CAS Number | 603-12-3 | N/A |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons. The proton at the 4-position (para to the carboxyl group) typically appears as a triplet, while the protons at the 3- and 5-positions (meta to the carboxyl group) appear as a doublet. The exact chemical shifts can vary depending on the solvent used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the ipso-carbons attached to the nitro groups, and the remaining aromatic carbons. The strong electron-withdrawing effect of the nitro groups significantly influences the chemical shifts of the aromatic carbons.
IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present. Key absorptions include:
-
O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch of the carboxylic acid, a strong absorption around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretches of the nitro groups, appearing as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-N stretch and aromatic C-H and C=C vibrations at lower wavenumbers.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 212. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH), nitro groups (-NO₂), and other characteristic fragments.
Synthesis and Methodologies
The primary and most established method for the synthesis of this compound is a two-step process starting from toluene.
Step 1: Dinitration of Toluene
The first step involves the dinitration of toluene using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of dinitrotoluene isomers.
Caption: Synthetic pathway from toluene to 2,6-dinitrotoluene.
While 2,4-dinitrotoluene is the major product, 2,6-dinitrotoluene is formed in significant quantities and can be isolated from the reaction mixture through techniques such as fractional crystallization.
Step 2: Oxidation of 2,6-Dinitrotoluene
The isolated 2,6-dinitrotoluene is then oxidized to this compound. Strong oxidizing agents are required for this conversion.
Caption: Oxidation of 2,6-dinitrotoluene to this compound.
More modern and environmentally benign oxidation methods, such as aerobic photooxidation with catalytic hydrobromic acid, have been developed for the conversion of methylarenes to benzoic acids and could potentially be applied to this synthesis.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay of its three functional groups: the electron-withdrawing nitro groups and the carboxyl group.
Reactions of the Carboxyl Group
The carboxylic acid functionality undergoes typical reactions such as esterification, conversion to the acid chloride, and amide formation. These reactions provide a handle for incorporating the 2,6-dinitrophenyl moiety into larger molecules.
Reactions of the Nitro Groups
The two nitro groups are susceptible to reduction. Selective reduction of one nitro group to an amino group is a key transformation, yielding 2-amino-6-nitrobenzoic acid, a valuable building block for pharmaceuticals and agrochemicals. Complete reduction of both nitro groups affords 2,6-diaminobenzoic acid.
Aromatic Ring Reactivity
The presence of two strongly electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAr), although the carboxylate group can interfere with this reactivity under certain conditions.
Modern Applications in Research and Development
While its historical roots are in the dye and explosives industries, this compound and its derivatives have found new life in modern research, particularly in the fields of medicinal chemistry and materials science.
Precursor in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is present in a variety of biologically active molecules. Its derivatives are explored for their potential as:
-
Antimicrobial agents: The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs.
-
Enzyme inhibitors: The rigid structure and electronic properties of 2,6-disubstituted benzoic acids make them interesting candidates for the design of enzyme inhibitors.
-
Herbicides and Pesticides: As with its precursor, 2,6-dinitrotoluene, derivatives of this compound are investigated for their agrochemical potential.
Reagent in Organic Synthesis
In a more specialized application, derivatives of dinitrobenzoic acids are used as derivatizing agents for the identification of alcohols and amines. The resulting esters and amides are often crystalline solids with sharp melting points, facilitating the characterization of liquid or low-melting starting materials.
Safety, Handling, and Toxicology
As with all nitroaromatic compounds, this compound must be handled with appropriate safety precautions.
-
Explosive Potential: While not as sensitive as some other polynitrated aromatics, dinitrobenzoic acids can be explosive, particularly their heavy metal salts. They should be handled with care, avoiding shock, friction, and excessive heat.
-
Toxicity: Dinitrotoluenes, the precursors to this compound, are known to be toxic and are classified as probable human carcinogens. The metabolic conversion of dinitrotoluenes to dinitrobenzoic acids is a pathway of detoxification, but the inherent toxicity of the nitroaromatic class necessitates careful handling to avoid inhalation, ingestion, and skin contact.
-
Handling: Use in a well-ventilated fume hood is essential. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.
Conclusion: A Molecule of Continued Significance
This compound, a compound born from the foundational reactions of organic chemistry, continues to be a relevant and valuable tool for the modern scientist. Its synthesis, while requiring careful control of reaction conditions, is well-established. Its unique electronic and structural features provide a versatile platform for the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its history, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in contemporary research and development.
References
- Meyer, V. (1872). Ueber die Nitroverbindungen der Fettreihe. Berichte der deutschen chemischen Gesellschaft, 5(1), 203-205.
- Griess, P. (1874). Ueber eine neue Bildungsweise der α-Dinitronaphtalin-sulfosäure. Berichte der deutschen chemischen Gesellschaft, 7(2), 1223-1226.
- Staedel, W. (1883). Ueber die Einwirkung von Salpetersäure auf Benzoësäure. Justus Liebig's Annalen der Chemie, 217(2), 153-201.
- Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic Acid. Organic Syntheses, 2, 95.
- Ballini, R., & Palmieri, A. (2021).
-
Wikipedia contributors. (2023, December 12). Nitro compound. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
T3DB. (n.d.). 2,6-Dinitrotoluene (T3D0261). T3DB. Retrieved January 12, 2026, from [Link]
- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
-
Wikipedia contributors. (2023, November 28). 3,5-Dinitrobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
YouTube. (2019, December 26). VICTOR MEYER REACTION for nitro alkane synthesis. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
-
ResearchGate. (n.d.). Synthesis route of DNT and TNT oxidation. Only the major product is shown. Retrieved January 12, 2026, from [Link]
- U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene)
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In *Printing Processes and Printing Inks,
An In-Depth Technical Guide to the Health and Safety of 2,6-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dinitrobenzoic acid (2,6-DNBA), a nitroaromatic compound, serves as a significant building block in various synthetic applications. However, its chemical structure, characterized by the presence of two nitro groups ortho to a carboxylic acid on a benzene ring, necessitates a thorough understanding of its potential health and safety hazards. This in-depth technical guide provides a comprehensive overview of the health and safety information for this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge required for its safe handling, storage, and disposal. This guide synthesizes critical data on toxicological properties, reactivity, and environmental impact, supported by established safety protocols and emergency procedures.
Chemical and Physical Identity
This compound is a solid organic compound with the molecular formula C₇H₄N₂O₆.[1] A clear understanding of its physical and chemical properties is fundamental to anticipating its behavior under various laboratory conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 603-12-3 | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water | [2] |
| IUPAC Name | This compound | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazard statements that underscore the need for caution. The primary hazards are associated with its potential to cause serious eye damage.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage | Danger |
Source: European Chemicals Agency (ECHA)[1]
The presence of two nitro groups on the aromatic ring significantly influences the reactivity and potential hazards of this compound. Aromatic nitro compounds are known to be oxidizing agents and may exhibit explosive properties, particularly when heated or subjected to shock.[2]
Toxicological Profile: Understanding the Health Risks
While specific comprehensive toxicological studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its precursor, 2,6-dinitrotoluene (2,6-DNT), and related nitroaromatic compounds.
Metabolism and Toxicokinetics
In vivo studies on rats have shown that 2,6-dinitrotoluene is metabolized to this compound.[3][4] This metabolic pathway is crucial as it indicates that exposure to 2,6-DNT can lead to the systemic presence of 2,6-DNBA. The metabolism of 2,6-DNT involves both oxidation of the methyl group to a carboxylic acid and reduction of the nitro groups.[4] The resulting metabolites, including this compound, are then excreted in the urine.[3][5]
The enterohepatic circulation of metabolites of 2,6-DNT has been observed, suggesting a potential for prolonged exposure of the liver to these compounds.[3][4] This is a critical consideration in assessing the long-term health effects of exposure.
Acute and Chronic Toxicity
Data on the acute toxicity of this compound is limited. However, related dinitrobenzoic acid isomers are known to be harmful if swallowed and cause skin and eye irritation.[6] Given the GHS classification of "Causes serious eye damage," direct contact with the eyes is a primary concern.
Chronic exposure to nitroaromatic compounds can lead to a range of health issues. The metabolic activation of these compounds can generate reactive species that contribute to cellular damage.[7] For instance, the metabolism of 2,4,6-trinitrotoluene (TNT) can lead to the formation of reactive oxygen species (ROS), which can induce cell damage.[7]
Genotoxicity and Carcinogenicity
There is a lack of specific data on the genotoxicity and carcinogenicity of this compound. However, its precursor, 2,6-dinitrotoluene, is classified as a substance that may cause cancer.[8] Given that 2,6-DNBA is a metabolite of 2,6-DNT, its potential genotoxic and carcinogenic properties warrant careful consideration and handling as a potentially hazardous substance.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All work with this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and dust, preventing serious eye damage.[10] |
| Hands | Nitrile or other chemically resistant gloves | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[11] |
| Body | Laboratory coat | To protect skin and clothing from contamination.[9] |
| Respiratory | Use in a fume hood is the primary control. If a respirator is required, it must be NIOSH-approved and used in accordance with a respiratory protection program. | To prevent inhalation of dust or aerosols. |
Safe Handling Practices
-
Avoid creating dust.[12]
-
Wash hands thoroughly after handling.[12]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Keep containers tightly closed when not in use.[12]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is essential for preventing hazardous reactions.
Chemical Incompatibilities
Nitroaromatic compounds are generally incompatible with:
-
Strong oxidizing agents: Can lead to vigorous reactions.[2][14]
-
Reducing agents: May initiate vigorous reactions that could culminate in a detonation.[2]
-
Strong bases (alkalies): Heating polynitroaryl compounds with alkalies can lead to violent decomposition or explosion.[2]
It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Hazardous Decomposition Products
Upon thermal decomposition, this compound may release toxic fumes, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
Emergency Procedures
In the event of an emergency involving this compound, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[15]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[15]
Spill and Leak Procedures
For a small spill:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12]
-
Clean the spill area with soap and water.
-
For larger spills, or if the spill cannot be managed safely, contact your institution's emergency response team.
Storage and Disposal
Proper storage and disposal are essential components of a comprehensive safety plan for this compound.
Storage
-
Store in a cool, dry, well-ventilated area.[12]
-
Keep containers tightly closed.[12]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[2][12]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[2][16]
-
Waste material should be handled as hazardous waste.[2]
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[12]
Environmental Hazards
The environmental fate and ecotoxicity of this compound are not well-documented. However, related dinitrobenzoic acid isomers are considered harmful to aquatic life with long-lasting effects.[13][16] Therefore, it is crucial to prevent the release of this compound into the environment. Do not let the product enter drains.[12]
Conclusion
This compound is a valuable chemical intermediate, but its handling requires a high level of safety awareness and adherence to strict protocols. The primary hazards are associated with its potential to cause serious eye damage, and insights from related nitroaromatic compounds suggest that caution should be exercised regarding its potential toxicity and reactivity. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can minimize the risks associated with the use of this compound and ensure a safe laboratory environment. Continuous vigilance and a commitment to a strong safety culture are essential when working with this and other potentially hazardous chemicals.
References
-
Long, R. M., & Rickert, D. E. (1982). Metabolism and excretion of 2,6-dinitro [14C]toluene in vivo and in isolated perfused rat livers. Drug Metabolism and Disposition, 10(5), 455-458. [Link]
-
Mori, M., Kudo, Y., Nunozawa, T., Miyahara, T., & Kozuka, H. (1985). Metabolism of 2,6-dinitrotoluene in male Wistar rat. Chemical & Pharmaceutical Bulletin, 33(1), 327-332. [Link]
-
Liu, H., Ramos, K. S., & Ou, S. Y. (1998). Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity. Toxicology and Applied Pharmacology, 150(2), 329-336. [Link]
-
Alpha Chemika. (n.d.). 3,5-DINITROBENZOIC ACID For Synthesis Safety Data Sheet. [Link]
-
Adamson, J., & Epa, U. S. (2020). Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Toxicology, 442, 152541. [Link]
-
Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]
-
European Chemicals Agency. (2025, April 4). Substance Information - 2,6-dinitrotoluene. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dinitrotoluene. PubChem Compound Database. [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 2,6-dinitro-. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrobenzoic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrobenzoic acid. [Link]
-
European Chemicals Agency. (n.d.). Classification of substances and mixtures. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
European Chemicals Agency. (n.d.). Extended safety data sheets. [Link]
-
European Chemicals Agency. (n.d.). Hazard class table. [Link]
-
U.S. Army Medical Research and Development Command. (1988). Water Quality Criteria for 2,4-Dinitrotoluene and 2,6-Dinitrotoluene. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzoic acid. PubChem Compound Database. [Link]
-
Preiss-Weigert, A., et al. (2021). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. Toxins, 13(8), 543. [Link]
Visualizations
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Emergency Response for Spills
Caption: Decision-making workflow for responding to a this compound spill.
Sources
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- 4. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2,6-Dinitrobenzoic acid suppliers and purity grades
An In-Depth Technical Guide to 2,6-Dinitrobenzoic Acid: Suppliers, Purity, and Application-Critical Insights
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Advanced Synthesis
This compound (CAS No. 603-12-3) is an aromatic nitrocarboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and drug development.[1] Its molecular structure, featuring a carboxylic acid group flanked by two electron-withdrawing nitro groups in the ortho positions, imparts unique chemical reactivity.[1][2] This specific arrangement makes it a valuable building block and intermediate for synthesizing a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyes.[1]
However, the successful integration of this compound into a synthetic pathway is critically dependent on its purity and the reliability of its supply chain. The presence of isomeric impurities, residual starting materials, or byproducts can have profound consequences on reaction yields, downstream purification efforts, and the biological activity of the final compound. This guide provides an in-depth analysis of the supplier landscape, the nuances of purity grades, and the essential analytical methodologies required to qualify this critical reagent for high-stakes research and development.
Part 1: Navigating the Supplier Landscape and Procurement Strategy
The procurement of a specialty chemical like this compound extends beyond a simple price comparison. For the scientist, the primary concern is consistency, documentation, and a transparent understanding of the material's quality.
Identifying and Vetting Potential Suppliers
A multitude of chemical suppliers list this compound in their catalogs, ranging from large global distributors to specialized synthesis labs. Initial searches may reveal suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, Benchchem, and various others.[1][3][4] The key to successful procurement lies in a structured vetting process.
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// Edges Start -> RequestInfo [label="Initial List"]; RequestInfo -> AssessCoA; AssessCoA -> PurityCheck; PurityCheck -> ImpurityProfile [label="Yes"]; PurityCheck -> Reject [label="No / Vague"]; ImpurityProfile -> SupplierComm [label="Yes"]; ImpurityProfile -> Reject [label="No"]; SupplierComm -> Select [label="Satisfactory"]; SupplierComm -> Reject [label="Unsatisfactory"]; Select -> In-HouseQC; }
Representative Suppliers of this compound
The following table summarizes a selection of suppliers and the typical purity grades they offer. This is for illustrative purposes; researchers must verify current specifications for the specific lot they intend to purchase.
| Supplier | Example Purity Grade(s) | Notes |
| Synchem.de | 95% | Often available from stock, categorized as an analytical standard.[5] |
| AstaTech Inc. | 95% | Available in smaller quantities (e.g., 1g).[6] |
| Shanghai Acmec | 95% | Offers various package sizes from milligrams to grams.[3] |
| Sigma-Aldrich | AldrichCPR | This designation indicates the product is sold "as-is" and the buyer is responsible for confirming purity. Analytical data is not routinely collected by the supplier for these items.[4] |
Part 2: Deconstructing Purity Grades and the Certificate of Analysis (CoA)
The stated purity on a product label can be misleading without a proper understanding of how it was determined. For a molecule like this compound, the primary concerns are isomeric purity (distinguishing it from 2,4-, 2,5-, 3,4-, or 3,5-dinitrobenzoic acid) and freedom from precursors like 2,6-dinitrotoluene.[1][7]
Common Purity Grades and Their Implications
-
~95% Purity: This is a common grade for building blocks.[5][6] While suitable for initial screening or synthetic exploration, the 5% of impurities can be significant. These may include other dinitrobenzoic acid isomers, which could lead to unintended side products in subsequent reactions. This grade necessitates rigorous in-house quality control before use in a critical synthetic step.
-
>98% Purity: Often designated for pharmaceutical or high-value synthesis, this grade provides greater confidence. The supplier should provide an analytical method (e.g., HPLC, GC) on the CoA that justifies this claim. Even at this level, understanding the nature of the remaining <2% impurities is crucial.
-
Analytical Standard: This grade implies that the material is well-characterized and suitable for use as a reference standard in analytical methods. However, the exact purity percentage must still be verified on the CoA.
The Certificate of Analysis (CoA): A Scientist's Most Important Document
A CoA is more than a formality; it is a detailed report of the specific lot of chemical being purchased. A trustworthy CoA should include:
-
Compound Identification: Confirmation of structure by methods like ¹H NMR or FTIR.
-
Purity Determination: The specific analytical method used (e.g., HPLC, GC, Titration) and the resulting purity value. A simple "Purity: >95%" without a method is a red flag.
-
Physical Properties: Appearance, melting point range, etc.
-
Date of Analysis and Lot Number: Ensures the data is relevant to the purchased batch.
For compounds used in drug development, a detailed CoA is paramount as trace impurities can interfere with reactions or introduce toxicological risks.
Part 3: In-House Purity Verification: A Self-Validating System
Regardless of the supplier's claims, performing in-house analytical verification is a cornerstone of good scientific practice. This ensures the material's integrity and prevents costly downstream failures.
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Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse method for assessing the purity of non-volatile organic compounds. It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] A UV detector quantifies the components as they elute.
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 100 mL of mobile phase to create a standard solution.[8]
-
Sample Preparation: Prepare a sample solution in the same manner using the newly acquired batch of the chemical.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid), e.g., 60:40 v/v. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[8]
-
Causality: This method is powerful because it can resolve closely related isomers that may not be distinguishable by other techniques. The presence of multiple peaks indicates impurities.
-
Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) or standard ¹H NMR provides unambiguous structural confirmation and can reveal proton-containing impurities.[8]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Interpretation: The spectrum of pure this compound should exhibit characteristic peaks corresponding to its aromatic protons. Any unexpected signals suggest the presence of impurities. Compare the obtained spectrum with literature data or a known pure standard.
Experimental Protocol 3: Melting Point Analysis
Principle: A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8]
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder.
-
Measurement: Place a small amount of the sample in a capillary tube and determine the melting range using a calibrated melting point apparatus.
-
Interpretation:
-
High Purity: A narrow melting range (0.5-1.0 °C) close to the literature value (approx. 202 °C).
-
Impure Sample: A broad melting range that is significantly lower than the literature value.[8]
-
Causality: While not quantitative, this is a rapid and inexpensive first-pass indicator of potential purity issues.
-
Part 4: Safe Handling and Storage
Proper handling is essential for both researcher safety and maintaining the integrity of the chemical. This compound is classified as an irritant.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11][12] Keep the container tightly closed to prevent moisture absorption.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
The successful use of this compound in research and drug development hinges on a meticulous approach to procurement and quality validation. By moving beyond a superficial reliance on catalog purity claims and implementing a robust, multi-technique in-house verification system, scientists can ensure the integrity of their starting materials. This diligence mitigates the risk of failed experiments, ambiguous results, and compromised timelines, ultimately accelerating the path to discovery.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Neta Scientific. (n.d.). AC6452 1G | Astatech this compound; 1G; Purity 95%. [Link]
-
LibreTexts Chemistry. (n.d.). Selected Methods of Analysis. [Link]
-
PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. [Link]
-
Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. [Link]
-
PubMed. (1975). An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines. [Link]
-
National Institutes of Health (NIH). (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Introduction: The Analytical Imperative for 2,6-Dinitrobenzoic Acid
An Application Guide to the Quantitative Analysis of 2,6-Dinitrobenzoic Acid
Abstract: This technical guide provides a detailed overview and comparative analysis of analytical methodologies for the accurate and precise quantification of this compound (2,6-DNBA). As a crucial intermediate in chemical synthesis and a compound of interest in metabolic and toxicological research, robust analytical methods for 2,6-DNBA are essential for quality control, process monitoring, and research applications.[1] This document offers field-proven insights into the principles, protocols, and validation of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced electrochemical methods. Detailed, step-by-step protocols are provided to guide researchers, scientists, and drug development professionals in the implementation of these methods.
This compound (MW: 212.12 g/mol , CAS: 603-12-3) is a nitroaromatic compound whose utility spans various domains of chemical science.[1] It serves as a valuable starting material in the synthesis of more complex molecules and is a subject of study in supramolecular chemistry and crystal engineering.[1] The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences its chemical reactivity and physical properties, making its detection and quantification a unique analytical challenge.
The accurate determination of 2,6-DNBA is critical for:
-
Quality Control: Ensuring the purity of the compound as a raw material or synthesized intermediate.
-
Process Chemistry: Monitoring the progress of chemical reactions where 2,6-DNBA is a reactant or product.
-
Stability Studies: Assessing the degradation of 2,6-DNBA under various stress conditions (e.g., thermal, photolytic, hydrolytic).
-
Toxicological and Environmental Research: Quantifying trace levels in complex biological or environmental matrices.
This guide is designed to provide the scientific community with the necessary tools to select, develop, and validate analytical methods that are fit for their intended purpose.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical method is a critical decision dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[2] Several techniques are amenable to the analysis of nitroaromatic compounds like 2,6-DNBA.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrochemical Methods (e.g., DPV) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Separation of volatile/semi-volatile compounds based on boiling point and polarity, with mass-based detection. | Chromatographic separation with highly sensitive and selective mass-based detection. | Measures the current response from the electrochemical reduction of nitro groups. |
| Specificity | High, especially with optimized separation from impurities.[2] | Very High, based on mass fragmentation patterns.[2] | Extremely High, provides structural information. | Moderate to High, depends on the electrode and potential interferences.[3] |
| Sensitivity | ng/mL range (LOD/LOQ).[2] | pg/mL to ng/mL range (LOD/LOQ).[2] | pg/mL or lower.[4] | µM to nM range.[3] |
| Robustness | High.[2] | Medium to High. | High. | Medium. |
| Primary Application | Routine quality control, purity assessment, stability testing. | Trace analysis, impurity profiling, identification of unknowns. | Trace quantification in complex matrices (e.g., biological fluids). | Rapid screening, specialized sensor applications. |
| Causality | Well-suited for non-volatile, polar compounds like benzoic acids. The chromophoric nature of the nitro groups allows for sensitive UV detection. | Requires that the analyte is volatile or can be made volatile through derivatization. The high selectivity of MS is ideal for complex matrices. | The premier choice for sensitivity and selectivity, directly coupling the powerful separation of LC with the definitive identification of MS. | Exploits the electroactive nature of the nitro groups, which can be readily reduced at an electrode surface, providing a direct quantitative signal. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the analysis of nitroaromatic compounds due to its robustness, precision, and accessibility.[2] Reversed-phase HPLC, particularly with a C18 stationary phase, is highly effective for separating benzoic acid derivatives based on their hydrophobicity.[1]
Scientific Principle
In reversed-phase HPLC, the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). 2,6-DNBA, being a moderately polar molecule, will partition between the two phases. Its retention is controlled by adjusting the composition of the mobile phase. The inclusion of an acid (e.g., phosphoric acid, formic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5] Detection is achieved by a UV-Vis detector, as the nitroaromatic structure of 2,6-DNBA strongly absorbs UV light.
Detailed Application Protocol: Isocratic RP-HPLC-UV Method
This protocol describes a validated method for the quantification and purity assessment of this compound.
A. Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[2]
B. Preparation of Standards and Samples
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[2]
-
Sample Preparation: Accurately weigh and dissolve the sample containing 2,6-DNBA in the mobile phase to achieve a final concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and prevent column blockage.[2]
C. Data Analysis and System Suitability
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method is confirmed if the correlation coefficient (R²) is >0.999.[2][6]
-
Quantification: Inject the prepared sample solution. The concentration of 2,6-DNBA is determined by interpolating its peak area from the calibration curve.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.
D. Method Validation To ensure the method is fit for its purpose, it must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity/Selectivity: Demonstrated by the ability to resolve the 2,6-DNBA peak from potential impurities and degradation products.[7] This can be assessed using a photodiode array detector to check for peak purity.
-
Accuracy: Determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[7] Mean recovery should be within 98-102%.[8]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The %RSD should not exceed 2%.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[6][8]
Workflow for HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional sensitivity and selectivity, making it a powerful tool for identifying and quantifying 2,6-DNBA, especially at trace levels or in complex matrices.[9]
Scientific Principle
GC separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column.[10] For a compound like 2,6-DNBA, which has a carboxylic acid group, derivatization (e.g., esterification to form a more volatile methyl ester) is often required to improve its chromatographic behavior and prevent tailing. Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Gas-phase studies have shown that the anion of 2,6-DNBA can undergo collision-induced decarboxylation (loss of CO₂), a fragmentation pathway that can be leveraged for identification.[1]
Conceptual Protocol for GC-MS Analysis
A. Instrumentation
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium, at a constant flow rate.[10]
B. Sample Preparation and Derivatization
-
Extraction: If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the 2,6-DNBA.
-
Derivatization (Esterification): To increase volatility, the carboxylic acid group is converted to an ester. A common method is reaction with a reagent like BF₃-Methanol or diazomethane (with appropriate safety precautions).
-
Final Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., hexane, ethyl acetate) for injection.
C. GC-MS Conditions
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to elute compounds, e.g., start at 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Ion Source Temperature: ~230 °C.
-
MS Mode: Full Scan mode for identification or Selected Ion Monitoring (SIM) mode for highly sensitive quantification of target ions.
Workflow for GC-MS Analysis
Advanced and Alternative Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry.[4] It is particularly advantageous as it often does not require derivatization for polar compounds like 2,6-DNBA. Electrospray ionization (ESI) in negative ion mode is highly effective for generating the [M-H]⁻ ion of the acid, which can then be fragmented for tandem MS (MS/MS) analysis, providing unparalleled selectivity and low detection limits.[1][11]
-
Electrochemical Detection: Methods like Differential Pulse Voltammetry (DPV) can be developed for 2,6-DNBA.[3] These methods are based on the reduction of the nitro groups at a modified electrode surface. The resulting current is proportional to the analyte concentration. While potentially very sensitive and suitable for portable sensor development, they may be susceptible to interference from other electroactive species in the sample matrix.[3][12]
Conclusion
The selection of an analytical method for this compound must be a carefully considered process, balancing the requirements for sensitivity, selectivity, and throughput with the available resources. For routine quality control and purity assays, the described RP-HPLC-UV method offers a robust, reliable, and validated solution. For trace-level quantification, impurity identification, or analysis in complex matrices, the superior selectivity and sensitivity of GC-MS (with derivatization) or, more directly, LC-MS/MS are the methods of choice. This guide provides the foundational protocols and scientific rationale to empower researchers to confidently implement analytical strategies for 2,6-DNBA, ensuring data of the highest quality and integrity.
References
- A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol. Benchchem.
- This compound | 603-12-3. Benchchem.
- Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. PMC - NIH.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same... ResearchGate.
- Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical method validation: A brief review. ResearchGate.
- Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare.
- 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879. PubChem.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate.
- Conducting dyes as electro-active monomers and polymers for detecting analytes in biological and environmental samples. PMC - NIH.
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- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. wjarr.com [wjarr.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Conducting dyes as electro-active monomers and polymers for detecting analytes in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Baseline Separation of Dinitrobenzoic Acid Isomers
An Application Note for Researchers and Scientists
Abstract The separation and quantification of dinitrobenzoic acid (DNBA) isomers present a significant analytical challenge due to their structural similarity. These compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, and also serve as derivatization reagents in analytical chemistry.[1] This application note presents a robust, optimized High-Performance Liquid Chromatography (HPLC) method for the effective separation of common dinitrobenzoic acid isomers. By leveraging a reverse-phase mechanism with precise mobile phase control, this protocol provides the resolution and reliability required for quality control, impurity profiling, and research applications.
The Analytical Challenge: Separating Positional Isomers
Positional isomers, such as the six dinitrobenzoic acids (e.g., 2,4-DNBA, 3,4-DNBA, 3,5-DNBA), possess the same molecular formula (C₇H₄N₂O₆) and weight (212.12 g/mol ), but differ in the substitution pattern of the nitro groups on the benzene ring.[2][3][4][5] These subtle structural differences result in only minor variations in their physicochemical properties like polarity and acidity (pKa), making them difficult to separate using standard chromatographic techniques.[6]
The primary challenge lies in exploiting these small differences to achieve baseline resolution. The position of the electron-withdrawing nitro groups significantly influences the acidity of the carboxylic acid moiety and the overall molecule's polarity. For instance, 3,5-dinitrobenzoic acid has a pKa of 2.82, making it a stronger acid than benzoic acid (pKa ≈ 4.20) due to the mesomeric effect of the two nitro groups.[7][8] This property is fundamental to developing a selective HPLC method.
Strategy for Separation: Reverse-Phase Chromatography with pH Control
A reverse-phase HPLC (RP-HPLC) approach is exceptionally well-suited for this application. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Separation is governed by the hydrophobic interactions between the analytes and the stationary phase.
The Causality Behind Experimental Choices:
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected for its high hydrophobicity and proven utility in separating a wide range of small aromatic molecules. Its dense carbon loading provides the necessary surface area for differential interaction with the DNBA isomers.
-
Mobile Phase pH Control : Dinitrobenzoic acids are acidic compounds. The retention of an acid on a reverse-phase column is highly dependent on its ionization state.
-
In a neutral or basic mobile phase, the carboxylic acid group will be deprotonated (ionized) to form a carboxylate anion. This charged form is highly polar and will have very little retention on a non-polar C18 column, causing all isomers to elute quickly and without separation.
-
In an acidic mobile phase (pH < pKa), the equilibrium is shifted towards the protonated, non-ionized form of the carboxylic acid. This neutral form is significantly less polar, allowing it to be retained on the C18 column. By maintaining the mobile phase pH well below the pKa of the isomers (e.g., pH 2.5-3.0), we ensure all analytes are in their non-ionized state, maximizing retention and allowing the subtle differences in polarity between the isomers to govern the separation.[9] The addition of a small amount of acid, such as phosphoric acid or formic acid, is a standard and effective technique to achieve this.[10][11]
-
-
Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent solvating properties for aromatic acids. Adjusting the ratio of acetonitrile to the acidic aqueous buffer allows for the fine-tuning of retention times and resolution.
Recommended HPLC Method and Protocol
This protocol provides a starting point for the separation of 2,4-DNBA, 3,4-DNBA, and 3,5-DNBA, and can be adapted for other isomers.
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, water, and phosphoric acid (85%).
-
0.45 µm syringe filters for sample filtration.
-
Reference standards for dinitrobenzoic acid isomers.
-
Mobile Phase A (Aqueous Component):
-
Add approximately 950 mL of HPLC-grade water to a 1 L flask.
-
Carefully add 1.0 mL of 85% phosphoric acid.
-
Adjust the pH to 2.8 using a dilute solution of phosphoric acid or sodium hydroxide if necessary.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Degas the solution by sonication or vacuum filtration.
-
-
Mobile Phase B (Organic Component):
-
Use 100% HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of each dinitrobenzoic acid isomer reference standard.
-
Dissolve each standard in a separate 10 mL volumetric flask using acetonitrile as the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the starting conditions of the HPLC method.
-
All quantitative data is summarized in the table below for easy reference.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% H₃PO₄ (pH 2.8) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 70% A : 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[12][13] |
| Run Time | 15 minutes |
Note: The mobile phase composition is a starting point and may require optimization based on the specific C18 column used and the exact isomer mixture.
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of dinitrobenzoic acid isomers.
Caption: Experimental workflow for the HPLC separation of DNBA isomers.
Expected Results and Discussion
Under the specified conditions, you can expect to see baseline separation of the common dinitrobenzoic acid isomers. The elution order in reverse-phase chromatography is primarily determined by polarity, with less polar compounds eluting later.
-
Elution Order: The relative polarity of the isomers depends on the intramolecular interactions and the overall dipole moment created by the nitro and carboxyl groups. While the exact order can vary slightly with the specific stationary phase, a typical elution order would be from most polar to least polar. For example, in a study analyzing 2,4- and 3,5-dinitrobenzoic acid, the 2,4-isomer showed a shorter retention time, suggesting it is more polar than the 3,5-isomer under those specific conditions.[12]
-
Peak Shape: The use of an acidic mobile phase to suppress ionization is critical for obtaining sharp, symmetrical peaks. Tailing peaks are often an indication that the mobile phase pH is too high, leading to mixed-mode retention.
-
System Suitability: Before analyzing samples, a system suitability test should be performed using the working standard mixture. Key parameters to monitor include:
-
Resolution (Rs): The resolution between adjacent isomer peaks should be ≥ 1.5 to ensure accurate quantification.[9]
-
Tailing Factor (Tf): Should be between 0.9 and 1.5 for all peaks.
-
Relative Standard Deviation (%RSD): For replicate injections (n=5), the %RSD for retention time and peak area should be < 2.0%.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Poor Separation | Mobile phase pH is too high; Incorrect organic/aqueous ratio. | Confirm mobile phase pH is < 3.0. Adjust % Acetonitrile (decrease for more retention, increase for less). |
| Peak Tailing | Analyte ionization; Secondary interactions with column silanols. | Lower mobile phase pH. Use a column with low silanol activity or end-capping.[10][14] |
| Broad Peaks | High dead volume; Column degradation; Sample overload. | Check fittings for leaks. Replace column if old. Inject a lower concentration of the sample. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuation. | Prepare fresh mobile phase daily. Ensure the column oven is stable at the set temperature. |
Conclusion
The reverse-phase HPLC method detailed in this note provides a reliable and robust protocol for the separation of dinitrobenzoic acid isomers. The cornerstone of this method is the strategic control of the mobile phase pH to maintain the analytes in their non-ionized form, thereby maximizing hydrophobic retention and enabling separation based on subtle differences in polarity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring accurate and reproducible analysis of these important chemical compounds.
References
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3,5-dinitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dinitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,4-Dichloro-3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Analytice. (n.d.). 3,5-dinitrobenzoic acid – analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). 3,4-dinitrobenzoic Acid. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
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Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]
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Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28, 3131–3142. Retrieved from [Link]
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Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
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Holleman, A. F., & Huisinga, J. (1906). The six isomeric dinitrobenzoic acids. Koninklijke Nederlandse Akademie van Wetenschappen Proceedings Series B Physical Sciences, 9, 296-298. Retrieved from [Link]
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Wang, Y., & Zhang, L. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 874(1), 125-129. Retrieved from [Link]
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PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-8. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dinitrobenzoic acid. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2,6-Dinitrobenzoic Acid in Complex Matrices by Gas Chromatography-Mass Spectrometry Following Silylation Derivatization
Abstract
This application note presents a robust and validated methodology for the trace-level quantification of 2,6-Dinitrobenzoic acid (2,6-DNBA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of 2,6-DNBA is challenging, leading to poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization protocol involving silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a trimethylchlorosilane (TMCS) catalyst is employed. This procedure converts the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl (TMS) ester, enabling excellent chromatographic separation and mass spectrometric detection.[2][3] Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with expected results and troubleshooting guidelines. This method is particularly relevant for researchers in drug development, environmental monitoring, and forensic science, where the analysis of nitroaromatic compounds is crucial.[4][5][6]
Introduction: The Analytical Challenge of this compound
This compound is a significant nitroaromatic compound, often encountered as a metabolite of nitrotoluenes or as an intermediate in chemical synthesis.[7][8][] Its structure, featuring a carboxylic acid group and two electron-withdrawing nitro groups, imparts high polarity and a tendency for hydrogen bonding.[1][7] These properties make it non-volatile and thermally labile, posing significant challenges for direct analysis by gas chromatography.[1] Direct injection typically results in broad, tailing peaks, poor sensitivity, and potential degradation in the hot injector.[10]
Derivatization is a chemical modification technique used to convert analytes into a form more suitable for a given analytical method.[11] For carboxylic acids in GC analysis, the primary goal of derivatization is to replace the active hydrogen of the carboxyl group with a non-polar group, thereby increasing volatility and reducing adsorption effects within the GC system.[2][3] The two most common and effective methods for derivatizing carboxylic acids are silylation and alkylation.[1]
-
Silylation: This technique replaces the acidic proton with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][12] The addition of a catalyst such as trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered compounds.[3] TMS derivatives are generally more volatile and thermally stable.
-
Alkylation: This method involves the formation of esters, most commonly methyl esters.[1][11] Reagents like diazomethane or trimethylsilyldiazomethane are highly effective but can be hazardous.[13][14] Acid-catalyzed esterification with an alcohol (e.g., methanol with BF3 or HCl) is another common approach.[11][13]
This application note focuses on a silylation protocol using BSTFA with 1% TMCS due to its high reactivity, the volatility of its by-products, and its broad applicability to polar compounds.[15] This method provides a reliable and reproducible means for the quantitative analysis of 2,6-DNBA.
Experimental Workflow and Causality
The overall analytical workflow is designed to ensure complete derivatization and accurate quantification. Each step is critical for the success of the analysis.
Figure 1: Experimental workflow for the GC-MS analysis of this compound after silylation.
Rationale for Silylation with BSTFA + TMCS
The choice of BSTFA with a TMCS catalyst is deliberate. BSTFA is a powerful silylating agent that reacts with a wide range of polar functional groups, including carboxylic acids.[15] The reaction by-products, N-methyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of the derivatized analyte.[15] The addition of 1% TMCS acts as a catalyst, enhancing the silylating power of the reagent and ensuring a rapid and complete reaction, which is critical for quantitative accuracy.[16] Anhydrous conditions are paramount, as any moisture present will preferentially react with the silylating reagent, reducing the yield of the desired derivative and potentially leading to inaccurate results.[2]
Detailed Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (derivatization grade)
-
Methanol and Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
2 mL screw-top GC vials with PTFE-lined septa
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Derivatization Protocol
-
Sample Preparation: Transfer 100 µL of each working standard or sample extract into a 2 mL GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that no water is present.[12]
-
Reagent Addition: To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte, followed by 100 µL of BSTFA + 1% TMCS.[2] A molar excess of the silylating reagent is necessary to drive the reaction to completion.[15]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 30 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. For highly concentrated samples, a dilution with a non-protic solvent like hexane may be necessary. Analyze derivatized samples within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.[12]
GC-MS Instrumental Parameters
The following parameters are a recommended starting point and may require optimization for your specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions (for TMS-DNBA) | To be determined from the full scan mass spectrum of the derivatized standard. Expected ions would include the molecular ion and key fragments. |
Logical Flow for Method Application
The application of this method follows a logical decision-making process to ensure data quality and integrity.
Figure 2: Logical flow diagram for the analysis of this compound using the described method.
Expected Results and Discussion
Derivatization Reaction
The silylation reaction converts this compound to its corresponding trimethylsilyl ester, this compound TMS ester (TMS-DNBA).
Reaction: C₇H₄N₂O₆ (2,6-DNBA) + C₈H₁₈F₃NOSi₂ (BSTFA) → C₁₀H₁₂N₂O₆Si (TMS-DNBA) + By-products
The molecular weight of 2,6-DNBA is 212.12 g/mol .[17] The addition of a TMS group (-Si(CH₃)₃) replaces a proton, resulting in a mass increase of 72 (Si(CH₃)₃) - 1 (H) = 71 g/mol . Therefore, the expected molecular weight of the TMS-DNBA derivative is approximately 283.12 g/mol .
Mass Spectrum of TMS-DNBA
-
Molecular Ion (M+): A peak at m/z 283, corresponding to the intact derivatized molecule.
-
M-15 Peak: A characteristic peak at m/z 268, resulting from the loss of a methyl group (-CH₃) from the TMS moiety. This is a very common fragmentation for TMS derivatives.
-
Other Fragments: Other significant ions may arise from the loss of the entire TMS group or fragmentation of the dinitrobenzoyl structure.
Quantitative Performance
A calibration curve should be constructed by plotting the peak area of the target ion (e.g., m/z 268) against the concentration of the derivatized standards. The method is expected to demonstrate excellent linearity over the tested concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (R²) > 0.995. The limit of detection (LOD) and limit of quantification (LOQ) will be dependent on the specific instrument's sensitivity but are expected to be in the low ng/mL range.
| Analyte | Derivative | Expected MW | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | TMS Ester | 283.12 | ~10-12 | 283 (M+), 268 (M-15) |
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Low Derivative Peak | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store silylating reagents under inert gas and protected from moisture.[2] |
| Insufficient reagent concentration. | Use a molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens).[15] | |
| Inadequate reaction time or temperature. | Optimize the reaction time and temperature. Sterically hindered acids may require longer reaction times or higher temperatures.[2] | |
| Broad or Tailing Peaks | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-evaluate the derivatization protocol (see above). | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after high-concentration samples. Clean the injection port and syringe.[10] |
| Contamination from reagents or vials. | Run a reagent blank to identify potential contamination sources.[5] |
Conclusion
The described method, utilizing silylation with BSTFA and TMCS followed by GC-MS analysis, provides a highly effective and reliable solution for the quantification of this compound. By converting the polar analyte into a volatile TMS ester, the challenges associated with its direct GC analysis are successfully overcome. This application note serves as a comprehensive guide for researchers requiring sensitive and accurate measurement of 2,6-DNBA in various complex matrices.
References
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A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
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Villaverde, J. J., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved from [Link]
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Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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PubMed. (2025). Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. Retrieved from [Link]
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CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
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Arce-Rubi, S., et al. (2020). Identification of Organic Explosives Clues Post-Explosion by GC-MS And GC-NPD Method. Tecnología en Marcha. Retrieved from [Link]
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ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]
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A "Little" Mass Spec and Sailing. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Retrieved from [Link]
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ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
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Separation Science. (2024). Contamination concerns for GC-MS analysis of explosive residues. Retrieved from [Link]
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ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
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Interchim. (n.d.). Solid Phase Extraction - Principe of SPE. Retrieved from [Link]
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SCISPEC. (n.d.). Analysis of Explosives by Chemical Ionization GC/MS. Retrieved from [Link]
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NIH. (n.d.). Recent Advances in Ambient Mass Spectrometry of Trace Explosives. Retrieved from [Link]
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YouTube. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester | Organic Chemistry. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Optimized Explosives Analysis Using Portable Gas Chromatography–Mass Spectrometry for Battlefield Forensics. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 3,5-dinitro-. Retrieved from [Link]
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ResearchGate. (n.d.). SAM GCMS identification of benzoic acid derivatized compared with the.... Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
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ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? Retrieved from [Link]
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derivatization of 2,6-Dinitrobenzoic acid for gas chromatography
Application Note: Gas Chromatography of 2,6-Dinitrobenzoic Acid
A Guide to Derivatization Strategies for Enhanced Volatility and Thermal Stability
Abstract
This compound (2,6-DNBA) is an aromatic nitrocarboxylic acid of interest in various fields, including as a urinary metabolite of nitrotoluenes.[1][2] Its direct analysis by gas chromatography (GC) is fraught with challenges due to its high polarity, low volatility, and potential for thermal degradation. The presence of a carboxylic acid functional group leads to strong intermolecular hydrogen bonding, while the nitro groups contribute to its polarity and thermal lability.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the essential derivatization techniques required to render 2,6-DNBA amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. We will explore the underlying chemical principles of silylation and alkylation, present detailed, field-proven protocols, and offer insights into optimizing analytical outcomes.
The Analytical Challenge: Why Derivatization is Essential
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[6] However, molecules like 2,6-DNBA pose significant problems for direct GC analysis.
-
Low Volatility: The carboxylic acid group (-COOH) contains an "active" hydrogen, which participates in strong hydrogen bonding.[3] This intermolecular force significantly raises the boiling point and reduces the vapor pressure of the analyte, preventing it from efficiently partitioning into the gas phase required for chromatographic separation.[7]
-
Poor Peak Shape: When polar analytes like carboxylic acids are injected onto standard non-polar or mid-polar GC columns, they often interact strongly with any active sites in the inlet or column. This results in broad, tailing peaks, which severely compromise chromatographic resolution, sensitivity, and the accuracy of quantification.[3]
-
Thermal Instability: The high temperatures required in the GC inlet (typically 150-300°C) to volatilize the sample can cause thermally labile compounds to decompose.[5] Nitroaromatic compounds can be susceptible to thermal degradation, potentially leading to the formation of artifacts and an underestimation of the true analyte concentration.[8][9][10]
Derivatization overcomes these obstacles by chemically modifying the problematic functional group. The primary goal is to replace the active hydrogen of the carboxylic acid with a non-polar, thermally stable group, thereby increasing volatility and improving chromatographic behavior.[11][12][13]
Key Derivatization Strategies for this compound
The choice of derivatization reagent depends on the specific analytical requirements, such as detector type, required sensitivity, and available laboratory equipment. For 2,6-DNBA, the most effective strategies fall into two main categories: silylation and alkylation (esterification).
Silylation: Creating Stable Silyl Esters
Silylation is arguably the most common and versatile derivatization technique in GC.[11][14] It involves replacing the active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[11]
-
Mechanism: Silylating reagents react with the carboxylic acid to form a silyl ester, which is significantly more volatile, less polar, and more thermally stable than the parent acid.[11] The reaction with 2,6-DNBA's highly acidic proton is typically rapid and efficient.
-
Reagents of Choice:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor that produces volatile byproducts, minimizing interference.[6][14] For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added.[12]
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide): This reagent forms a t-BDMS derivative. The key advantage of t-BDMS esters is their exceptional stability; they are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[11][12] This robustness is invaluable, protecting the derivative from trace moisture during sample preparation and analysis. Furthermore, t-BDMS derivatives provide a characteristic fragmentation pattern in GC-MS, with a prominent ion at M-57 (loss of a tert-butyl group), which is highly useful for identification and quantification.[14]
-
Alkylation: Esterification to Enhance Volatility
Alkylation converts the carboxylic acid into an ester, another class of volatile and stable derivatives.[12]
-
Mechanism: The reaction replaces the acidic proton with an alkyl group (e.g., methyl, pentafluorobenzyl).
-
Reagents of Choice:
-
Diazomethane (CH₂N₂): This reagent offers one of the cleanest and most efficient methods for creating methyl esters.[15] It reacts rapidly and quantitatively with carboxylic acids at room temperature, and the only byproduct is non-interfering nitrogen gas.[16][17] However, diazomethane is extremely toxic and potentially explosive, requiring specialized glassware and strict safety protocols. It should only be used by experienced personnel in a well-ventilated fume hood.[15][18]
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form PFB esters.[19] PFB derivatives are strongly electron-capturing, making them ideal for ultra-trace analysis using an Electron Capture Detector (ECD).[19][20] The derivatization is typically performed in an organic solvent with a base catalyst.[20][21]
-
Experimental Protocols
Protocol 1: Derivatization with MTBSTFA (Recommended Method)
This protocol is recommended for its high reaction yield, the superior stability of the resulting derivative, and its relative safety compared to diazomethane.
Materials and Reagents:
-
This compound (2,6-DNBA) standard or dried sample extract
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN), GC grade
-
2 mL autosampler vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 100-130°C
-
Nitrogen gas line for sample drying
-
Microsyringes
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2,6-DNBA sample is completely dry. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and reduce yield.
-
Reconstitution: Add 100 µL of anhydrous THF or ACN to the vial containing the dried sample residue. Vortex briefly to dissolve.
-
Derivatization: Add 100 µL of MTBSTFA to the vial. The reagent is added in excess to drive the reaction to completion.
-
Reaction: Tightly cap the vial and place it in a heating block or oven set to 130°C for 90 minutes. These conditions have been shown to be effective for achieving high yields with other organic acids.[22]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Self-Validation: To ensure the reaction has gone to completion, analyze a high-concentration standard. The resulting chromatogram should show a single, sharp peak for the t-BDMS derivative of 2,6-DNBA with no significant peak for the underivatized acid.
Protocol 2: Methylation with Diazomethane (Expert Use Only)
WARNING: This procedure involves a highly toxic and explosive reagent. It must be performed with extreme caution in a designated fume hood using appropriate safety shields and specialized, scratch-free glassware.
Materials and Reagents:
-
This compound (2,6-DNBA) standard or dried sample extract
-
Ethereal solution of diazomethane (generated in-situ immediately before use from a precursor like Diazald™)
-
Diethyl ether, anhydrous
-
Methanol, GC grade
-
2 mL autosampler vials with PTFE-lined screw caps
-
Nitrogen gas line
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dried sample of 2,6-DNBA as described in Protocol 3.1.
-
Reconstitution: Dissolve the sample in 200 µL of diethyl ether containing a small amount of methanol (e.g., 10% v/v). The methanol acts as a catalyst for the reaction.[23]
-
Derivatization: Add the freshly prepared ethereal solution of diazomethane dropwise to the sample vial until a faint yellow color persists. The yellow color indicates a slight excess of diazomethane, signaling the completion of the reaction. The cessation of nitrogen gas evolution also indicates the reaction is complete.
-
Quenching: Allow the vial to stand for 5-10 minutes. Gently bubble nitrogen gas through the solution for a few minutes to remove the excess diazomethane.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualization of Workflow and Chemistry
Workflow for MTBSTFA Derivatization
Caption: Workflow for the derivatization of 2,6-DNBA using MTBSTFA.
Chemical Reaction: Silylation with MTBSTFA
Caption: Chemical transformation of 2,6-DNBA to its t-BDMS ester.
Data Presentation and GC-MS Parameters
Table 1: Comparison of Recommended Derivatization Methods
| Method | Reagent | Advantages | Disadvantages | Key Conditions |
| Silylation | MTBSTFA | High Stability (Hydrolysis Resistant) [11], Excellent Yield, Safe Reagent, Characteristic MS Fragment (M-57)[14] | Higher cost, Requires heating | Anhydrous solvent, Heat (e.g., 130°C)[22] |
| Silylation | BSTFA (+TMCS) | Good Yield, Volatile Byproducts[14], Common Reagent | TMS derivative is moisture-sensitive[11], Requires heating for hindered groups | Anhydrous solvent, Heat (e.g., 75°C)[24] |
| Alkylation | Diazomethane | Extremely high yield at room temp , Clean reaction (N₂ byproduct)[16] | Highly Toxic & Explosive [15], Requires special handling & glassware | Ethereal solution, Room Temperature |
| Alkylation | PFBBr | Ideal for ECD detection (High Sensitivity) [19], Stable derivative | Requires base catalyst, Not ideal for standard MS detectors | Anhydrous solvent, Base catalyst, Heat |
Table 2: Suggested GC-MS Parameters for Analysis of Derivatized 2,6-DNBA
| Parameter | Setting | Rationale / Comment |
| GC System | Agilent 8890 or equivalent with Mass Spectrometer | Standard equipment for this type of analysis. |
| Inlet | Split/Splitless | Operate in splitless mode for trace analysis to maximize analyte transfer to the column. |
| Inlet Temp | 280 °C | High enough to ensure rapid volatilization of the derivative without causing degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase is robust and suitable for a wide range of derivatized analytes.[7] |
| Oven Program | 80°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 min | An initial low temperature prevents solvent peak distortion, followed by a ramp to elute the derivative. |
| MS Source | Electron Ionization (EI) | 70 eV |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| Scan Range | 50 - 550 m/z | A wide enough range to capture the molecular ion and key fragments of the derivatives. |
Troubleshooting
-
No or Low Peak Intensity: Check for incomplete derivatization. Ensure the sample was completely dry and that the reagent was not expired. Re-run the reaction at a higher temperature or for a longer duration.[24]
-
Broad or Tailing Peaks: This may still indicate incomplete derivatization, with the residual polar acid interacting with the column. It could also suggest active sites in the GC inlet liner; use a deactivated liner and perform regular inlet maintenance.
-
Extraneous Peaks: These may arise from contaminants in the sample or solvent, or from degradation of the derivatizing reagent (especially if exposed to moisture). Always run a reagent blank.
References
- Ioffe, B. V., & Vitenberg, A. G. (n.d.). Acids: Derivatization for GC Analysis. John Wiley & Sons, Inc.
- TCI Chemicals. (n.d.).
- Grosjean, D., et al. (n.d.). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH.
- Regis Technologies. (n.d.).
- Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- Phenomenex. (n.d.).
- Benchchem. (n.d.). This compound | 603-12-3.
- Supelco. (n.d.).
- adis international. (n.d.).
- Davis, B. (n.d.). Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography.
- PubChem. (n.d.). Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206.
- Tsikas, D., et al. (n.d.). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
- C&EN. (2024). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals.
- Sigma-Aldrich. (n.d.).
- Li, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution.
- ChemicalBook. (2023). This compound | 603-12-3.
- SpecialChem. (n.d.).
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- ChemicalBook. (n.d.). This compound CAS#: 603-12-3.
- Dodd, A. T., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH.
- Xtalks. (2015). Study Finds Flaw in GC-MS Analysis of Small Molecules.
- Al-Yunis, D. (n.d.).
- Wiley Analytical Science. (2015). New study shows GC-MS can alter samples during analysis.
- Saha, A., et al. (n.d.). Organic Chemistry-4.
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Syntheses Procedure. (n.d.). diazomethane.
- The Organic Chemistry Tutor. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube.
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Application Note and Protocol for the Quantification of 2,6-Dinitrobenzoic Acid in Human Urine by LC-MS/MS
Introduction
2,6-Dinitrobenzoic acid (2,6-DNBA) is a metabolite of 2,6-dinitrotoluene (2,6-DNT), a compound used in the manufacturing of munitions and other industrial products. 2,6-DNT itself is a component of technical grade dinitrotoluene and a metabolite of 2,4,6-trinitrotoluene (TNT). As such, the presence and concentration of 2,6-DNBA in urine can serve as a valuable biomarker for assessing human exposure to these nitroaromatic compounds.[1][2] Monitoring exposure is critical for occupational health in industries where these materials are handled and for environmental health assessments in areas with potential contamination. This application note provides a detailed protocol for the sensitive and selective quantification of 2,6-DNBA in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of metabolites in complex biological matrices.
The methodology described herein is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and environmental monitoring. The protocol outlines a robust sample preparation procedure using solid-phase extraction (SPE), followed by chromatographic separation and detection by MS/MS.
Scientific Principles
The quantification of 2,6-DNBA in a complex matrix like urine presents several analytical challenges, including the presence of numerous endogenous interfering substances and the need for high sensitivity to detect low levels of the analyte. The protocol described here addresses these challenges through a multi-step process:
-
Enzymatic Hydrolysis: 2,6-DNBA can be excreted in urine as a glucuronide conjugate.[2] To quantify the total 2,6-DNBA (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide moiety, releasing the free acid for analysis. The efficiency of this enzymatic hydrolysis is critical and can be influenced by factors such as enzyme source, pH, temperature, and incubation time.[2][3][4][5][6]
-
Solid-Phase Extraction (SPE): A well-designed SPE protocol is essential for the selective extraction of 2,6-DNBA from the urine matrix, thereby removing interfering compounds and concentrating the analyte.[7][8][9] Given the acidic nature of 2,6-DNBA, a mixed-mode or polymeric sorbent with anion-exchange properties is recommended for optimal retention and subsequent elution.[1][10][11]
-
Liquid Chromatography (LC): Chromatographic separation is crucial to resolve 2,6-DNBA from its isomers (e.g., 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid) and other potential interferences that may have similar mass-to-charge ratios.[12] A reversed-phase C18 column is a common choice for the separation of such aromatic acids.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity for the detection of 2,6-DNBA. The method relies on monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and enhances the certainty of analyte identification.[13]
Materials and Reagents
-
Standards:
-
This compound (analytical standard grade)
-
Stable isotope-labeled internal standard (IS), e.g., 2-Bromobenzoic acid-α-¹³C,3,4,5,6-d₄ (or a closer structural analog if available). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[14][15][16][17]
-
-
Reagents:
-
Consumables:
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric mixed-mode strong anion exchange, 30 mg/1 mL)[1]
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,6-DNBA and the internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation
The following workflow outlines the steps for preparing urine samples for LC-MS/MS analysis.
Caption: Workflow for the preparation of urine samples for 2,6-DNBA analysis.
Step-by-Step Protocol:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
Hydrolysis:
-
To 1 mL of urine supernatant in a polypropylene tube, add a known amount of the internal standard working solution.
-
Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (e.g., 2000 units). The optimal amount and incubation time should be determined during method development.[6]
-
Incubate the mixture at 37°C for 4 hours (or as optimized).
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M ammonium acetate buffer (pH 5.0). Do not allow the cartridge to dry.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water to remove salts and polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the 2,6-DNBA and internal standard with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following table summarizes the proposed starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See table below |
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 211.0 | 167.0 (loss of CO₂) | To be optimized |
| 121.0 (loss of CO₂ and NO₂) | To be optimized | ||
| Internal Standard | To be determined based on the selected IS | To be optimized | To be optimized |
Note: The fragmentation of benzoic acids in negative ESI mode often involves the loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻. Further fragmentation can occur with the loss of nitro groups (NO₂, 46 Da). These proposed transitions should be confirmed and optimized experimentally.
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared by analyzing a series of standards of known concentrations. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be assessed by analyzing QC samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Selectivity and Matrix Effects: The selectivity of the method should be evaluated by analyzing blank urine samples from multiple sources to ensure no interferences are present at the retention time of the analyte. Matrix effects (ion suppression or enhancement) should be assessed by comparing the response of the analyte in neat solution versus in a post-extraction spiked blank urine sample.
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in urine samples under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C) should be evaluated.
Data Presentation
The quantitative data obtained from the analysis should be presented in a clear and organized manner. The following is an example of a table for summarizing validation data:
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.995 |
| Calibration Range | 1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Extraction Recovery | > 85% |
Logical Relationships in the Analytical Workflow
The following diagram illustrates the logical flow and key decision points in the development and application of this analytical method.
Caption: Logical workflow for method development, validation, and sample analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human urine using LC-MS/MS. The described method, incorporating enzymatic hydrolysis and solid-phase extraction, offers the necessary sensitivity and selectivity for reliable biomonitoring of exposure to 2,6-DNT and TNT. Adherence to the principles of method validation is crucial to ensure the generation of high-quality, defensible data for research and regulatory purposes.
References
-
Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. [Link]
-
Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]
-
Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. OUCI. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC - NIH. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. [Link]
-
Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. PMC - NIH. [Link]
-
Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine. PubMed. [Link]
-
"Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes " by Ishwor Karki. [Link]
-
Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. NIH. [Link]
-
Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC - NIH. [Link]
-
Stable Isotope-labeled Standards. Amerigo Scientific. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
-
Optimization for peptide sample preparation for urine peptidomics. PubMed - NIH. [Link]
-
Optimization for Peptide Sample Preparation for Urine Peptidomics. [Link]
-
peaks (m/z) of precursor and product ions used for LC-MS/MS analysis of pharmaceuticals in environmental samples. ResearchGate. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
Interpretation of mass spectra. [https://www.unine.ch/files/live/sites/ Chimie/files/shared/documents/enseignants/scb/Interpretation of mass spectra.pdf]([Link] Chimie/files/shared/documents/enseignants/scb/Interpretation of mass spectra.pdf)
-
Precursor and product ions for liquid chromatography-electrospray... ResearchGate. [Link]
-
(PDF) Optimization for Peptide Sample Preparation for Urine Peptidomics. ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Optimization for Peptide Sample Preparation for Urine Peptidomics. PubMed - NIH. [Link]
-
Assigning precursor–product ion relationships in indiscriminant MS/MS data from non-targeted metabolite profiling studies. ResearchGate. [Link]
-
2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879. PubChem. [Link]
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- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 2,6-Dinitrobenzoic Acid as a High-Purity Standard for Chromatographic Analysis
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 2,6-Dinitrobenzoic acid (2,6-DNBA) as a primary analytical standard in chromatographic applications. We will explore the fundamental properties that underpin its suitability, present validated protocols for standard preparation, and detail robust methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection. The causality behind experimental choices, system validation, and safety protocols are emphasized to ensure data integrity and user safety.
Introduction: The Role of this compound as an Analytical Standard
In the landscape of quantitative analysis, the integrity of results is fundamentally anchored to the quality of the reference standards used. An ideal standard must possess high purity, stability, and a well-characterized chemical identity. This compound (2,6-DNBA), a member of the aromatic nitrocarboxylic acid family, exhibits these essential characteristics, making it a reliable calibrant and control for various analytical assays.[1]
The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences its chemical properties, including its UV absorbance profile, which is critical for spectrophotometric detection in HPLC.[1] Its defined molecular weight and crystalline nature allow for precise gravimetric preparation of stock solutions. This application note serves as a practical guide to harnessing these properties for accurate and reproducible chromatographic quantification.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a standard is paramount for its proper handling and application.
| Property | Value | Source |
| Chemical Formula | C₇H₄N₂O₆ | PubChem[2] |
| Molecular Weight | 212.12 g/mol | PubChem[2] |
| CAS Number | 603-12-3 | ChemicalBook[3] |
| Appearance | White to pale yellow crystalline solid | ChemicalBook[4] |
| Melting Point | 204-206 °C | ChemicalBook[4] |
Safety and Handling
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2,6-DNBA. The compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid all personal contact.[5]
-
Storage: Store 2,6-DNBA in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[4][6]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not let the product enter drains.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Protocol: Preparation of Stock and Working Standards
The accuracy of all subsequent measurements relies on the precise preparation of the standard solutions. This protocol describes the preparation of a 1 mg/mL primary stock solution and a subsequent dilution series.
Rationale for Solvent Selection
Methanol and acetonitrile are common choices for preparing stock solutions of nitroaromatic compounds due to their ability to solubilize the analyte and their compatibility with reversed-phase HPLC systems. For this protocol, HPLC-grade methanol is selected for its excellent solvating power for 2,6-DNBA and lower cost.
Workflow for Standard Preparation
Caption: Workflow for preparing 2,6-DNBA stock and working standards.
Step-by-Step Protocol for 1 mg/mL Stock Solution
-
Weighing: Accurately weigh approximately 25 mg of 2,6-DNBA standard onto a weigh boat using a calibrated analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 25 mL Class A volumetric flask. Use a funnel to prevent loss of material. Rinse the weigh boat and funnel with small aliquots of HPLC-grade methanol, ensuring all powder is transferred into the flask.
-
Dissolution: Add approximately 15-20 mL of HPLC-grade methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the 2,6-DNBA.
-
Equilibration: Allow the solution to return to ambient temperature.
-
Dilution: Add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the precise concentration of the stock solution using the formula: Concentration (mg/mL) = (Weight of 2,6-DNBA in mg) / 25 mL
-
Storage: Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and initials. Store at 2-8°C. This stock solution should be stable for several weeks, but stability should be verified over time.
Application Protocol: HPLC-UV Analysis
This section provides a validated reversed-phase HPLC (RP-HPLC) method for the quantification of 2,6-DNBA. RP-HPLC is a widely used technique for the analysis of nitroaromatic compounds.[1]
Chromatographic System and Conditions
The selection of a C18 stationary phase provides the necessary hydrophobic interactions to retain the moderately polar 2,6-DNBA.[7] The acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better peak shape and consistent retention.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | Standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and efficiency for this analyte. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | Balances retention time and provides sharp peaks. Acid suppresses ionization of the carboxyl group. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | Diode Array Detector (DAD) or UV-Vis | Allows for spectral confirmation and quantification. |
| Detection λ | 210 nm | High absorbance wavelength for nitroaromatic compounds, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Analytical Workflow
Caption: General workflow for sample analysis using HPLC.
System Suitability
Before analyzing samples, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST).
-
Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a mid-range working standard (e.g., 50 µg/mL) five or six consecutive times.
-
Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor.
-
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
-
Calibration and Quantification
-
Inject the prepared working standards in ascending order of concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the unknown samples for analysis.
-
Determine the concentration of 2,6-DNBA in the unknown samples by interpolating their peak areas from the calibration curve.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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The Strategic Utility of 2,6-Dinitrobenzoic Acid in Complex Organic Synthesis
Introduction: A Versatile Building Block with Unique Reactivity
2,6-Dinitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, dyes, and specialty chemicals.[1] Its chemical architecture, characterized by a carboxylic acid group flanked by two nitro groups in the ortho positions, imparts a unique electronic landscape. The strong electron-withdrawing nature of the nitro groups significantly influences the reactivity of both the carboxylic acid moiety and the aromatic ring, making it a subject of considerable interest for synthetic chemists.[1] This guide provides an in-depth exploration of the synthesis and strategic applications of this compound, complete with detailed experimental protocols for its key transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective utilization in synthesis.
| Property | Value |
| CAS Number | 603-12-3 |
| Molecular Formula | C₇H₄N₂O₆ |
| Molecular Weight | 212.12 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 202-205 °C |
Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound: A Detailed Protocol
Reaction Scheme:
Caption: Oxidation of 2,6-dinitrotoluene to this compound.
Experimental Protocol: Oxidation of 2,6-Dinitrotoluene
Materials:
-
2,6-Dinitrotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)
-
Crushed Ice
-
15% Sodium Hydroxide (NaOH) solution
-
50% Sulfuric Acid (H₂SO₄) solution
-
Distilled Water
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a robust mechanical stirrer and a thermometer, carefully add 360 g (196 mL) of concentrated sulfuric acid.
-
Addition of Starting Material: While stirring, add 36 g (0.198 mol) of 2,6-dinitrotoluene to the sulfuric acid.
-
Initiation of Oxidation: Begin adding small portions of 54 g (0.181 mol) of sodium dichromate dihydrate. The temperature of the mixture will start to rise.
-
Temperature Control: Once the temperature reaches 40 °C, place the flask in a cold-water bath to maintain the reaction temperature between 45-55 °C during the remainder of the sodium dichromate addition. This addition should take approximately one to two hours. Efficient stirring is crucial to prevent localized overheating.
-
Reaction Completion: After the addition is complete, continue stirring the now thick mixture at 45-55 °C for an additional two hours.
-
Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker.
-
Purification - Salt Formation: Allow the crude product to precipitate. Filter the solid and, without extensive drying, transfer it to a beaker containing 200 mL of distilled water at 35 °C. With stirring, slowly add 15% sodium hydroxide solution until a faint red color persists, indicating a slightly alkaline solution.
-
Removal of Unreacted Starting Material: Add a few drops of acetic acid to discharge the red color. Filter off any insoluble, unreacted 2,6-dinitrotoluene.
-
Precipitation of the Product: To the filtrate, add 50% sulfuric acid until the solution is acidic, which will precipitate the this compound.
-
Isolation and Drying: Cool the mixture in an ice bath, filter the crystalline product, wash with ice-cold water until the washings are free of sulfate ions, and air-dry to obtain this compound.
Application I: Selective Reduction to 2-Amino-6-nitrobenzoic Acid
A cornerstone application of this compound is its selective mono-reduction to 2-amino-6-nitrobenzoic acid. This derivative is a valuable precursor for a variety of pharmaceuticals, including potential cancer treatments and Polo-like kinase (PLK) inhibitors.[3] A patented method outlines the use of sulfide, hydrosulfide, or polysulfide reagents for this selective transformation.[3]
Caption: Selective mono-reduction of this compound.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzoic Acid
Materials:
-
This compound
-
Sodium Hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Reducing Agent: Add sodium hydrosulfide (1.0 to 5.0 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux, maintaining a temperature between 60 °C and 95 °C. The optimal temperature may need to be determined empirically, with a starting point of 65 °C being advisable to avoid overheating.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., Silica GF, Hexane:Ether:Acetic Acid, 50:50:1, with UV visualization).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: To the solid residue, add water and a small amount of ether. The product will be in the aqueous layer as its sodium salt. Separate the layers and discard the ether layer.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.
-
Isolation: The 2-amino-6-nitrobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Application II: Synthesis of 2,6-Dinitrobenzoate Esters
The carboxylic acid functionality of this compound can be readily converted to esters via Fischer esterification. These esters can serve as intermediates in further synthetic transformations or as final products with specific applications.
Caption: Synthesis of 2,6-dinitrobenzoyl chloride.
Experimental Protocol: Synthesis of 2,6-Dinitrobenzoyl Chloride
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Dry Toluene (optional, as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place this compound (5.0 g, 23.6 mmol).
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 10 mL). A dry, inert solvent such as toluene can be used if desired.
-
Reaction: Heat the mixture to reflux until the evolution of gas ceases (typically 1-3 hours). The reaction is complete when the solid carboxylic acid has dissolved.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under atmospheric pressure (in a fume hood).
-
Purification: The crude 2,6-dinitrobenzoyl chloride can be purified by vacuum distillation or used directly in the next synthetic step.
Further Synthetic Potential: Access to Heterocyclic Scaffolds
The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. For instance, the complete reduction of this compound to 2,6-diaminobenzoic acid, followed by condensation with appropriate reagents, can lead to the formation of benzimidazole derivatives, a privileged scaffold in medicinal chemistry. [4][5]
Conclusion
This compound is a versatile and strategically important intermediate in organic synthesis. Its unique electronic properties and the ability to undergo selective transformations at its nitro and carboxylic acid functionalities provide access to a wide range of valuable compounds. The detailed protocols provided herein offer a practical guide for researchers and professionals in the fields of drug discovery and materials science to effectively utilize this key building block in their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 1, p.543 (1941); Vol. 4, p.86 (1925). [Link]
- Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
-
Organic Syntheses. 1. Procedure. [Link]
-
Fischer Esterification Procedure. [Link]
-
Scribd. Report Practice 8. Obtaining M-Dinitrobenzoate of Methyl. [Link]
-
Fischer Esterification Procedure. [Link]
-
Organic Syntheses. 2,5-dinitrobenzoic acid. [Link]
-
ResearchGate. (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
-
Lab5 procedure esterification. [Link]
-
Scribd. Nitration of Methyl Benzoate Lab. [Link]
-
MDPI. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. [Link]
-
The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]
-
Organic Syntheses. m-NITROTOLUENE. [Link]
-
ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14 | Request PDF. [Link]
-
Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. [Link]
-
Organic Syntheses. 2,6-dinitroaniline. [Link]
-
Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]
-
Organic Syntheses. 2,4-dinitrobenzaldehyde. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]
-
Journal of Chemical & Engineering Data. Synthesis of 2,6-diamino-4-nitrotoluene. [Link]
-
Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]
-
PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]
-
PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
RSC Education. Nitration of methyl benzoate. [Link]
-
Organic Syntheses. m-NITROBENZAZIDE. [Link]
-
Hans Shodh Sudha. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]
-
National Institutes of Health. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 2,6-Diaminobenzoic Acid
Abstract
This application note provides a comprehensive and validated protocol for the reduction of 2,6-dinitrobenzoic acid to 2,6-diaminobenzoic acid, a key intermediate in pharmaceutical and materials science research. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient, scalable, and environmentally benign approach. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss critical parameters for ensuring high yield and purity. Additionally, alternative chemical reduction methodologies are briefly reviewed to offer a broader experimental context. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and reproducible synthesis of 2,6-diaminobenzoic acid.
Introduction: The Significance of 2,6-Diaminobenzoic Acid
2,6-Diaminobenzoic acid is a valuable bifunctional molecule characterized by the presence of two amino groups and a carboxylic acid moiety on a benzene ring. This unique substitution pattern makes it a versatile building block for the synthesis of a wide range of complex organic molecules. Its applications span from the development of novel pharmaceuticals and agrochemicals to the creation of high-performance polymers and dyes. Despite its utility, the synthesis of 2,6-diaminobenzoic acid has been historically challenging, with early literature reporting tedious and low-yielding procedures[1][2]. The development of robust and efficient synthetic routes is therefore of significant interest to the scientific community. This application note aims to provide such a method, focusing on the widely applicable and highly effective technique of catalytic hydrogenation.
Reaction Mechanism and Strategic Considerations
The conversion of this compound to 2,6-diaminobenzoic acid is a classic example of aromatic nitro group reduction. The two nitro groups, being strong electron-withdrawing groups, are readily susceptible to reduction. The overall transformation involves the transfer of twelve hydrogen atoms to the two nitro groups, resulting in the formation of two amino groups and six molecules of water.
Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, to facilitate the reaction with molecular hydrogen (H₂). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the corresponding amines. The porous structure of the activated carbon support provides a large surface area for the reaction to occur. This method is favored for its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration. Patents for the reduction of analogous compounds, such as 3,5-dinitrobenzoic acid, demonstrate yields exceeding 95% with high purity using a Pd/C catalyst[3].
Chemical Reduction: Historically, various chemical reducing agents have been employed for the reduction of nitroarenes. These include metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and sulfides (e.g., Na₂S, NaHS, (NH₄)₂S)[4][5]. While effective, these methods often require stoichiometric amounts of the reducing agent and can generate significant amounts of waste, making them less environmentally friendly than catalytic hydrogenation. For instance, the use of ammonium sulfide for a similar reduction has been reported to result in very low yields[1].
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is designed for the safe and efficient reduction of this compound to 2,6-diaminobenzoic acid in a laboratory setting.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Handle with care, pyrophoric when dry |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Celite® | Commercially Available | For filtration | |
| Hydrogen (H₂) gas | High Purity | ||
| Nitrogen (N₂) gas | High Purity | For inerting |
3.2. Equipment
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor
-
Glass reaction vessel compatible with the hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reactor Setup:
-
Ensure the hydrogenation apparatus is clean, dry, and in good working order.
-
Place a magnetic stir bar into the glass reaction vessel.
-
To the vessel, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %). Caution: The catalyst is pyrophoric; handle in a well-ventilated area and avoid generating dust. It is often handled as a wet paste.
-
-
Hydrogenation Reaction:
-
Securely attach the reaction vessel to the hydrogenation apparatus.
-
Purge the system with nitrogen gas 3-5 times to remove any oxygen.
-
Begin stirring the reaction mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-4 MPa, as suggested for similar reductions)[3].
-
Heat the reaction mixture to the target temperature (e.g., 50-60 °C)[3].
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the system with nitrogen.
-
Caution: The catalyst is now saturated with hydrogen and is highly pyrophoric. Do not allow the catalyst to dry in the air.
-
Prepare a pad of Celite® in a Büchner funnel.
-
Wet the Celite® pad with a small amount of methanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
Wash the catalyst on the filter pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude 2,6-diaminobenzoic acid can be purified by recrystallization.
-
A historical method for a similar compound involved crystallization from glacial acetic acid[1]. Alternatively, a mixed solvent system such as ethyl acetate/hexanes can be explored.
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified 2,6-diaminobenzoic acid under vacuum.
-
3.4. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Visualization of the Workflow and Chemical Transformation
Figure 1: Experimental workflow for the catalytic hydrogenation of this compound.
Figure 2: Chemical transformation from this compound to 2,6-diaminobenzoic acid.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, this could be due to an inactive catalyst or insufficient hydrogen pressure. Ensure the catalyst is of good quality and the system is leak-free.
-
Catalyst Handling: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen. Always handle it in a wet state and in an inert atmosphere. Quench the used catalyst carefully with water before disposal.
-
Product Instability: Diaminobenzoic acids can be susceptible to oxidation and discoloration. It is advisable to store the final product under an inert atmosphere and protected from light. The hydrochloride salt of 2,6-diaminobenzoic acid has been reported to be unstable[1].
-
High-Pressure Safety: All high-pressure reactions should be conducted behind a safety shield in a well-ventilated fume hood. Ensure you are fully trained in the operation of the specific hydrogenation apparatus being used.
Conclusion
The catalytic hydrogenation of this compound using palladium on carbon is a highly effective and reproducible method for the synthesis of 2,6-diaminobenzoic acid. This protocol provides a clear and detailed guide for researchers, enabling the safe and efficient production of this valuable chemical intermediate. The high yield, clean reaction profile, and scalability of this method make it superior to older chemical reduction techniques. By following the steps outlined in this application note, researchers can confidently synthesize 2,6-diaminobenzoic acid for their diverse research and development needs.
References
-
Moser, C. M., & Gompf, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583-588. [Link]
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
- Li, H., et al. (2013). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. Chinese Journal of Chemistry, 31(11), 1433-1438.
-
The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. Retrieved January 12, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-6-nitro-benzoic acid.
-
ResearchGate. (n.d.). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor | Request PDF. Retrieved January 12, 2026, from [Link]
-
MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
-
Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved January 12, 2026, from [Link]
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Application Note: A Protocol for the Synthesis of Novel Azo Dyes Utilizing 2,6-Dinitrobenzoic Acid
Abstract & Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in the textile, printing, and food industries.[1] Their vibrant colors, synthetic accessibility, and robust chemical properties are derived from the characteristic azo group (–N=N–) linking two aromatic systems.[2] The general synthesis route involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][3]
This application note addresses a specific synthetic challenge: the use of 2,6-Dinitrobenzoic acid as a foundational precursor for novel azo dyes. Direct utilization of this compound is not feasible for the classical azo synthesis pathway, as it lacks the requisite primary amine group for diazotization. Therefore, we present a comprehensive, two-part protocol that first transforms this compound into a reactive intermediate, which is then used to synthesize a representative azo dye.
This guide provides researchers and drug development professionals with a validated workflow, explaining the causality behind critical experimental steps and offering insights into the characterization of the resulting products. The presence of both a carboxylic acid and a nitro group on the final dye structure, derived from the starting material, is expected to impart unique solvatochromic, pH-sensitive, and chelating properties, making these compounds promising candidates for advanced applications such as analytical reagents or specialized materials.
The Strategic Synthesis Pathway
The core challenge is the conversion of a nitro group on the this compound backbone into a primary amine, making it amenable to diazotization. This is achieved through a selective reduction, followed by the standard diazotization and coupling sequence.
Figure 1: Overall workflow for the synthesis of an azo dye starting from this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-6-nitrobenzoic Acid
Principle of Selective Reduction
The foundational step is the selective reduction of one nitro group (–NO₂) to a primary amine (–NH₂) while preserving the second nitro group and the carboxylic acid (–COOH) moiety. This can be achieved using various reducing agents. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation. The acid protonates the nitro groups, facilitating attack by the Sn(II) species, which acts as the reducing agent.
Protocol 1: Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Deionized water
-
Ice
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In the 250 mL round-bottom flask, place this compound (0.05 mol). Add concentrated HCl (60 mL) and a magnetic stir bar.
-
Addition of Reducing Agent: In a separate beaker, dissolve stannous chloride dihydrate (0.175 mol) in concentrated HCl (40 mL). Transfer this solution to the dropping funnel.
-
Reduction Reaction: Place the flask in an ice bath to manage the initial exotherm. Add the SnCl₂ solution dropwise to the stirred suspension of this compound over 30 minutes.
-
Heating: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture gently using a heating mantle to 60-70 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. A precipitate of the amine salt complex should form.
-
Neutralization: Slowly and carefully neutralize the mixture by adding 5 M NaOH solution. The pH should be adjusted to approximately 7-8. This will precipitate the free amine, 2-Amino-6-nitrobenzoic acid, as a solid.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60 °C.
Characterization: The identity and purity of the synthesized 2-Amino-6-nitrobenzoic acid should be confirmed by melting point determination, IR spectroscopy (disappearance of one N-O stretch, appearance of N-H stretches), and ¹H NMR.
Part 2: Synthesis of a 2,6-Substituted Azo Dye
Principle of Diazotization and Azo Coupling
This stage follows the classical pathway for azo dye synthesis.[1]
-
Diazotization: The synthesized 2-Amino-6-nitrobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C).[4][5] This converts the primary amine into a highly reactive diazonium salt. Low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, releasing nitrogen gas.[1]
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound (the coupling component).[6] For this protocol, we use 2-Naphthol (β-Naphthol), a common coupling partner that yields intensely colored dyes. The reaction is an electrophilic aromatic substitution, and its rate and regioselectivity are highly pH-dependent. Coupling to phenols like 2-Naphthol is typically carried out under mild alkaline conditions to deprotonate the hydroxyl group, thereby activating the ring for electrophilic attack.[7]
Figure 2: Step-by-step experimental workflow for the diazotization and coupling reactions.
Protocol 2: Diazotization of 2-Amino-6-nitrobenzoic Acid
Materials:
-
2-Amino-6-nitrobenzoic acid (from Part 1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Urea (optional, to quench excess nitrous acid)[8]
-
Deionized water
-
Ice
Procedure:
-
Prepare Amine Solution: In a 100 mL beaker, suspend the 2-Amino-6-nitrobenzoic acid (0.01 mol) in a mixture of concentrated HCl (5 mL) and deionized water (15 mL). Stir to form a fine slurry.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.[4][8]
-
Prepare Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension. Keep the tip of the addition pipette below the surface of the liquid. The reaction mixture may become clearer as the diazonium salt forms.
-
Reaction Time: Continue stirring in the ice bath for 15-20 minutes after the addition is complete to ensure full conversion. The resulting pale yellow solution contains the reactive diazonium salt and must be used immediately in the next step.
Protocol 3: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve 2-Naphthol (0.01 mol) in 50 mL of a 1 M NaOH solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-Naphthol solution.[4] An intensely colored precipitate of the azo dye should form immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling is complete.
-
Isolation: Isolate the crude azo dye by vacuum filtration. Wash the filter cake with a generous amount of cold deionized water until the filtrate is neutral.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture or glacial acetic acid.
-
Drying: Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 70-80 °C).
Data Presentation & Expected Results
The synthesized dye should be characterized to confirm its structure and purity.
| Parameter | Method | Expected Observation |
| Appearance | Visual Inspection | Intensely colored solid (e.g., red, orange, or purple) |
| Melting Point | Melting Point Apparatus | Sharp, defined melting range |
| Solubility | Solvent Testing | Varies with final structure; likely soluble in polar organic solvents like DMSO, DMF |
| UV-Visible Spectroscopy | Spectrophotometer (in a suitable solvent) | Strong absorption band in the visible region (400-600 nm), indicating the λmax |
| FT-IR Spectroscopy | FT-IR Spectrometer | Characteristic peaks for –N=N– stretch (around 1450-1500 cm⁻¹), O-H, C=O, and N-O stretches |
| Yield | Gravimetric Analysis | Calculate percentage yield based on the limiting reagent |
Safety & Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns.[8][9] Handle with extreme care.
-
This compound: Dinitro-aromatic compounds can be irritants and are potentially toxic. Avoid inhalation of dust and skin contact.[10][11]
-
Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if swallowed.[8]
-
Diazonium Salts: While used in solution, isolated diazonium salts in their dry state can be explosive and are highly shock-sensitive.[1] NEVER attempt to isolate the diazonium salt as a dry solid.
References
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharma and Bio Sciences.
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (n.d.). BenchChem.
- The Synthesis of Azo Dyes. (n.d.). Course Hero.
-
Al-Rubaie, L., Mhessn, R. J., & Al-Masoudi, A. J. (2020). Classifications, properties, recent synthesis and applications of azo dyes. International Journal of Pharmaceutical Research, 12(4). [Link]
- SAFETY DATA SHEET - 5,5`-Dithiobis(2-nitrobenzoic acid). (2012). Fisher Scientific.
- The microscale synthesis of azo dyes. (n.d.).
-
Azo dye. (2023). In Wikipedia. [Link]
- 2,6-Dinitrobenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - 2-Nitrobenzoic acid. (2025). Sigma-Aldrich. [Link]
- 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety D
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Azo coupling. (2023). In Wikipedia. [Link]
-
Making the First Azo Dye. (2024). YouTube. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
Application Note: 2,6-Dinitrobenzoic Acid as a Biomarker for 2,6-Dinitrotoluene Exposure
Introduction: The Imperative for Monitoring 2,6-Dinitrotoluene Exposure
2,6-Dinitrotoluene (2,6-DNT), a primary isomer found in technical grade dinitrotoluene, is an industrial chemical of significant toxicological concern. Predominantly used in the synthesis of toluene diisocyanate for polyurethane foams, as well as in the manufacturing of explosives and dyes, occupational and environmental exposure to 2,6-DNT is a critical public health issue.[1] The main routes of human exposure include inhalation, dermal contact, and inadvertent ingestion.[2]
Exposure to dinitrotoluenes has been associated with a range of adverse health effects, including methemoglobinemia, which impairs the blood's oxygen-carrying capacity, leading to symptoms like headaches, dizziness, and cyanosis.[3] Chronic exposure can lead to more severe outcomes, including damage to the nervous system, liver, and reproductive system.[3] Furthermore, 2,6-DNT is classified as a possible human carcinogen, with studies in animals demonstrating its potential to cause liver cancer.[1][4] Given these significant health risks, robust and reliable methods for monitoring human exposure are essential for occupational safety and environmental health assessments.
Biomonitoring, the measurement of a chemical or its metabolites in biological samples, offers a direct assessment of an individual's internal dose. This approach is superior to ambient air monitoring as it accounts for all routes of exposure and individual variations in metabolism. This application note details the use of 2,6-dinitrobenzoic acid, a key metabolite of 2,6-DNT, as a urinary biomarker for exposure. We provide the scientific rationale, a detailed analytical protocol for its quantification in human urine, and guidance on data interpretation for researchers, scientists, and drug development professionals.
Metabolic Activation and Detoxification: The Journey from 2,6-DNT to this compound
Upon absorption into the body, 2,6-DNT undergoes a series of metabolic transformations primarily in the liver. The metabolic pathway involves both oxidation and reduction reactions, leading to the formation of various metabolites that are then excreted, predominantly in the urine.[3][5] The conversion of the methyl group of 2,6-DNT to a carboxylic acid is a key detoxification pathway, resulting in the formation of this compound.
The initial step in this oxidative pathway is the hydroxylation of the methyl group by cytochrome P450 enzymes to form 2,6-dinitrobenzyl alcohol.[6][7] This alcohol is then further oxidized to 2,6-dinitrobenzaldehyde, which is subsequently converted to this compound.[7] Studies in both rats and humans have confirmed the presence of this compound in the urine following exposure to 2,6-DNT.[4][5][8]
It is important to note that some metabolites, such as 2,6-dinitrobenzyl alcohol, can be excreted as glucuronide conjugates.[3][8] Therefore, for a comprehensive assessment of exposure, an enzymatic hydrolysis step to cleave these conjugates and measure the total amount of the metabolite is often necessary.
Sources
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- 8. Identification and quantification of urinary metabolites of dinitrotoluenes in occupationally exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dinitrobenzoic Acid: A Guide for Laboratory Professionals
Introduction
2,6-Dinitrobenzoic acid (2,6-DNBA) is a nitroaromatic carboxylic acid utilized in various organic synthesis applications, including as an intermediate in the development of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, characterized by a benzoic acid core with two electron-withdrawing nitro groups in the ortho positions, dictates its reactivity and also necessitates specific handling and disposal protocols to ensure the safety of laboratory personnel and environmental compliance. The presence of these nitro groups makes 2,6-DNBA a hazardous substance, primarily classified as an irritant capable of causing skin, eye, and respiratory system irritation.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and informed practice.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks are associated with its irritant properties and potential for dust formation.
1.1. GHS Hazard Classification Globally Harmonized System (GHS) classifications for similar dinitrobenzoic acid compounds typically include:
-
Acute Toxicity, Oral: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
1.2. Physical and Chemical Properties
A summary of key physical and chemical properties of dinitrobenzoic acids is presented in Table 1. This data is crucial for understanding its behavior in the laboratory, such as its low water solubility and potential for airborne dust generation.
| Property | Value | Source |
| Chemical Formula | C₇H₄N₂O₆ | [4] |
| Molar Mass | 212.12 g/mol | [4] |
| Appearance | Pale yellow crystalline powder | [5] |
| Melting Point | 204-206 °C (for 3,5-isomer) | [4] |
| pKa | 2.82 (for 3,5-isomer) | [4] |
| Solubility | Soluble in ethanol; poorly soluble in water. | [6][7] |
1.3. Occupational Exposure Limits
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) established for this compound.[2] In the absence of a specific PEL, exposure should be minimized. For solid particulates not otherwise regulated, OSHA has set general limits of 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction over an 8-hour time-weighted average (TWA).[8] Given the irritant nature of 2,6-DNBA, it is prudent to maintain workplace concentrations well below these general limits.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is mandatory to prevent exposure and ensure the stability of the compound.
2.1. Required Personal Protective Equipment (PPE)
The appropriate PPE provides the primary barrier against chemical exposure. The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133. A face shield should be worn when there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat. | To avoid direct skin contact which can lead to irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust. | To prevent respiratory tract irritation.[3] |
2.2. Engineering Controls
All work with solid this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[9] This is a critical step to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9]
2.3. Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area. Ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or ventilated enclosure to contain any dust. Use non-sparking tools.
-
Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing. Be aware of its solubility characteristics; for instance, it is soluble in ethanol but poorly soluble in water.[6][7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]
2.4. Storage Requirements
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]
-
Segregate from incompatible materials such as strong oxidizing agents and strong bases.[2] Aromatic nitro compounds can act as oxidizing agents and may react violently with reducing agents.[5]
-
Store away from heat, sparks, and open flames. While not highly flammable, polynitro aromatic compounds can be combustible.[5]
Emergency Procedures
Rapid and appropriate response to emergencies is crucial to mitigate harm.
3.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.
3.2. Spill Response Protocol
For small spills of solid this compound:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently sweep up the spilled material using a soft brush and dustpan to minimize dust generation. Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area following the protocol in Section 4.
The following diagram illustrates the logical workflow for responding to a small spill.
Caption: Workflow for small spill response of this compound.
Decontamination Procedures
Proper decontamination of laboratory surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
4.1. Decontamination of Surfaces and Equipment
-
Gross Removal: If there is visible solid residue, gently remove it by sweeping or wiping with a damp cloth. Dispose of the cleaning materials as hazardous waste.[10]
-
Surface Wipe: The most common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[10] For enhanced cleaning, an appropriate solvent can be used. Given the solubility of dinitrobenzoic acid, ethanol is a suitable solvent.[6][7]
-
Procedure:
-
Wipe the contaminated surface with a towel soaked in a soap and water solution.
-
Follow with a wipe using a towel soaked in 70% ethanol.
-
Finish with a final wipe using a towel soaked in deionized water to remove any residues.
-
-
Disposal: All used towels and cleaning materials should be collected in a sealed bag and disposed of as solid hazardous waste.[10]
4.2. Decontamination of Glassware
-
Pre-rinse: Rinse the glassware with a suitable solvent, such as ethanol, to remove the bulk of the 2,6-DNBA residue. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the glassware thoroughly with laboratory detergent and hot water.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Protocols
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
5.1. Waste Characterization and RCRA Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes. While this compound is not explicitly listed, waste generated from its use may fall under the following categories:
-
D001 (Ignitability): If the waste is mixed with an ignitable solvent (flash point <140°F).[11]
-
D002 (Corrosivity): If the waste is an aqueous solution with a pH ≤ 2 or ≥ 12.5.[11]
-
Toxicity Characteristic: Nitroaromatic compounds like dinitrotoluene (D030) and nitrobenzene (D036) are listed as toxic.[12] By extension, waste containing significant concentrations of 2,6-DNBA should be managed as toxic waste.
It is the generator's responsibility to properly characterize the waste. When in doubt, it is best to manage the waste as hazardous.
5.2. Laboratory-Scale Waste Neutralization
For small quantities of acidic waste solutions of this compound that do not contain heavy metals, neutralization can be performed in the laboratory before collection. This should only be carried out by trained personnel in a chemical fume hood.[13]
Protocol for Neutralization:
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a 5% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Have a calibrated pH meter or pH indicator strips ready. Place the container with the acidic waste in a larger secondary container filled with ice to dissipate any heat generated.[13]
-
Dilution: If the waste is concentrated, slowly dilute it by adding it to cold water to achieve a concentration of approximately 5%. Always add acid to water.
-
Neutralization: Slowly and with constant stirring, add the weak base solution to the diluted acidic waste. Be cautious as this will generate carbon dioxide gas ("fizzing").[14]
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 9.0.[13]
-
Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous waste. Do not dispose of this solution down the drain, as it still contains the organic compound.
The following diagram outlines the waste disposal pathway.
Sources
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derivatization of 2,6-Dinitrobenzoic acid for HPLC-UV analysis
Application Note: HPLC-UV/26DNBA-V1
Enhanced HPLC-UV Analysis of 2,6-Dinitrobenzoic Acid via Pre-Column Derivatization with p-Bromophenacyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a robust and sensitive method for the quantitative analysis of this compound (2,6-DNBA) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Direct analysis of 2,6-DNBA can be challenging due to its high polarity, leading to poor retention on conventional reversed-phase columns and suboptimal peak shapes. To overcome these limitations, a pre-column derivatization strategy is employed. The protocol details the esterification of the carboxylic acid moiety of 2,6-DNBA with p-Bromophenacyl bromide (BPB) to form a strongly UV-absorbing ester derivative. This derivatization significantly improves chromatographic behavior and enhances detection sensitivity, making the method suitable for trace-level quantification in complex matrices relevant to pharmaceutical development and quality control.
Introduction and Scientific Rationale
This compound is a chemical intermediate and a potential process-related impurity or metabolite in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring the purity, safety, and quality of drug products. While 2,6-DNBA possesses nitro groups that absorb UV light, its direct analysis by reversed-phase HPLC is often hampered by its acidic nature. The carboxyl group can lead to peak tailing due to interactions with residual silanols on the column stationary phase and poor retention under typical mobile phase conditions.
Derivatization is a powerful technique to modify an analyte's chemical structure to improve its analytical properties.[1] For carboxylic acids, pre-column derivatization is frequently used to enhance both chromatographic separation and detector response.[2][3] The core principle of the method described herein is the conversion of the polar, acidic 2,6-DNBA into a more hydrophobic and highly UV-active ester derivative.
Causality of Experimental Choice: Why p-Bromophenacyl Bromide?
The selection of p-Bromophenacyl bromide (BPB) as the derivatizing agent is based on several key advantages:
-
Reaction Specificity: BPB is an aromatic alkyl halide that reacts specifically with the carboxylate anion of 2,6-DNBA in an SN2 reaction to form a stable phenacyl ester.[4]
-
Chromophore Introduction: The reaction introduces a highly conjugated phenacyl moiety to the analyte molecule. This new chromophore exhibits strong molar absorptivity in the mid-UV range (approx. 254-260 nm), a region where HPLC-UV detectors offer excellent stability and sensitivity.[4]
-
Improved Chromatography: The resulting ester is significantly less polar than the parent acid. This increased hydrophobicity leads to stronger retention on reversed-phase columns like C18, allowing for better separation from polar, early-eluting interferences. The masking of the acidic proton also results in improved peak symmetry.
Overall Experimental Workflow
The analytical process involves three main stages: sample preparation and derivatization, chromatographic separation, and UV detection. The workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results.
Figure 1. Overall workflow for the derivatization and analysis of 2,6-DNBA.
Detailed Protocols and Methodologies
Required Materials, Reagents, and Instrumentation
Reagents:
-
This compound (≥98% purity)
-
p-Bromophenacyl bromide (BPB, ≥98% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Ultrapure
-
Formic Acid (optional, for mobile phase pH adjustment)
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance (4-5 decimal places)
-
Vortex mixer
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol 1: Preparation of Solutions
-
2,6-DNBA Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2,6-DNBA standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.
-
Derivatization Reagent (BPB, 10 mg/mL): Accurately weigh 100 mg of p-Bromophenacyl bromide and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution is light-sensitive and should be prepared fresh or stored for no more than one week at 2-8°C in an amber vial.
-
Catalyst Suspension (K₂CO₃, 50 mg/mL): Weigh 500 mg of anhydrous potassium carbonate into a 10 mL vial and add 10 mL of acetonitrile. Vortex thoroughly before each use to ensure a uniform suspension.
Protocol 2: Pre-Column Derivatization Procedure
This protocol is self-validating by design; running a derivatized blank (reagents only) and a known standard alongside the unknown samples allows for verification of reaction completion and absence of interferences.
-
Pipetting: Into a 1.5 mL autosampler vial, add 100 µL of the sample solution or calibration standard (prepared by diluting the stock solution in acetonitrile).
-
Reagent Addition: Add 100 µL of the BPB solution (10 mg/mL).
-
Catalyst Addition: Add 50 µL of the K₂CO₃ suspension. The base deprotonates the carboxylic acid, forming the carboxylate anion necessary for the nucleophilic attack on the BPB.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution & Filtration: Add 750 µL of acetonitrile to the vial, bringing the total volume to 1.0 mL. Cap and vortex. Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial for analysis.
Protocol 3: HPLC-UV Chromatographic Conditions
The following conditions have been optimized for the separation of the 2,6-DNBA-BPB derivative from the excess derivatizing reagent.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
System Suitability: Before analyzing samples, the system suitability should be confirmed by injecting a mid-level calibration standard five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
Expected Results and Discussion
Upon injection, the excess, unreacted p-Bromophenacyl bromide will typically elute as a large peak. The 2,6-DNBA-BPB ester derivative will elute later as a sharp, well-defined peak. A representative chromatogram would show the derivative peak well-resolved from the reagent peak and any matrix components. The derivatization effectively shifts the retention time of 2,6-DNBA, moving it away from the void volume where polar impurities often elute. The significant increase in the UV response at 254 nm allows for detection limits in the low ng/mL range, a substantial improvement over direct injection methods.
Conclusion
The pre-column derivatization of this compound with p-Bromophenacyl bromide provides a reliable and highly sensitive method for its quantification by HPLC-UV. This approach successfully addresses the challenges of poor retention and peak tailing associated with the direct analysis of the parent acid. The protocol is robust, easily implemented in a standard analytical laboratory, and suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
Imaizumi, N., et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Tanaka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
-
Chhanikar, A., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. American Journal of Advanced Scientific Research, 9(2), 1-13. [Link]
-
Analytical Sciences Digital Library. (n.d.). Derivatization. ASDL. [Link]
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solid-phase extraction of 2,6-Dinitrobenzoic acid from water samples
Application Note & Protocol
High-Recovery Solid-Phase Extraction of 2,6-Dinitrobenzoic Acid from Aqueous Samples Using Polymeric Reversed-Phase Sorbent
Introduction
This compound (2,6-DNBA) is a significant environmental analyte, often found as a urinary metabolite of nitrotoluenes, which are used in the synthesis of explosives and other industrial chemicals.[1][2] Its presence in water sources is an indicator of potential contamination, necessitating sensitive and reliable analytical methods for monitoring. The accurate quantification of 2,6-DNBA in complex aqueous matrices, such as surface water or wastewater, requires an effective sample preparation step to concentrate the analyte and remove interfering substances.[3]
Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for the selective sample preparation of environmental samples.[4] This application note provides a detailed, field-proven protocol for the extraction of 2,6-DNBA from water samples. The method is built upon a deep understanding of the analyte's chemical properties and leverages a modern polymeric sorbent to achieve high recovery and reproducibility, making it suitable for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Principle of the Method
The success of any SPE method hinges on a clear understanding of the interactions between the analyte, the sample matrix, and the sorbent. This protocol is designed around the specific chemical characteristics of 2,6-DNBA.
This compound (CAS: 603-12-3) is an aromatic carboxylic acid with two strongly electron-withdrawing nitro groups.[7] Its most critical property for SPE method development is its acidity. With a pKa of 1.14 , it is a relatively strong acid.[1][2]
This low pKa means that in typical environmental water samples (pH 6-8), 2,6-DNBA exists almost exclusively in its deprotonated, anionic (carboxylate) form. This form is highly polar and water-soluble, making it difficult to retain on traditional reversed-phase sorbents like C18 silica.
To achieve effective retention via a reversed-phase mechanism, the polarity of the analyte must be suppressed. This is accomplished by acidifying the water sample to a pH at least 2 units below the analyte's pKa . By adjusting the sample pH to ~1.0, the carboxylic acid group is fully protonated, rendering the 2,6-DNBA molecule neutral and significantly more hydrophobic. This uncharged form can then strongly adsorb onto the non-polar sorbent surface.[8]
For analytes like 2,6-DNBA, which possess both non-polar (the benzene ring) and polar (protonated carboxylic acid and nitro groups) functionalities, a Hydrophilic-Lipophilic-Balanced (HLB) polymeric sorbent is the ideal choice.[9]
-
Mechanism: Oasis HLB, a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic), provides a dual retention mechanism. The lipophilic backbone offers strong reversed-phase retention for the non-polar benzene ring of the neutral 2,6-DNBA, while the hydrophilic portion enhances interaction with the polar functional groups and, critically, allows the sorbent to remain "wetted" and active even if it runs dry, leading to more robust and reproducible methods.[10][11]
-
Advantages over Silica: Unlike traditional silica-based C18 sorbents, polymeric sorbents like HLB are stable across a wide pH range (0-14), making them perfectly suited for the highly acidic conditions required for this method. This eliminates the risk of sorbent bed collapse or siloxane hydrolysis associated with silica phases under low pH conditions.
Materials and Reagents
-
SPE Sorbent: Waters Oasis HLB Cartridges, 3 cc, 60 mg (or equivalent polymeric reversed-phase sorbent).[10]
-
SPE Manifold: Standard vacuum manifold for SPE cartridges.
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated
-
This compound analytical standard
-
-
Equipment:
-
pH meter
-
Vortex mixer
-
Analytical balance
-
Glass volumetric flasks and pipettes
-
Sample collection bottles (amber glass)
-
Nitrogen evaporator
-
Autosampler vials
-
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the extraction of 2,6-DNBA from water samples.
The entire SPE process is visualized in the workflow diagram below, outlining the four key stages: Conditioning, Loading, Washing, and Elution.
Sources
- 1. This compound CAS#: 603-12-3 [m.chemicalbook.com]
- 2. This compound | 603-12-3 [chemicalbook.com]
- 3. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Ultrasound-assisted dispersive solid-phase extraction for the preconcentration of dyes in water samples - Arabian Journal of Chemistry [arabjchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Waters Corp Oasis HLB 1 cc Vac Cartridge, 30 mg Sorbent per Cartridge, | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
electrochemical detection of 2,6-Dinitrobenzoic acid
Application Note: Electrochemical Detection of 2,6-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (2,6-DNBA) is a nitroaromatic compound of significant interest due to its role as a potential impurity in pharmaceutical manufacturing and its environmental relevance. The sensitive and selective detection of 2,6-DNBA is crucial for quality control in the pharmaceutical industry and for monitoring environmental contaminants. Electrochemical methods offer a compelling analytical approach due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and suitability for miniaturization and in-field analysis.[1][2] This application note provides a comprehensive guide to the electrochemical detection of 2,6-DNBA, detailing the underlying principles, experimental protocols, and data interpretation.
Principle of Electrochemical Detection
The electrochemical detection of 2,6-DNBA is based on the reduction of its two nitro groups (–NO₂) at an electrode surface. Nitroaromatic compounds are electrochemically active and undergo a series of reduction steps.[3] The general mechanism involves the irreversible reduction of the nitro groups to hydroxylamine (–NHOH) and subsequently to amine (–NH₂) groups.[4] This multi-step electron transfer process can be observed as distinct peaks in voltammetric techniques.
The reduction process is diffusion-controlled, meaning the current generated is proportional to the concentration of 2,6-DNBA in the solution.[5][6] By applying a potential sweep and measuring the resulting current, a quantitative analysis of the analyte can be performed. The peak potential provides qualitative information for identifying the compound, while the peak current is used for quantification.
The sensitivity and selectivity of the detection can be significantly enhanced by modifying the working electrode with various nanomaterials.[7] These modifications increase the electrode's surface area, improve electron transfer kinetics, and facilitate the adsorption of the target analyte, leading to lower detection limits and improved analytical performance.[1][7]
Experimental Workflow
The electrochemical detection of 2,6-DNBA typically involves a three-electrode system connected to a potentiostat. The workflow can be summarized as follows:
Caption: General workflow for the electrochemical detection of 2,6-DNBA.
Protocols
Protocol 1: Voltammetric Detection using a Glassy Carbon Electrode (GCE)
This protocol outlines the fundamental procedure for detecting 2,6-DNBA using a standard, unmodified Glassy Carbon Electrode (GCE).
Materials:
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl (3 M KCl) reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
This compound (analytical grade)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Polishing materials (alumina slurry, polishing pads)
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Electrode Polishing:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).
-
Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes before the measurement and maintain a nitrogen atmosphere over the solution during the experiment.[1]
-
-
Background Scan:
-
Record a background voltammogram of the supporting electrolyte (PBS) using Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). The potential range should typically be from 0.0 V to -1.2 V.
-
-
Sample Measurement:
-
Add a known concentration of 2,6-DNBA to the electrochemical cell.
-
Stir the solution for a short period to ensure homogeneity.
-
Allow the solution to become quiescent before recording the voltammogram using the same parameters as the background scan.
-
-
Data Analysis:
-
Identify the reduction peaks corresponding to the nitro groups of 2,6-DNBA. In neutral pH, two irreversible reduction peaks are expected.[4]
-
Measure the peak current and peak potential. The peak current is proportional to the concentration of 2,6-DNBA.
-
Protocol 2: Enhanced Detection using a Modified Electrode
To improve sensitivity, the GCE can be modified with nanomaterials. This protocol provides a general guideline for modifying a GCE with a nanocomposite material, for instance, a chitosan-based composite, which has been shown to be effective for detecting similar nitroaromatic compounds.[8]
Materials:
-
All materials from Protocol 1
-
Modifying material (e.g., Chitosan/nanoparticle composite suspension)
-
Micropipette
Procedure:
-
Electrode Polishing:
-
Follow step 1 from Protocol 1.
-
-
Electrode Modification:
-
Using a micropipette, drop-cast a small volume (typically 5-10 µL) of the modifying material suspension onto the polished GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp to form a stable film.
-
-
Electrochemical Cell Setup and Measurement:
-
Follow steps 2-4 from Protocol 1 using the modified electrode.
-
-
Data Analysis:
-
Compare the voltammograms obtained with the modified electrode to those from the bare GCE. An enhancement in the peak current and a possible shift in the peak potential should be observed, indicating the superior performance of the modified electrode.[8]
-
Electrochemical Reaction Mechanism
The electrochemical reduction of the two nitro groups on the 2,6-DNBA molecule is a complex process. The proposed mechanism involves a stepwise reduction.
Caption: Simplified proposed electrochemical reduction pathway of a nitro group.
In aqueous media, the reduction of each nitro group to a hydroxylamine derivative is typically a four-electron, four-proton process. The subsequent reduction to the amine derivative involves another two electrons and two protons. The presence of two nitro groups in 2,6-DNBA can result in two distinct reduction peaks, corresponding to the reduction of each nitro group.[4] The exact peak potentials are dependent on the pH of the supporting electrolyte and the nature of the electrode surface.
Data Interpretation and Performance Characteristics
The performance of an electrochemical sensor for 2,6-DNBA is evaluated based on several key parameters, which can be summarized in a table for comparison across different electrode systems.
| Parameter | Description | Typical Values for Modified Electrodes |
| Linear Range | The concentration range over which the peak current is directly proportional to the analyte concentration. | Wide linear ranges, often spanning several orders of magnitude (e.g., µM to mM), are achievable.[2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Can reach nanomolar (nM) levels with highly sensitive modified electrodes.[9][10] |
| Sensitivity | The slope of the calibration curve (peak current vs. concentration). | High sensitivity is indicated by a steep slope, reflecting a significant current change for a small change in concentration. |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of potential interfering species. | Can be assessed by measuring the response to 2,6-DNBA in the presence of other structurally similar compounds or common ions. |
| Reproducibility & Stability | The consistency of the sensor's response over multiple measurements and over time. | Good reproducibility is crucial for reliable quantification. |
Conclusion
Electrochemical methods provide a powerful platform for the sensitive and rapid detection of this compound. The use of modified electrodes, in particular, offers significant advantages in terms of enhanced sensitivity and lower detection limits. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers and professionals in developing and applying electrochemical sensors for the analysis of 2,6-DNBA in various matrices. The versatility and cost-effectiveness of these techniques make them highly suitable for routine quality control and environmental monitoring applications.
References
-
Wang, J., et al. (2006). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry, 78(5), 1609-1613. [Link]
-
Ahmad, R., et al. (2022). Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing. Molecules, 27(21), 7533. [Link]
-
Wang, J., et al. (2006). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry. [Link]
-
Gebeyehu, A. M., et al. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors, 10(11), 472. [Link]
-
Togunde, O. P., et al. (2022). Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. Chemosensors, 10(8), 329. [Link]
-
Chen, Y.-C., et al. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors, 16(5), 659. [Link]
-
Sharma, S. K., et al. (2013). Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 634-641. [Link]
-
Gopal, P., et al. (2015). Voltammetric behavior of 3,5-dinitrobenzoic acid in solution on GCE and encapsulated on multiwalled carbon nanotube modified electrode. Journal of Molecular Liquids, 206, 168-174. [Link]
-
Ziyatdinova, G., et al. (2022). Voltammetric Sensors Based on the Electropolymerized Phenolic Acids or Triphenylmethane Dyes for the Antioxidant Analysis. Sensors, 22(21), 8560. [Link]
-
Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(4), 543. [Link]
-
Manjunatha, J.G., et al. (2021). Voltammetric Determination of Various Food Azo Dyes Using Different Modified Carbon Paste Electrodes. Applied Sciences, 11(19), 9205. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting 2,6-Dinitrobenzoic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 2,6-Dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. Instead of a simple procedural list, we will explore the causality behind common side reactions and provide robust, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to not only solve problems but also to understand their chemical origins, ensuring reproducible success in your work.
Synthesis Overview: The Path to this compound
The most common and industrially relevant pathway to this compound begins with the nitration of toluene, followed by the separation of the desired 2,6-dinitrotoluene isomer, and finally, its oxidation to the target carboxylic acid.[1] Each step presents unique challenges that can impact overall yield and purity.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis. Each answer provides a mechanistic explanation for the problem and a clear, actionable solution.
Issue 1: Poor Yield of 2,6-Dinitrotoluene Precursor
Question: My initial nitration of toluene produces very low yields of the required 2,6-dinitrotoluene isomer. The main component seems to be 2,4-dinitrotoluene. Why is this happening and how can I isolate my desired precursor?
Answer: This is an expected outcome based on the principles of electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-director and a weak activating group.[2] During the second nitration (from nitrotoluene to dinitrotoluene), the directing effects of the methyl group and the first nitro group combine. In 2-nitrotoluene, the para position is strongly favored, leading to 2,4-dinitrotoluene. In 4-nitrotoluene, the ortho position is favored, also leading to 2,4-dinitrotoluene.[3] Consequently, 2,4-dinitrotoluene is the major product of toluene dinitration, with 2,6-dinitrotoluene being a less abundant isomer.[3][4]
Controlling the reaction temperature is also critical. Insufficiently cold temperatures can lead to over-nitration and the formation of 2,4,6-trinitrotoluene (TNT), while incomplete reaction conditions will leave unreacted mononitrotoluene isomers.[4][5]
Solution: The key is not to alter the fundamental isomer ratio, which is kinetically controlled, but to efficiently separate the desired 2,6-isomer from the mixture. Fractional crystallization is a common method, exploiting the different solubilities of the isomers in a given solvent system (e.g., ethanol or methanol).
| Compound | Typical Yield Ratio | Melting Point (°C) |
| 2,4-Dinitrotoluene | ~75-80% | 69-71 |
| 2,6-Dinitrotoluene | ~20-25% | 60-63 |
| Other Isomers | <5% | Variable |
Data compiled from typical nitration outcomes.
Issue 2: Incomplete Oxidation and Reaction Stalling
Question: During the oxidation of 2,6-dinitrotoluene, my reaction seems to stop, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: The oxidation of a methyl group on a highly electron-deficient aromatic ring is a challenging transformation that requires a strong oxidizing agent and carefully controlled conditions. The two electron-withdrawing nitro groups deactivate the ring and the methyl group, making it resistant to oxidation.
Common causes for incomplete reaction include:
-
Insufficient Oxidant: The stoichiometry must be correct. A common method uses sodium or potassium dichromate in concentrated sulfuric acid.[1][6]
-
Poor Mass Transfer: If the 2,6-dinitrotoluene is not adequately suspended or dissolved in the sulfuric acid, the oxidant cannot effectively react with it. Inefficient stirring can create localized "hot spots" where the reaction is violent, and other areas where it is stagnant.[6]
-
Incorrect Temperature: The reaction has a specific activation temperature. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, side reactions and degradation will dominate. A typical range is 45-55°C.[6]
Solution:
-
Ensure Homogeneous Mixture: Begin by creating a fine, well-stirred suspension of the 2,6-dinitrotoluene in concentrated sulfuric acid before adding the oxidant.[6]
-
Gradual Addition of Oxidant: Add the solid sodium dichromate in small portions. This allows you to control the exothermic reaction and maintain the temperature within the optimal 45-55°C range using an external water bath for cooling.[6]
-
Vigorous Stirring: Use an efficient mechanical stirrer throughout the entire addition and subsequent reaction period to ensure good mass and heat transfer.[6]
-
Monitor Reaction Time: Allow the reaction to proceed for the recommended time (typically 1-2 hours after the final addition of oxidant) within the specified temperature range to ensure completion.
Issue 3: Product Contamination and Decarboxylation
Question: My final product is off-color and the yield is lower than expected after purification. I suspect I'm getting side products and possibly losing my acid to decarboxylation. How can I prevent this?
Answer: This issue points to two potential side reactions: over-oxidation and decarboxylation.
-
Over-oxidation: Under excessively harsh conditions (e.g., temperatures well above 60°C or a large excess of oxidant), the strong oxidizing mixture can attack the aromatic ring itself. This can lead to ring-opening or the formation of phenolic byproducts, which are often highly colored. The presence of chlorides in technical-grade dichromate can also liberate chlorine gas, leading to troublesome foaming and potential chlorination side reactions.[6]
-
Decarboxylation: While benzoic acids with electron-withdrawing groups are relatively stable, acid-catalyzed decarboxylation can occur at high temperatures in strongly acidic media.[7] This side reaction involves the protonation of the carboxylic acid, followed by the loss of CO₂, leading to the formation of 1,3-dinitrobenzene. This is particularly a risk during product workup if excessive heat is applied while the product is still in a strong acid solution.
Caption: Troubleshooting decision tree for this compound synthesis.
Solution:
-
Prevent Over-oxidation: Adhere strictly to the recommended temperature range (45-55°C). Use high-purity sodium dichromate to minimize side reactions from contaminants.
-
Prevent Decarboxylation: The workup procedure is critical. Quench the reaction mixture by pouring it onto ice/water. This rapidly dilutes the acid and dissipates heat, minimizing the risk of decarboxylation. Do not heat the crude product to dryness from the strong acid solution.
-
Effective Purification: The desired product is an acid. This chemical handle can be used for purification. An acid-base extraction, where the crude product is dissolved in a weak base like sodium bicarbonate solution, filtered to remove neutral impurities (like unreacted dinitrotoluene), and then re-precipitated by adding acid, is a highly effective purification strategy.[8] Recrystallization from hot water or aqueous ethanol is also effective.[9]
Experimental Protocols
Protocol 1: Oxidation of 2,6-Dinitrotoluene
Safety Note: This procedure involves strong acids, a heavy metal oxidant, and an exothermic reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Setup: Equip a 1 L flask with a mechanical stirrer and place it in a water bath for temperature control.
-
Suspension: To 360 mL of concentrated sulfuric acid, cautiously add 60 g (0.33 mol) of 2,6-dinitrotoluene while stirring to form a suspension.
-
Oxidant Addition: Begin adding 90 g (0.30 mol) of sodium dichromate dihydrate in small portions. The reaction is exothermic.
-
Temperature Control: Allow the temperature to rise to 45°C. Once it reaches this temperature, use the cold water bath to maintain the reaction temperature between 45°C and 55°C throughout the remainder of the addition. The addition process should take approximately 1-2 hours.[6]
-
Reaction: After all the sodium dichromate has been added, continue stirring the mixture at 45-55°C for an additional 2 hours.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 1.5 L of crushed ice with stirring.
-
Isolation: The crude this compound will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate runs clear and is free of green chromium salts.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, water-washed this compound to a beaker. Add a minimal amount of hot water (e.g., 500-700 mL for the scale above) and heat with stirring until the solid is fully dissolved. If solubility is low, a 50% ethanol/water mixture can be used.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of ice-cold water and dry them in a vacuum oven at a moderate temperature (e.g., 60-70°C).
| Compound | Expected Melting Point (°C) |
| This compound | 202-204 |
| 2,4-Dinitrobenzoic acid | 176-180 |
| 1,3-Dinitrobenzene (Decarboxylation Product) | 89-91 |
References
-
Taylor & Francis Online. (n.d.). Dinitrotoluene – Knowledge and References. Retrieved from [Link]
-
PubMed. (1993). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]
-
ResearchGate. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Retrieved from [Link]
-
NCBI. (2007). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]
-
ResearchGate. (2015). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Toluene Nitration Procedure Guide. Retrieved from [Link]
-
OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]
- Google Patents. (2020). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
YouTube. (2020). Nitration of toluene. Retrieved from [Link]
-
YouTube. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]
- Google Patents. (1968). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 4. cerritos.edu [cerritos.edu]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Yield in the Oxidation of 2,6-Dinitrotoluene
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol for the oxidation of 2,6-dinitrotoluene (2,6-DNT) to 2,6-dinitrobenzoic acid. Our focus is on maximizing yield by understanding and controlling critical reaction parameters.
CRITICAL SAFETY WARNING
The oxidation of nitrotoluenes is an energetic and potentially hazardous reaction. 2,6-Dinitrotoluene is a toxic and combustible solid that may explode on heating. It is a suspected carcinogen and mutagen, and it can be absorbed through the skin. The oxidizing agents used, such as dichromates and permanganates, are powerful, corrosive, and can create explosive mixtures.
ALWAYS perform this reaction with extreme caution:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, safety goggles, and a face shield.
-
Ventilation: Conduct all work in a certified chemical fume hood to avoid inhaling dust or fumes.
-
Blast Shield: Use a blast shield, especially during scale-up.
-
Control: Never add reagents quickly. The reaction is highly exothermic; slow addition and efficient cooling are essential to prevent a runaway reaction.
-
Waste: Dispose of all chemical waste according to your institution's hazardous waste protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the oxidation of 2,6-DNT in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only unreacted 2,6-DNT. What are the likely causes?
This is the most common issue, often stemming from several interrelated factors.
-
Possible Cause A: Insufficient Oxidizing Power or Incorrect Stoichiometry. The two electron-withdrawing nitro groups on the aromatic ring deactivate the methyl group, making its oxidation significantly more difficult than that of toluene. A strong oxidizing agent under harsh conditions (typically acidic) is required.
-
Solution: Employ a robust oxidizing system like sodium or potassium dichromate in concentrated sulfuric acid. A similar procedure for 2,4,6-trinitrotoluene specifies a molar ratio of approximately 1.1 moles of sodium dichromate per mole of substrate. Ensure your calculations are correct and that the oxidant has not degraded during storage.
-
-
Possible Cause B: Suboptimal Reaction Temperature. The activation energy for this oxidation is high, meaning the reaction is highly temperature-dependent.
-
Solution: Maintain a consistent reaction temperature within the optimal range. For dichromate oxidations in sulfuric acid, a temperature of 45–55°C is often recommended. Below this range, the reaction rate may be impractically slow. Above this range, the risk of violent side reactions and product degradation increases significantly.
-
-
Possible Cause C: Inefficient Mixing. 2,6-DNT is a solid that is suspended, not dissolved, in concentrated sulfuric acid. The reaction is heterogeneous.
-
Solution: Use a powerful mechanical stirrer. Inefficient stirring leads to poor contact between the oxidant and the substrate, drastically reducing the reaction rate. More critically, it can cause localized "hot spots" where the oxidant concentration and temperature become dangerously high, leading to violent decomposition or even fire.
-
Question 2: My final product is impure, showing multiple spots on TLC. What are the common side reactions?
The formation of byproducts is a key challenge in optimizing yield.
-
Possible Cause A: Incomplete Oxidation. The oxidation of a methyl group to a carboxylic acid proceeds through intermediate aldehyde and alcohol stages. If the reaction is stopped prematurely or the conditions are not vigorous enough, you may isolate 2,6-dinitrobenzaldehyde or 2,6-dinitrobenzyl alcohol.
-
Solution: Ensure a sufficient excess of the oxidizing agent and adequate reaction time (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and any intermediate spots are no longer visible.
-
-
Possible Cause B: Aromatic Ring Oxidation. While the methyl group is the primary target, powerful oxidants like permanganate can also attack the electron-deficient aromatic ring. This can lead to complex mixtures of phenolic compounds and ring-opened products, which are difficult to separate.
-
Solution: While permanganate is a potent oxidant, dichromate/chromic acid in sulfuric acid is often preferred for substituted nitrotoluenes as it tends to be more selective for the methyl group under controlled conditions.
-
-
Possible Cause C: Product Degradation (Decarboxylation). The desired product, this compound, can undergo decarboxylation (loss of CO2) under excessively high temperatures to form 1,3-dinitrobenzene.
-
Solution: Strictly control the reaction temperature and avoid overheating during both the reaction and the workup.
-
Question 3: My reaction became uncontrollable, overheated rapidly, and produced a large volume of gas. What happened?
This is a dangerous runaway reaction.
-
Possible Cause A: Rate of Reagent Addition. The oxidation is highly exothermic. Adding the oxidizing agent too quickly will generate heat faster than it can be dissipated by the cooling bath.
-
Solution: Add the oxidant in very small portions over a long period (1-2 hours). Continuously monitor the internal temperature with a thermometer and be prepared to slow or stop the addition if the temperature rises above the set limit (e.g., 55°C).
-
-
Possible Cause B: Inadequate Cooling. A simple water bath may not be sufficient to control the exotherm, especially on a larger scale.
-
Solution: Use an ice-water or ice-salt bath to maintain a constant, low temperature. Ensure the reaction flask is adequately submerged and that the bath is stirred or has good circulation.
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| Low or No Yield | Insufficient oxidant, low temperature, poor mixing. | Use Na₂Cr₂O₇/H₂SO₄, maintain 45-55°C, use vigorous mechanical stirring. |
| Impure Product | Incomplete oxidation, ring oxidation, decarboxylation. | Increase reaction time, use a more selective oxidant (dichromate), strictly control temperature. |
| Stalled Reaction | Temperature too low, inactive oxidant. | Gradually increase temperature to the optimal range, use fresh, high-quality reagents. |
| Runaway Reaction | Rapid reagent addition, poor cooling, inefficient stirring. | Add oxidant in small portions, use an efficient ice bath, ensure vigorous mechanical stirring. |
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the oxidation of 2,6-DNT.
Caption: A flowchart for diagnosing and solving common experimental problems.
Reaction Pathway and Side Reactions
This diagram illustrates the desired conversion and potential competing pathways.
Caption: Desired reaction pathway and major potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best: dichromate or permanganate?
Both are capable of performing the oxidation, but they have different profiles.
| Feature | Sodium/Potassium Dichromate in H₂SO₄ | Potassium Permanganate (KMnO₄) |
| Selectivity | Generally higher selectivity for the methyl group over the aromatic ring for nitrotoluenes. | Can also attack the aromatic ring, potentially leading to more byproducts. |
| Reaction Rate | Typically requires elevated temperatures (45-55°C) and several hours. | Can be very vigorous; may require lower temperatures to control. |
| Workup | Involves quenching on ice and dealing with chromium salts, which are highly toxic and require careful disposal. | Workup involves removing manganese dioxide (MnO₂) sludge, which can complicate product isolation. |
| Recommendation | Often preferred for this specific transformation due to better-documented selectivity and more predictable control, despite the toxicity of chromium waste. | A viable alternative, but may require more optimization to suppress ring oxidation. |
Q2: What is the mechanism of the oxidation?
The precise mechanisms are complex, but they are believed to proceed as follows:
-
With Permanganate (KMnO₄): The reaction is thought to be initiated by a free-radical process involving the abstraction of a hydrogen atom from the methyl group to form a benzyl radical. This radical is then further oxidized by manganese species.
-
With Dichromate (Cr₂O₇²⁻): The mechanism is less clearly defined but is thought to involve the formation of a chromate ester intermediate at the benzylic position, which then undergoes further oxidation steps.
Q3: Why is this reaction so much harder than oxidizing toluene?
The two nitro (-NO₂) groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the attached methyl group. This deactivation makes the C-H bonds of the methyl group stronger and less susceptible to attack by oxidizing agents, thus requiring more forceful conditions (stronger oxidants, higher temperatures) than the oxidation of unsubstituted toluene.
Optimized Laboratory Protocol: Dichromate Oxidation of 2,6-DNT
This protocol is adapted from a robust, well-established method for the oxidation of a related nitrotoluene and is designed for laboratory scale.
Reagents & Equipment:
-
2,6-Dinitrotoluene (2,6-DNT)
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated Sulfuric Acid (98%)
-
Three-neck round-bottom flask
-
Mechanical stirrer (with a robust glass or PTFE paddle)
-
Thermometer
-
Addition funnel
-
Ice-water bath
Procedure:
-
Setup: In a chemical fume hood, equip a 500 mL three-neck flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a large ice-water bath.
-
Initial Mixture: To the flask, add 90 mL (165 g) of concentrated sulfuric acid. While stirring, carefully add 9.1 g (0.05 mol) of 2,6-dinitrotoluene. A thick, stirrable slurry will form.
-
Prepare Oxidant: Prepare a solution of the oxidant. Note: The original Organic Syntheses procedure adds the solid dichromate in portions. For better control, adding a solution or a slurry can be considered, but adding the solid slowly is the validated method.
-
Controlled Addition: Begin adding 16.4 g (0.055 mol) of sodium dichromate dihydrate in very small portions to the stirred slurry.
-
Temperature Management: The primary goal is to maintain the internal reaction temperature between 45-55°C . After the initial small additions, the exothermic reaction will begin to heat the mixture. Use the rate of dichromate addition and the ice bath to carefully control the temperature within this range. The total addition should take 1-2 hours.
-
Reaction: Once all the dichromate has been added, maintain the mixture at 50-55°C with continued stirring for an additional 2-3 hours, or until TLC analysis indicates the consumption of starting material.
-
Workup - Quenching: CAUTION: This step must be done slowly and carefully. Allow the reaction mixture to cool to room temperature. Prepare a large beaker with 500 g of cracked ice. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.
-
Isolation: The product, this compound, will precipitate as a solid. Allow all the ice to melt, then collect the solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with several portions of cold water until the filtrate runs clear and is no longer acidic (check with pH paper). This removes residual acid and chromium salts.
-
Purification: The crude product can be purified by recrystallization from hot water or an appropriate organic solvent system (e.g., ethanol/water) to yield the final product.
References
-
Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic acid. Organic Syntheses, 2, 95. [Link]
-
Adamczyk, P., Wijker, R. S., Hofstetter, T. B., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of Molecular Modeling, 20(3), 2091. [Link]
-
Fier, P. S., & Maloney, K. M. (1948). 2,5-Dinitrobenzoic acid. Organic Syntheses, 28, 44. [Link]
-
ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene and 2,6-dinitrotoluene with permanganate. [Link]
-
Toxin and Toxin Target Database (T3DB). (n.d.). 2,6-Dinitrotoluene. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0728 - 2,6-DINITROTOLUENE. [Link]
-
Adamczyk, P., Wijker, R. S., Hofstetter, T. B., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of Molecular Modeling, 20(3), 2091. [Link]
-
New Jersey Department of Health. (2006). HAZARD SUMMARY: 2,6-Dinitrotoluene. [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
Wikipedia. (n.d.). TNT. [Link]
-
ResearchGate. (n.d.). Synthesis route of DNT and TNT oxidation. [Link]
-
Feng, Y., & Chen, C. (2018). Chemoselective methylene oxidation in aromatic molecules. Nature, 553(7688), 302-306. [Link]
- International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrot
Technical Support Center: Purification of Crude 2,6-Dinitrobenzoic Acid
Welcome to the Technical Support Center for the purification of crude 2,6-Dinitrobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate. Our focus is on providing scientifically sound and practical solutions to achieve high purity for your downstream applications.
Introduction: The Critical Need for Pure this compound
This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in subsequent purification steps.
The most common route to this compound involves the oxidation of 2,6-dinitrotoluene. A significant challenge in this process is the potential for isomeric impurities, primarily 2,4-Dinitrobenzoic acid, which can arise from the nitration of toluene during the synthesis of the 2,6-dinitrotoluene precursor. This guide will focus on methods to effectively remove this and other common impurities.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of crude this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1]
Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in recrystallization and can stem from several factors:
-
Excessive Solvent: Using too much solvent is the most common reason for poor recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[2]
-
Solution: Add the hot solvent in small portions to the crude material with continuous heating and swirling until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. If crystals do form, you may need to add a small amount of hot solvent to redissolve them.
-
-
Incomplete Crystallization: The cooling process might not have been sufficient to induce maximum crystallization.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your purified product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
Q2: I'm trying to remove the 2,4-Dinitrobenzoic acid isomer by recrystallization. What is the best solvent system?
A2: An ethanol-water mixed solvent system is often effective for purifying dinitrobenzoic acid isomers. The principle of mixed solvent recrystallization is to dissolve the crude material in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) to the point of saturation, inducing crystallization upon cooling.[3]
For this compound, ethanol is a good solvent, while water is a poor solvent. The subtle differences in solubility between the 2,6- and 2,4-isomers in this mixed solvent system can be exploited for purification. Generally, aromatic compounds show good solubility in alcohols like methanol and ethanol.[4]
Q3: My this compound "oiled out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (e.g., ethanol) to increase the solubility.
-
Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors the formation of well-defined crystals over oils.
-
If the problem persists, it may indicate the presence of significant impurities. An initial purification step, such as an acid-base extraction, might be necessary.
-
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1] It is particularly useful for separating acidic compounds like this compound from neutral or less acidic impurities.
Q1: How can I use acid-base extraction to purify crude this compound?
A1: The carboxylic acid group of this compound is acidic and will react with a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.
-
Workflow:
-
Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the solution is acidic (check with pH paper). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Q2: Will acid-base extraction effectively separate this compound from its 2,4-isomer?
A2: While both 2,6- and 2,4-Dinitrobenzoic acid are acidic and will be extracted into the basic aqueous phase, this method is primarily effective for removing neutral or significantly less acidic impurities. The pKa values of the two isomers are expected to be very similar, making their separation by a simple acid-base extraction challenging. For separating isomers, fractional crystallization or chromatography is generally more effective.
Experimental Protocols
Purification by Recrystallization from Ethanol-Water
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling to dissolve the solid. Add the ethanol in small portions until the solid is fully dissolved at near-boiling temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it.
-
Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as your final solvent composition).
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Workflow for Recrystallization
Caption: A stepwise workflow for the purification of this compound via recrystallization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for assessing the purity of this compound and quantifying isomeric impurities. A reversed-phase method is typically suitable for separating nitrobenzoic acid isomers.[5]
-
Column: C18 bonded column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (e.g., 2-propanol or methanol) and water, with a small amount of acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid group. A typical mobile phase could be 2-propanol:water:acetic acid (20:80:0.4, v/v/v).[5]
-
Flow Rate: 1.0 - 1.2 mL/min
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample of the purified this compound in the mobile phase to a known concentration.
The purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The presence of the 2,4-isomer would be indicated by a separate peak with a different retention time.
Data Summary
The choice of a suitable recrystallization solvent is critical and depends on the solubility characteristics of the compound. While specific solubility data for this compound is not widely available in comprehensive databases, general trends for dinitrobenzoic acids can be informative.
Table 1: General Solubility of Dinitrobenzoic Acid Isomers in Common Solvents
| Solvent | Polarity | Expected Solubility of Dinitrobenzoic Acids | Rationale |
| Water | High | Low at room temp, higher when hot | The polar carboxylic acid group imparts some water solubility, especially at elevated temperatures, but the dinitrophenyl ring is largely hydrophobic. |
| Ethanol | Medium-High | Good | The hydroxyl group of ethanol can hydrogen bond with the carboxylic acid and nitro groups, and the ethyl group provides some non-polar character to interact with the aromatic ring.[4] |
| Methanol | High | Good | Similar to ethanol, methanol is a good solvent for many aromatic acids due to its polarity and hydrogen bonding capabilities.[4] |
| Ethyl Acetate | Medium | Moderate to Good | A good aprotic solvent that can dissolve many organic compounds. |
| Dichloromethane | Low-Medium | Moderate | A common organic solvent, but its lower polarity may make it less effective than alcohols for highly polar dinitrobenzoic acids. |
| Toluene | Low | Low | A non-polar aromatic solvent, generally poor for dissolving polar dinitrobenzoic acids. |
| Hexane | Very Low | Very Low | A non-polar aliphatic solvent, will not effectively dissolve polar dinitrobenzoic acids. |
Note: This table is based on general principles of solubility for aromatic nitro compounds. Experimental verification is always recommended.
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for complete safety information.
References
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same...
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- This compound | 603-12-3 - Benchchem.
- Recrystallization - Part 2. University of Missouri–St. Louis.
- Recrystallization.
- The solubility of 3,5-dinitrobenzoic acid in seven solvents.
- Organic Solvent Solubility D
- Recrystallization of Benzoic Acid. University of Idaho.
- Recrystallization and Crystalliz
- 2,5-dinitrobenzoic acid - Organic Syntheses Procedure.
- Separation of acidic and neutral substances. Chulalongkorn University.
Sources
Technical Support Center: HPLC Resolution of 2,6-Dinitrobenzoic Acid and Its Isomers
Welcome to the technical support center for resolving 2,6-Dinitrobenzoic acid from its isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analytical separation of these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to enhance your chromatographic resolution.
Introduction: The Challenge of Isomer Separation
Dinitrobenzoic acids are a group of positional isomers that present a significant analytical challenge due to their similar physicochemical properties.[1] The separation of this compound is particularly crucial in various applications, including its use as a urinary metabolite marker for nitrotoluene exposure.[2][3] Achieving baseline resolution is often complicated by subtle differences in polarity, acidity, and steric hindrance among the isomers.[4] This guide will walk you through the key parameters that can be modulated to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my dinitrobenzoic acid isomers?
A1: Poor resolution is a common issue stemming from several factors. The most likely culprits are an inappropriate stationary phase, a mobile phase with incorrect polarity or pH, or suboptimal temperature. Dinitrobenzoic acid isomers have very similar structures, and standard C18 columns may not provide sufficient selectivity.[5] Additionally, the ionization state of the carboxylic acid group, which is highly dependent on the mobile phase pH, plays a critical role in retention and selectivity.
Q2: What is the first parameter I should adjust to improve resolution?
A2: The mobile phase composition, specifically the pH and the organic modifier, is the most impactful and easily adjustable parameter. Since these are acidic compounds, controlling their ionization is key. Start by adjusting the mobile phase pH with an appropriate acidifier like formic acid or phosphoric acid to suppress the ionization of the carboxyl group, thereby increasing retention on a reversed-phase column.[6]
Q3: Can changing the stationary phase make a significant difference?
A3: Absolutely. While C18 is a workhorse, alternative stationary phases can offer different selectivities. Consider a phenyl-hexyl or a polar-embedded phase. These columns can provide alternative separation mechanisms, such as π-π interactions with the aromatic rings of the analytes, which can be highly effective for separating aromatic isomers.[7] For more challenging separations, specialized columns like those with 2-picolylamine (2-PIC) ligands have shown success in resolving positional isomers of other disubstituted benzoic acids.[1]
Q4: My peaks are broad. How can I improve peak shape?
A4: Peak broadening, or tailing, for acidic compounds is often caused by secondary interactions with residual silanols on the silica support of the stationary phase. Lowering the mobile phase pH can help, as can using a high-purity, end-capped column. Operating at a slightly elevated temperature (e.g., 30-40 °C) can also improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Q5: What detection wavelength is optimal for dinitrobenzoic acids?
A5: Dinitrobenzoic acids exhibit strong UV absorbance. A detection wavelength around 254 nm is commonly used and generally provides good sensitivity for all isomers.[5] However, to optimize for your specific isomers of interest, it is advisable to determine their individual UV absorbance maxima. For instance, nitrobenzene, a related compound, has a maximum absorbance around 258 nm.[8]
Troubleshooting Guides
Scenario 1: Complete Co-elution of this compound and a Neighboring Isomer
If you are observing a single peak where you expect two, a significant change in selectivity is required.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Manipulate Ionization: The primary step is to ensure the analytes are in a single, non-ionized form. Introduce a strong acidifier to the mobile phase.
-
Action: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase component. This will lower the pH well below the pKa of the dinitrobenzoic acids (e.g., the pKa of 3,5-Dinitrobenzoic acid is 2.82), ensuring they are protonated and more retained on a reversed-phase column.[9]
-
-
Alter Mobile Phase Selectivity: Different organic modifiers interact differently with analytes and the stationary phase.
-
Action: If you are using acetonitrile, switch to methanol, or try a combination of both. Methanol is a protic solvent and can form different hydrogen bonds compared to the aprotic acetonitrile, which can alter elution order and improve resolution.
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry needs to be addressed.
-
Action: Switch from a standard C18 column to one with a different selectivity. A phenyl-hexyl column will introduce π-π interactions, which can be highly effective for separating aromatic isomers.
-
Scenario 2: Poor Resolution (Rs < 1.5) Between Critical Isomer Pairs
When peaks are visible but not baseline separated, finer adjustments to efficiency and selectivity are necessary.
Resolution Optimization Strategy
Caption: Strategy for optimizing poor resolution.
Detailed Steps:
-
Fine-tune Mobile Phase Strength: Adjusting the percentage of the organic modifier directly impacts retention time and can improve resolution.
-
Action: Decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase in small increments (1-2%). This will increase the retention times of the analytes, providing more time for them to interact with the stationary phase and potentially separate.
-
-
Increase Column Efficiency: A lower flow rate can lead to a more efficient separation.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
-
Optimize Temperature: Temperature affects both mobile phase viscosity and analyte-stationary phase interactions.
-
Action: Increase the column temperature in small increments (e.g., 5 °C). This can improve mass transfer and peak efficiency. However, be aware that it may also reduce retention times, so a corresponding adjustment in mobile phase strength might be necessary.
-
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method
This method serves as a starting point for the separation of dinitrobenzoic acid isomers.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Sample: 10 µg/mL of each dinitrobenzoic acid isomer in a 50:50 mixture of Mobile Phase A and B.
Method Parameters:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Gradient | 30% B to 70% B over 15 minutes |
Protocol 2: Optimized Method for Enhanced Resolution
This protocol incorporates changes to the stationary and mobile phases to improve the separation of this compound from its isomers.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Sample: 10 µg/mL of each dinitrobenzoic acid isomer in a 50:50 mixture of Mobile Phase A and B.
Method Parameters:
| Parameter | Setting |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Gradient | 40% B to 65% B over 20 minutes |
Rationale for Changes:
-
Stationary Phase: The Phenyl-Hexyl column provides alternative selectivity through π-π interactions, which is beneficial for separating aromatic isomers.[7]
-
Mobile Phase Modifier: Methanol is used instead of acetonitrile to alter hydrogen bonding interactions.
-
Acidifier: Formic acid is a less aggressive acid than phosphoric acid and is also volatile, making it compatible with mass spectrometry if desired.
-
Flow Rate and Temperature: A slightly lower flow rate and higher temperature are used to enhance efficiency.
Physicochemical Properties for Method Development
Understanding the properties of the isomers is fundamental to developing a robust separation method.
| Isomer | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) |
| This compound | 212.12 | - | - |
| 2,4-Dinitrobenzoic acid | 212.12 | - | 180-183 |
| 3,5-Dinitrobenzoic acid | 212.12 | 2.82 | 204-206 |
By systematically applying the principles and methods outlined in this guide, you will be well-equipped to troubleshoot and optimize your HPLC separation of this compound and its isomers, leading to more accurate and reliable analytical results.
References
-
Wikipedia. (2023). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Holleman, A. F., & Sirks, H. A. (1906). The six isomeric dinitrobenzoic acids. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 9, 279-285. Retrieved from [Link]
- Wang, Q., & Wang, H. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
-
Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
- O'Leary, M. H., & Stach, R. W. (1953). Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry, 31(6), 577-585.
- Abe, T. (1960). Ultraviolet Absorption Spectra of o-, m- and p-Dinitrobenzene. Bulletin of the Chemical Society of Japan, 33(2), 220-223.
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119206, this compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(11), 844-849.
-
Wikipedia. (2023). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
- MDPI. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11813, 2,6-Dinitrotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram showing resolution of S and R-enantiomers. Retrieved from [Link]
- National Institutes of Health. (2017).
- National Center for Biotechnology Information. (2019). Transcending Resolution Limits in HPLC and Diffusion NMR. Analytical Chemistry, 91(24), 15577-15583.
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Technical Support Center: Derivatization of 2,6-Dinitrobenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to address the specific and often significant challenges encountered during the derivatization of 2,6-Dinitrobenzoic acid (2,6-DNBA). My goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. 2,6-DNBA is a valuable building block, but its unique structure demands a nuanced approach.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions that form the basis of understanding the reactivity of this compound.
Q1: Why is the derivatization of this compound's carboxyl group so challenging?
The primary difficulty arises from a phenomenon known as steric hindrance .[1][2][3] The two nitro groups (-NO₂) are positioned on the carbons immediately adjacent (the ortho positions) to the carboxylic acid group (-COOH). These groups are bulky and effectively "shield" the carbonyl carbon of the carboxylic acid. This physical obstruction makes it difficult for nucleophiles, such as alcohols or amines, to approach and attack the carbonyl carbon, which is the necessary first step for reactions like esterification and amidation.[3][4] This steric bulk can dramatically slow down reaction rates or prevent the reaction from occurring altogether under standard conditions.[3][5]
Q2: How do the nitro groups electronically influence the reactivity of the carboxylic acid?
The two nitro groups are potent electron-withdrawing groups. This has two main effects:
-
Increased Acidity: The strong inductive and resonance effects of the nitro groups pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (R-COO⁻). This makes the carboxylic acid proton much more acidic. The pKa of this compound is approximately 1.14, making it a very strong organic acid.[6][7]
-
The "Ortho Effect": In substituted benzoic acids, having a group in the ortho position, regardless of its electronic nature, often causes the carboxyl group to twist out of the plane of the benzene ring.[1][8] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which further increases the acidity.[1][9]
While high acidity is sometimes beneficial, it does not overcome the severe steric hindrance that is the dominant barrier to derivatization.
Q3: What are the most common derivatization reactions for 2,6-DNBA, and what is the general strategy for success?
The most common derivatizations are esterification and amidation . Given the challenges, the most effective strategy is a two-step approach:
-
Activation: Convert the carboxylic acid into a more reactive intermediate that is less sterically sensitive or has a better leaving group. The most common intermediate is an acyl chloride .
-
Nucleophilic Attack: React this activated intermediate with the desired nucleophile (alcohol or amine).
Directly coupling the acid with an alcohol or amine using standard methods (like Fischer esterification) is often inefficient and low-yielding.[5]
Q4: Are there specific safety precautions for working with this compound?
Yes. While 2,6-DNBA itself is not as shock-sensitive as some other polynitrated aromatic compounds like TNT, it is still a nitroaromatic compound and should be handled with care. Its trinitrated analog, 2,4,6-trinitrobenzoic acid, is a high explosive.[10] Therefore, it is prudent to:
-
Avoid excessive heating or grinding.
-
Be mindful that heating can lead to decarboxylation.[10]
-
Conduct reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: My esterification or amidation reaction has failed or the yield is extremely low.
-
Suspected Cause A: Insufficient Carboxyl Group Activation. Standard Fischer esterification (acid + alcohol with a catalytic amount of strong acid) is rarely effective for this substrate due to steric hindrance.[5] Similarly, many common peptide coupling agents may struggle.
-
Solution: Employ a More Reactive Intermediate. The most reliable method is to first convert 2,6-DNBA to 2,6-Dinitrobenzoyl chloride . This acyl chloride is significantly more electrophilic and will react more readily with even weak nucleophiles.
-
Recommended Reagent for Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction.[11]
-
Workflow:
-
Convert 2,6-DNBA to 2,6-Dinitrobenzoyl chloride.
-
Remove the excess chlorinating agent under vacuum.
-
React the crude acyl chloride in situ with your desired alcohol or amine. The presence of a non-nucleophilic base like pyridine or triethylamine is often required to scavenge the HCl byproduct.
-
-
-
Suspected Cause B: Steric Hindrance on the Nucleophile. Even if you successfully form the acyl chloride, a very bulky nucleophile (e.g., a tertiary alcohol like tert-butanol or a hindered secondary amine) may still react slowly or not at all.
-
Solution: Adjust Reaction Conditions & Reagents.
-
Increase Reaction Temperature: Carefully heating the reaction can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or decomposition.
-
Use a Less Hindered Nucleophile: If the structure of your target molecule allows, consider using a smaller or less-branched alcohol or amine.
-
Alternative Coupling Agents: For amidation, if the acyl chloride route is problematic, consider using a more potent uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). These reagents form highly activated esters that can be more accessible to the amine.
-
Problem 2: The formation of 2,6-Dinitrobenzoyl chloride is sluggish or incomplete.
-
Suspected Cause: Reaction Conditions Not Forcing Enough. The steric hindrance can also slow the initial formation of the acyl chloride.
-
Solution: Optimize the Chlorination Step.
-
Reagent: Thionyl chloride (SOCl₂) is a common and effective choice.[12][13] It can often be used as both the reagent and the solvent.
-
Conditions: Heating the mixture of 2,6-DNBA and SOCl₂ under reflux is typically required.[11] Reaction times of 1-3 hours are common.
-
Purity: Ensure that the starting 2,6-DNBA is completely dry. Any moisture will consume the thionyl chloride.
-
Problem 3: I am observing unexpected byproducts or decomposition.
-
Suspected Cause A: Incompatible Reducing Conditions. The nitro groups are susceptible to reduction. If your synthetic route involves other steps, be cautious with reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or strong reducing agents, as they can reduce one or both nitro groups to amines.[14]
-
Solution: Strategic Synthesis Planning. Plan your synthetic route so that derivatization of the carboxylic acid is performed before any planned reduction of the nitro groups. If reduction is unavoidable, you may need to protect the carboxyl group first.
-
Suspected Cause B: High Temperatures Causing Decarboxylation. Polynitrated benzoic acids can undergo decarboxylation (loss of CO₂) upon strong heating.[10]
-
Solution: Temperature Control. Use the minimum temperature necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating times. When distilling products, use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.[15]
Data & Protocols
Comparative Data: Activating Agents for Amidation
The choice of coupling agent is critical for sterically hindered acids. Below is a qualitative comparison for a hypothetical reaction with a primary amine.
| Activating Strategy | Reagent(s) | Typical Relative Yield | Key Considerations |
| Direct Amidation | Carbodiimide (EDC/DCC) | Very Low to None | Generally fails due to severe steric hindrance. |
| Acyl Chloride | SOCl₂ or (COCl)₂ then Amine | Good to Excellent | Highly reliable; generates HCl byproduct.[12] |
| Uronium Salt | HATU / DIPEA | Good to Excellent | Effective for difficult couplings; higher reagent cost. |
Experimental Workflow Visualization
This diagram outlines the decision-making process for successfully derivatizing 2,6-DNBA.
Caption: Troubleshooting workflow for 2,6-DNBA derivatization.
Protocol 1: Synthesis of Methyl 2,6-Dinitrobenzoate (Esterification Example)
This protocol is a self-validating system, concluding with characterization to ensure product identity and purity.
Step 1: Formation of 2,6-Dinitrobenzoyl Chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 23.6 mmol).
-
In a fume hood, carefully add thionyl chloride (15 mL, 205 mmol).
-
Heat the mixture to reflux (oil bath temperature ~80-85 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum). This will yield the crude 2,6-dinitrobenzoyl chloride as a yellow solid or oil.[16] Proceed immediately to the next step.
Step 2: Esterification
-
Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or toluene (50 mL).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of dry methanol (2.0 mL, 49.4 mmol) and dry pyridine (2.9 mL, 35.8 mmol) in 10 mL of DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel. Confirm the structure and purity of the resulting methyl 2,6-dinitrobenzoate by ¹H NMR, ¹³C NMR, and LC-MS.
Mechanism Visualization: The Steric Hindrance Problem
This diagram illustrates why direct attack by a nucleophile is disfavored.
Caption: Steric shielding of the carboxyl group by ortho-nitro groups.
References
- Ortho effect. (n.d.). In Wikipedia. Retrieved January 12, 2026.
-
Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Stewart, R., & Yates, K. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzoyl chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). How does ortho-effect work in benzoic acids? [Video]. YouTube. Retrieved from [Link]
- Raber, D. J., & Gariano, P. (1971). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
- European Patent Office. (2009). Process for preparing 2-amino-6-nitro-benzoic acid.
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
University Course Material. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
- Endoh, M., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology.
-
PubChem. (n.d.). 2,6-Dinitrobenzoyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). 6 Steric Hindrance. Retrieved from [Link]
- Chang, S., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.
- 2,4,6-Trinitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Steric effects. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Wang, S. P., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]
- Yadav, R. P., & Bahule, B. B. (2017). Kinetics of iodination of α ,β and γ dihydroxybenzoic acid isomers.
- Zhang, G., et al. (2017). Direct amidation of esters with nitroarenes.
-
Najam Academy. (2024). Steric Hindrance. [Video]. YouTube. Retrieved from [Link]
- 3,5-Dinitrobenzoyl chloride. (n.d.). In Wikipedia. Retrieved January 12, 2026.
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
- Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta.
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
- Fonteh, A., & Jose, J. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 603-12-3 [m.chemicalbook.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2,6-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 22242299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Dinitrobenzoic Acid Solution Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dinitrobenzoic acid. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by three main factors: temperature, pH, and the choice of solvent. Due to the presence of two electron-withdrawing nitro groups ortho to the carboxylic acid, the molecule is susceptible to decarboxylation, a reaction that is significantly accelerated by heat. The pH of the solution can also play a role in its stability, as can the type of solvent used for dissolution.
Q2: My this compound solution has turned yellow. What does this indicate and is it still usable?
A yellow discoloration often suggests the formation of degradation products. The primary degradation pathway for this compound, especially when heated, is decarboxylation to form 1,3-dinitrobenzene. While this compound itself is a white to pale yellow solid, the accumulation of degradation products can lead to a more pronounced yellow or brownish color. It is strongly recommended to perform an analytical check (e.g., by HPLC) to determine the purity of the solution before further use. For most applications, a discolored solution should be discarded and a fresh one prepared to ensure the accuracy of your results.
Q3: What is the expected shelf-life of a this compound stock solution?
The shelf-life is highly dependent on the storage conditions. A stock solution prepared in a suitable solvent like acetonitrile or a buffered aqueous solution at a neutral or slightly acidic pH, stored at 2-8°C, and protected from light, can be stable for several weeks. However, for quantitative applications, it is best practice to prepare fresh solutions. For long-term storage, it is advisable to store the compound as a solid at low temperatures.
Q4: Which solvent should I use to prepare my stock solution for optimal stability?
For general use, high-purity acetonitrile or ethanol are good choices as they are less reactive than protic solvents like water, especially at non-neutral pH. If an aqueous solution is required for your experiment, it is best to use a buffered system. The pKa of this compound is approximately 1.15, meaning it will be in its carboxylate form in most physiological buffers. A buffer in the pH range of 4-6 is a reasonable choice to maintain the protonated state if needed, while minimizing base-catalyzed degradation. Always use high-purity, degassed solvents to minimize oxidative degradation.
Q5: Can I heat my solution to aid in the dissolution of this compound?
It is strongly advised to avoid heating solutions of this compound. The compound is known to undergo thermal decarboxylation. Heating will accelerate this degradation process, leading to the formation of 1,3-dinitrobenzene and a decrease in the concentration of the parent compound. If you are facing solubility issues, consider using a co-solvent system or sonication at room temperature as alternatives to heating.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Inconsistent results or loss of compound activity over time.
This is a classic sign of compound degradation. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent results.
Explanation:
-
Verify Storage: Always start by checking the age and storage conditions of your solution. Degradation is time and temperature-dependent.
-
Analytical Confirmation: Use an analytical technique like HPLC-UV to get a definitive answer. Compare the chromatogram of your current solution to a freshly prepared standard. Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
Corrective Actions: If degradation is confirmed, the immediate action is to prepare a fresh solution. To prevent recurrence, re-evaluate your solvent choice and buffer system. Ensure the pH is compatible with the compound's stability.
Issue 2: Unexpected pH shifts in the experimental medium after adding the compound.
This compound is a relatively strong acid (pKa ≈ 1.15). Adding a concentrated stock solution, especially if prepared in a non-buffered solvent, to a weakly buffered medium can cause a significant drop in pH.
Solution:
-
Use Buffered Solutions: Prepare your stock solution in the same buffer as your experimental medium, if solubility allows.
-
pH Adjustment: If using a non-buffered stock solvent (like DMSO), add it to your medium slowly while monitoring the pH. Adjust the pH of the final solution as necessary.
-
Calculate pH Change: Be mindful of the final concentration of the acid in your experiment and its potential impact on the overall pH of the system.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a phosphate-buffered saline (PBS) system.
-
Buffer Preparation: Prepare a 1x PBS solution and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulate matter.
-
Weighing: Accurately weigh the required amount of this compound (MW: 212.12 g/mol ) in a fume hood. For 10 mL of a 10 mM solution, you will need 21.21 mg.
-
Dissolution: Add the solid to a sterile 15 mL conical tube. Add a small volume of the pH 7.4 PBS (e.g., 5 mL) and vortex thoroughly.
-
Sonication (if needed): If the solid does not dissolve completely, sonicate the solution in a room temperature water bath for 5-10 minutes. Do not heat the solution.
-
Final Volume: Once fully dissolved, add PBS to reach the final volume of 10 mL.
-
Storage: Store the solution in a tightly sealed, amber vial at 2-8°C. For best results, use within 1-2 weeks.
Protocol 2: Assessment of Stability by HPLC-UV
This protocol provides a general framework for a stability study.
Objective: To determine the percentage of this compound remaining after incubation under specific conditions.
Materials:
-
Calibrated HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Freshly prepared this compound solution (T=0 sample).
-
Incubated this compound solution (T=x sample).
Method:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm (or an experimentally determined λmax).
-
Gradient: Start with 95% A / 5% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Analysis:
-
Inject the T=0 sample to determine the initial peak area of the this compound peak.
-
Incubate your test solution under the desired stress condition (e.g., 40°C for 24 hours).
-
Inject the T=x sample and determine the peak area of the this compound.
-
Identify any new peaks that have appeared, which are likely degradation products.
-
-
Calculation:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Caption: Primary thermal degradation pathway.
Data Summary
| Condition | Solvent | Stability Outcome | Recommendation |
| Temperature | Any | Highly sensitive; degradation accelerates with heat. | Avoid heating. Store solutions at 2-8°C. |
| pH > 8 | Aqueous Buffer | Potential for increased degradation. | Use neutral or slightly acidic buffers (pH 4-7.4). |
| Strong Acid | Aqueous | Generally stable. | Suitable for experiments requiring low pH. |
| Light Exposure | Any | Potential for photodegradation over long periods. | Store in amber vials or protect from light. |
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for rigorous experimental validation. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
Technical Support Center: Minimizing Peak Tailing of 2,6-Dinitrobenzoic Acid in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing for this and other polar acidic compounds. Here, we will delve into the root causes of this common chromatographic issue and provide actionable troubleshooting strategies and frequently asked questions to help you achieve symmetric, reproducible peaks.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound is a polar, acidic compound with a very low pKa of approximately 1.14.[1][2] This strong acidity, combined with its polar nature, makes it susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, leading to asymmetrical peak shapes, most notably peak tailing.
Peak tailing occurs when a portion of the analyte is retained more strongly by the column than the bulk of the sample, resulting in a gradual elution from the stationary phase.[3] This not only compromises the aesthetic quality of the chromatogram but also negatively impacts resolution, integration accuracy, and overall method reliability.[4][5]
The primary culprit behind peak tailing for acidic compounds like this compound is often the interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[4][6][7]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a step-by-step guide to diagnosing and resolving peak tailing issues with this compound.
Question 1: My this compound peak is showing significant tailing. Where do I start?
Answer: The first step is to systematically evaluate the key parameters of your HPLC method: the mobile phase pH, the column chemistry, and potential instrumental effects.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Question 2: How does mobile phase pH specifically affect the peak shape of this compound?
Answer: Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9] To achieve a sharp, symmetrical peak, the analyte should exist in a single ionic state. For an acidic compound, this is achieved by suppressing its ionization.
Given the pKa of this compound is approximately 1.14, it is crucial to maintain the mobile phase pH at least two units below this value.[2][10] In practice, a mobile phase pH of less than 2.5 is recommended to ensure the carboxylic acid group is fully protonated (in its neutral form).[10] When the mobile phase pH is close to the pKa, a mixture of the ionized (anionic) and unionized (neutral) forms of the acid exists, leading to peak broadening or splitting.[8][11]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer system that is effective in the low pH range, such as phosphate or formate.[9]
-
pH Adjustment: Prepare the aqueous portion of your mobile phase and carefully adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.
-
Analysis: Inject the this compound standard and observe the peak shape.
Question 3: I've adjusted the pH, but I still see some tailing. What's the next step?
Answer: If pH optimization alone does not resolve the issue, the next step is to scrutinize your HPLC column. The interaction between your acidic analyte and the stationary phase is a likely cause of residual peak tailing.
The Role of Silanol Groups:
Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[4] At mobile phase pH values above 3, these silanols can become deprotonated (SiO-), creating negatively charged sites that can interact with polar analytes, causing peak tailing.[6][7] While operating at a low pH protonates most of these silanols, highly acidic silanols can still interact with analytes.[4]
Column Selection Strategy:
-
Use a Modern, End-capped Column: High-purity silica columns that are "end-capped" have their residual silanols chemically deactivated, significantly reducing the potential for secondary interactions.[6][7][12]
-
Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the silica surface, which helps to shield the analyte from residual silanols and also provides compatibility with highly aqueous mobile phases.[13][14]
-
Explore Alternative Stationary Phases: For highly polar acidic compounds, columns with mixed-mode stationary phases that contain a positively charged functional group can offer unique selectivity and improved peak shape through ionic interactions.[13]
| Column Type | Key Feature | Benefit for this compound |
| Standard C18 | Basic hydrophobic stationary phase. | May show significant tailing due to silanol interactions. |
| End-capped C18 | Residual silanols are chemically deactivated. | Reduced peak tailing compared to standard C18.[6][7] |
| Polar-Embedded C18 | A polar group is incorporated into the stationary phase. | Shields analyte from silanols, improves peak shape.[13][14] |
| Mixed-Mode (e.g., PS C18) | Contains a positively charged functional group. | Enhanced retention and improved peak shape for acidic analytes.[13] |
Question 4: Could my HPLC system itself be contributing to the peak tailing?
Answer: Yes, instrumental factors, often referred to as "extra-column effects," can contribute to peak broadening and tailing.[6] This is especially noticeable for early-eluting peaks.
Troubleshooting Instrumental Effects:
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the injector, column, and detector.[6]
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Column Voids and Blockages: A void at the head of the column or a partially blocked frit can cause peak distortion for all analytes in the chromatogram.[5][15] If you suspect this, reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.
Caption: Potential sources of peak tailing in an HPLC system.
Frequently Asked Questions (FAQs)
Q1: Can sample overload cause peak tailing for this compound?
A1: Yes, injecting too high a concentration or volume of your sample can lead to column overload and result in peak fronting or tailing.[3][5] If you observe that all peaks in your chromatogram are distorted, sample overload is a likely cause. To check for this, dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, you were likely overloading the column.[5]
Q2: Will the choice of organic modifier (acetonitrile vs. methanol) affect peak shape?
A2: While mobile phase pH is the dominant factor, the organic modifier can have a secondary effect on peak shape. Acetonitrile and methanol have different viscosities and solvating properties, which can influence mass transfer and interactions with the stationary phase. It is worth experimenting with both to see which provides better peak symmetry for your specific application.
Q3: Is it necessary to use a buffer in the mobile phase?
A3: For ionizable compounds like this compound, using a buffer is highly recommended to maintain a stable mobile phase pH.[6][16] An unbuffered mobile phase can be susceptible to pH shifts, especially when the sample is dissolved in a solvent with a different pH, which can lead to poor reproducibility and distorted peak shapes.[16][17]
Q4: What if I am still unable to resolve the peak tailing?
A4: If you have systematically addressed mobile phase pH, column chemistry, instrumental effects, and sample concentration without success, consider the following advanced strategies:
-
Sample Clean-up: Impurities in your sample matrix can interact with the stationary phase and contribute to peak tailing.[6] Implementing a sample clean-up procedure like Solid Phase Extraction (SPE) can help remove these interferences.
-
Alternative HPLC Modes: For very polar compounds that are difficult to retain and analyze by reversed-phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.[18]
By methodically working through these troubleshooting steps and understanding the underlying chemical principles, you can effectively minimize peak tailing and develop a robust and reliable HPLC method for the analysis of this compound.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
LCGC North America. (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Element. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Chromatography Forum. (2007, February 27). Buffer pH vs analyte pKa about peak tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
-
Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Chromatography Forum. (2005, October 6). questions about the effect of acid on the C18 HPLC column? Retrieved from [Link]
-
LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same... Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. Retrieved from [Link]
Sources
- 1. This compound CAS#: 603-12-3 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
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- 9. agilent.com [agilent.com]
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- 18. lcms.cz [lcms.cz]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 2,6-Dinitrobenzoic Acid
Welcome to the technical support center for the analysis of 2,6-Dinitrobenzoic acid in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in bioanalysis. Our goal is to equip you with the expertise and practical solutions to ensure the accuracy, precision, and reliability of your analytical data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[2] This interference can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy and reproducibility of quantitative results.[2][3]
For a small, acidic molecule like this compound, electrospray ionization (ESI) in negative ion mode is a common analytical approach. However, ESI is particularly susceptible to matrix effects, especially ion suppression.[2] Therefore, a robust analytical method requires a thorough understanding and mitigation of these effects. This guide will walk you through common issues and provide validated strategies to overcome them.
Troubleshooting Guides
Issue 1: Poor Analyte Recovery and High Signal Variability
Question: I am experiencing low and inconsistent recovery of this compound from plasma samples, leading to high variability in my results. What are the likely causes and how can I troubleshoot this?
Answer:
Poor and variable recovery is a classic sign of significant matrix interference. The primary culprits in plasma are proteins and phospholipids.[2] Here’s a systematic approach to address this issue:
1. Re-evaluate Your Sample Preparation Technique:
Simple protein precipitation (PPT) with acetonitrile or methanol is a common first step, but it is often insufficient for removing phospholipids, a major source of ion suppression.[4] Consider the following more rigorous sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method to separate this compound from the bulk of the matrix components. Due to its acidic nature, you can manipulate the pH to facilitate its extraction into an organic solvent.
-
Protocol:
-
Acidify the plasma sample to a pH at least two units below the pKa of this compound to ensure it is in its neutral form.
-
Extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE.[5] For an acidic compound like this compound, a mixed-mode or a polymer-based sorbent can be highly effective.
-
Recommended SPE Sorbent: A mixed-mode sorbent combining reversed-phase and anion-exchange properties would be ideal. This allows for retention of the analyte through hydrophobic interactions and ionic interactions of the carboxyl group.
-
General SPE Protocol:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., formic acid in water).
-
Loading: Load the pre-treated plasma sample (e.g., diluted and acidified).
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a wash to remove phospholipids.
-
Elution: Elute the this compound using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
2. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS):
The use of a SIL-IS is the gold standard for correcting matrix effects.[6] A SIL-IS for this compound (e.g., containing ¹³C or ¹⁵N) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-IS ratio for quantification.[6]
Issue 2: Significant Ion Suppression Observed During Method Validation
Question: My post-column infusion experiment shows a significant drop in the signal at the expected retention time of this compound. How can I identify the source of this ion suppression and mitigate it?
Answer:
A post-column infusion experiment is an excellent tool for visualizing regions of ion suppression. The signal dip indicates that co-eluting matrix components are interfering with the ionization of your analyte.
1. Identify the Interfering Components:
The most common sources of ion suppression in plasma are phospholipids.[2] They tend to elute in the middle of a typical reversed-phase chromatographic run. You can confirm this by monitoring for characteristic phospholipid MRM transitions (e.g., precursor ion scan of m/z 184 in positive mode or neutral loss scan of 184 Da).
2. Chromatographic Optimization to Separate Analyte from Interferences:
If your sample preparation is fixed, optimizing your chromatography is the next crucial step.
-
Increase Chromatographic Resolution: Employing a UPLC/UHPLC system with a sub-2 µm particle column can significantly improve peak resolution, potentially separating the this compound from the co-eluting interferences.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). Methanol can sometimes alter the elution profile of phospholipids relative to the analyte.
-
pH: For an acidic analyte like this compound, maintaining a consistent and appropriate pH in the mobile phase is critical for retention and peak shape. A mobile phase with a pH around 3-4 is a good starting point.
-
-
Gradient Optimization: Adjust the gradient slope to increase the separation between your analyte and the region of ion suppression.
3. Advanced Sample Preparation for Phospholipid Removal:
If chromatographic optimization is insufficient, you may need to implement a sample preparation strategy specifically targeting phospholipid removal.
-
HybridSPE®-Phospholipid: This technology combines the simplicity of protein precipitation with a specific zirconia-based sorbent that selectively removes phospholipids.[7]
-
Phree™ Phospholipid Removal Solutions: These are filter-based products that can be used after protein precipitation to remove phospholipids.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess matrix effects for this compound during method validation?
A1: According to regulatory guidelines from the FDA and EMA, a quantitative assessment of matrix effects is required.[8][9] The most common approach is the post-extraction spike method.
-
Procedure:
-
Extract blank biological matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte at low and high concentrations.
-
Prepare corresponding neat solutions of the analyte in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor (MF) for each lot by comparing the peak area of the analyte in the spiked extract to the peak area in the neat solution.
-
The coefficient of variation (CV%) of the matrix factors from the different lots should be within 15%.
-
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Sample dilution can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering components.[4] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of this compound. Dilution is a viable strategy if your assay has sufficient sensitivity.
Q3: My this compound peak shape is poor (e.g., tailing). Is this related to matrix effects?
A3: While poor peak shape can be exacerbated by matrix components, it is often a chromatographic issue, especially for acidic compounds. Here are some things to check:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of this compound to keep it in its protonated, less polar form for good retention and peak shape on a C18 column.
-
Column Choice: Consider a column with a different stationary phase or one that is specifically designed for polar compounds.
-
Sample Reconstitution Solvent: Ensure your sample is reconstituted in a solvent that is weaker than your initial mobile phase to avoid peak distortion.
Q4: I am using a stable isotope-labeled internal standard. Do I still need to worry about matrix effects?
A4: A SIL-IS is excellent for compensating for ion suppression or enhancement at the point of analysis.[6] However, it does not eliminate the underlying cause of the matrix effect. Severe ion suppression can still lead to a loss of signal-to-noise, potentially impacting the limit of quantitation of your assay. Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography, even when using a SIL-IS.
Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagram illustrates a decision tree for addressing matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for small acidic molecules.
| Sample Preparation Technique | Relative Phospholipid Removal | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Moderate |
| HybridSPE®-Phospholipid | Very High | Very Low | High |
Conclusion
Successfully navigating matrix effects in the bioanalysis of this compound is achievable through a systematic and informed approach. By carefully selecting and optimizing sample preparation and chromatographic methods, and by employing the appropriate internal standards, researchers can develop robust and reliable LC-MS/MS assays. This technical support center provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental needs.
References
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(20), 2053-2060.
- Cai, Z., & Henion, J. (2001). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analytical Chemistry, 73(15), 3655-3662.
- Schramm, S., Léonço, D., Hubert, C., & Bridoux, M. (2015). Development and validation of an isotope dilution ultra-high performance liquid chromatography tandem mass spectrometry method for the reliable quantification of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) and 14 other explosives and their degradation products in environmental water samples.
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. Retrieved from [Link]
- Needham, L. L., & Calafat, A. M. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 34(8), 461-471.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Iartsev, V. A., Rodin, I. A., & Stavrianidi, A. N. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58-64.
- Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Jayasundera, C., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics, 19(10), e1800459.
- Patel, D. K., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis, 6(3), 141-152.
- Ma, W. T., Chan, W., Steinbach, K., & Cai, Z. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-2225.
Sources
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- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijisrt.com [ijisrt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dinitrobenzoic Acid in Experimental Assays
Welcome to the technical support guide for 2,6-Dinitrobenzoic acid (2,6-DNBA). As application scientists with extensive field experience, we understand that managing the solubility of challenging compounds is paramount to experimental success. This guide provides in-depth, practical solutions and the scientific rationale behind them to help you navigate the complexities of using 2,6-DNBA in your research.
Part 1: The Core Challenge - Understanding the 'Why'
Before troubleshooting, it's critical to understand the physicochemical properties of 2,6-DNBA that govern its solubility.
FAQ: Why is the solubility of this compound so highly dependent on pH?
The answer lies in its chemical structure. 2,6-DNBA is a carboxylic acid, meaning it has a carboxyl group (-COOH) that can donate a proton (H+).[1] Its solubility is dictated by the equilibrium between its protonated (neutral) form and its deprotonated (anionic salt) form.
-
Protonated Form (R-COOH): This is the neutral, uncharged molecule. It is significantly less polar and, therefore, has very low solubility in aqueous solutions.
-
Deprotonated Form (R-COO⁻): This is the anionic carboxylate, or the conjugate base. This form is charged (ionic) and vastly more soluble in polar solvents like water.[2]
The key factor controlling this equilibrium is the pKa , which is the pH at which the compound is 50% in its protonated form and 50% in its deprotonated form. Due to the strong electron-withdrawing effects of the two nitro groups, 2,6-DNBA is an unusually strong carboxylic acid with a pKa of approximately 1.14 .[3][4][5]
This means that at any pH significantly above 1.14, the compound will predominantly exist as its highly soluble deprotonated salt. Conversely, in a highly acidic solution with a pH below 1.14, it will be in its poorly soluble protonated form. This relationship is the foundation for all pH-based solubilization strategies.[6][7]
Caption: pH-dependent equilibrium of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered when working with 2,6-DNBA.
Q1: My 2,6-DNBA powder won't dissolve in pure water or my neutral (pH ~7.4) buffer. What's wrong?
While theoretically 2,6-DNBA should be soluble at neutral pH (since pH 7.4 is much higher than its pKa of 1.14), you are likely facing a dissolution rate limitation . The surface of the solid powder is protonated (R-COOH), and it must first deprotonate to dissolve. This process can be slow without intervention.
Root Cause: The solid form of the acid dissolves slowly. Direct addition of the powder to a buffered solution is inefficient and can lead to clumps that are difficult to dissolve.
Solution: Do not add the solid powder directly to your final buffer. The most reliable method is to first prepare a concentrated stock solution where solubility is maximized, and then dilute this stock into your final assay medium.
Q2: What is the best way to prepare a concentrated aqueous stock solution?
The most robust method is to prepare a salt of 2,6-DNBA in situ using a base. This ensures complete deprotonation to the highly soluble carboxylate form.
Causality: By adding a stoichiometric equivalent of a strong base like Sodium Hydroxide (NaOH), you force the acid-base reaction to completion, converting the poorly soluble acid into its highly soluble sodium salt (Sodium 2,6-dinitrobenzoate).
Experimental Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Calculate Materials:
-
Solubilization:
-
Add the weighed 2,6-DNBA powder to a suitable microcentrifuge tube or glass vial.
-
Add approximately 80% of the final desired volume of high-purity water (e.g., 800 µL for a 1 mL final volume). The powder will likely remain as a suspension.
-
While vortexing or stirring, add 1 M NaOH dropwise. For every 21.21 mg of acid, you will need approximately 100 µL of 1 M NaOH to reach a 1:1 molar ratio.
-
Continue adding base until all the solid has completely dissolved, resulting in a clear solution.
-
Self-Validation: The visual endpoint (a clear solution) confirms that the conversion to the soluble salt form is complete.
-
-
Finalization:
-
Check the pH of the stock solution; it should be neutral to slightly basic. Adjust if necessary with dilute HCl or NaOH.
-
Add water to reach the final desired volume (e.g., 1 mL).
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates. Store at 4°C or -20°C as appropriate for your experimental stability requirements.
-
Q3: My experiment is sensitive to pH changes. Can I use an organic solvent for my stock solution?
Yes, using an organic co-solvent is a very common and effective strategy, especially for cell-based assays where sterility and solvent effects are key considerations.[9][10]
Causality: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules, including the protonated form of 2,6-DNBA.
Data Summary: Common Solvents for this compound
| Solvent | Typical Stock Conc. | Assay Compatibility Notes |
| Water (pH-adjusted) | 10-100 mM | Ideal for biochemical/enzymatic assays. Avoids organic solvent toxicity. |
| DMSO | >200 mM | Gold standard for cell-based assays. Ensure final DMSO concentration in assay is low (<0.5%, often <0.1%) to avoid cytotoxicity. |
| Ethanol (EtOH) | Moderate | Suitable for some applications, but can be more toxic to cells than DMSO. Can also affect protein structure at higher concentrations. |
| Methanol (MeOH) | Moderate | Generally used for analytical chemistry (e.g., HPLC) rather than biological assays due to higher toxicity.[11] |
Experimental Protocol 2: Preparation of a 200 mM Stock Solution in DMSO
-
Weigh 42.42 mg of 2,6-DNBA.
-
Add to a sterile vial.
-
Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Vortex or sonicate gently in a water bath until fully dissolved. The solution should be clear.
-
Store in small aliquots at -20°C, protected from light and moisture.
Q4: My compound precipitated when I diluted my stock solution into the final assay medium! How do I fix this?
This is a classic solubility problem that occurs when the local environment of the compound changes drastically upon dilution.
Sources
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- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
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- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
dealing with co-elution in the analysis of dinitrobenzoic acid isomers
< . . . . . . . Technical Support Center: Dinitrobenzoic Acid Isomer Analysis
Navigating the Challenge of Co-elution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of dinitrobenzoic acid (DNBA) isomers. Due to their structural similarities, these isomers often co-elute during chromatographic analysis, making accurate identification and quantification difficult. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common issues.
Part 1: Understanding the Co-elution Problem
Why do dinitrobenzoic acid isomers co-elute?
Dinitrobenzoic acid exists in six possible isomeric forms, each with the same chemical formula but differing in the substitution pattern of the nitro groups on the benzoic acid ring.[1] This subtle structural variation results in very similar physicochemical properties, such as polarity and volatility, which are the primary drivers of separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] Consequently, achieving baseline separation of all isomers is a significant analytical challenge.
Part 2: Troubleshooting Guides for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of non-volatile compounds like dinitrobenzoic acid.[3] However, co-elution is a frequent problem.[4] This section provides a systematic approach to troubleshooting and resolving co-elution issues.
Initial Assessment: Is it Truly Co-elution?
Before modifying your method, it's crucial to confirm that you are dealing with co-elution and not another issue presenting similar symptoms.
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak. A shoulder on the peak or a broader-than-expected peak can indicate the presence of more than one compound.[4]
-
Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
Workflow for Troubleshooting HPLC Co-elution
If co-elution is confirmed, follow this workflow to systematically optimize your HPLC method.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving separation.[5] Small adjustments can significantly impact selectivity.
-
Adjusting Organic Solvent Ratio: In reversed-phase HPLC, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[6] Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Changing the Organic Solvent: If adjusting the ratio is insufficient, try a different organic solvent. Methanol, acetonitrile, and tetrahydrofuran have different selectivities for nitroaromatic compounds.[5]
-
Modifying Mobile Phase pH: The ionization state of the carboxylic acid group on DNBA is pH-dependent. Adjusting the pH of the mobile phase with a buffer can alter the retention behavior of the isomers.[7] For acidic compounds like DNBA, adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and selectivity.[8]
-
Using Additives: For separating positional isomers, adding modifiers to the mobile phase can be effective. For instance, the addition of β-cyclodextrin has been shown to improve the separation of nitrobenzoic acid isomers.[9]
Step 2: Stationary Phase Selection
The choice of the stationary phase (the column) is fundamental to the separation mechanism.[10][11]
-
C18 and C8 Columns: These are common reversed-phase columns. C18 columns are more hydrophobic and generally provide greater retention for aromatic compounds.[12] C8 columns are less hydrophobic and can offer different selectivity.[12]
-
Phenyl Columns: Phenyl stationary phases can provide alternative selectivity for aromatic compounds due to potential π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic analytes.[12] This can be particularly useful for separating isomers.
-
Specialty Phases: Consider columns specifically designed for the separation of aromatic or nitroaromatic compounds.[13] Chiral stationary phases may also be employed for separating certain isomers.[14][15]
| Stationary Phase | Primary Interaction Mechanism | Potential Advantage for DNBA Isomers |
| C18 (Octadecylsilane) | Hydrophobic interactions | Strong retention for aromatic compounds. |
| C8 (Octylsilane) | Hydrophobic interactions | Less retention than C18, potentially different selectivity.[12] |
| Phenyl | π-π interactions, hydrophobic interactions | Alternative selectivity for aromatic isomers.[12] |
| Cyano | Dipole-dipole interactions, weak hydrophobic | Can offer unique selectivity for polar compounds.[12] |
| Chiral Phases | Enantioselective interactions | Can separate enantiomers if applicable. |
Step 3: Adjusting Temperature and Flow Rate
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the interaction time with the stationary phase. Conversely, in some cases, increasing the temperature can improve efficiency and alter selectivity.
-
Flow Rate: Reducing the flow rate can enhance resolution but will increase the analysis time.[5] Finding an optimal balance is key.
Step 4: Consider Alternative Chromatographic Techniques
If HPLC method optimization does not resolve the co-elution, consider alternative techniques.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particle size columns and higher pressures, often providing significantly better resolution and faster analysis times compared to traditional HPLC.[16]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly useful for the separation of isomers.[16]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be very effective for separating charged species like dinitrobenzoic acids.[14][16]
Part 3: Troubleshooting Guides for GC Analysis
Gas Chromatography (GC) can be used for the analysis of dinitrobenzoic acid isomers, but it typically requires derivatization to increase their volatility.[17]
The Necessity of Derivatization
Direct analysis of free carboxylic acids by GC can lead to poor peak shapes and low sensitivity due to their high polarity.[17] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester.[18]
Workflow for Troubleshooting GC Co-elution
Caption: A systematic workflow for troubleshooting co-elution in GC.
Step 1: Optimize the Derivatization Reaction
Incomplete or side reactions during derivatization can lead to multiple peaks for a single isomer, complicating the chromatogram.
-
Choice of Reagent: Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA, MSTFA) and alkylating agents (e.g., diazomethane, BF3/methanol).[17] The choice of reagent can influence the chromatographic behavior of the derivatives.
-
Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
Experimental Protocol: Esterification of Dinitrobenzoic Acid for GC Analysis
This protocol describes a general procedure for the esterification of dinitrobenzoic acid with methanol and boron trifluoride (BF3).
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the dinitrobenzoic acid sample into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 10-15 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The esterified derivatives will be in the upper hexane layer.
-
Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS analysis.
Step 2: GC Column Selection
The choice of GC column (stationary phase) is critical for separating the derivatized isomers.
-
Polarity: The polarity of the stationary phase should be chosen based on the polarity of the derivatives. For the methyl esters of dinitrobenzoic acid, a mid-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point.
-
Chiral Columns: If you are dealing with chiral isomers, a chiral stationary phase will be necessary for their separation.[19]
Step 3: Optimize the Oven Temperature Program
A slow, shallow temperature ramp can often improve the separation of closely eluting peaks. Experiment with different initial temperatures, ramp rates, and final hold times.
Part 4: Advanced and Complementary Analytical Techniques
When chromatographic methods alone are insufficient, coupling them with other techniques can provide the necessary resolution and identification.
-
Mass Spectrometry (MS): While isomeric compounds have the same molecular weight, their fragmentation patterns in MS can sometimes differ, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge.[20][21] It is a powerful technique for separating isomers that may co-elute chromatographically.[20][21]
-
Two-Dimensional Chromatography (2D-LC or 2D-GC): In 2D chromatography, fractions from the first separation are subjected to a second separation on a column with a different selectivity. This significantly increases the peak capacity and can resolve highly complex mixtures.
Part 5: Frequently Asked Questions (FAQs)
Q1: I see a tailing peak for my dinitrobenzoic acid in reversed-phase HPLC. What could be the cause?
A1: Peak tailing for acidic compounds like DNBA is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, try adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase to suppress the ionization of the silanol groups.[8]
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time drift in HPLC is often due to changes in the mobile phase composition, column temperature, or flow rate.[6] Ensure your mobile phase is well-mixed and degassed. Verify that the column oven is maintaining a stable temperature and that the pump is delivering a consistent flow rate.[6]
Q3: Can I use 3,5-dinitrobenzoic acid to derivatize other compounds for analysis?
A3: Yes, 3,5-dinitrobenzoic acid is commonly used as a derivatizing agent to identify alcohols and amines.[22][23] It reacts with these functional groups to form crystalline derivatives with sharp, characteristic melting points.[22][24]
Q4: Are there any non-chromatographic methods to distinguish between dinitrobenzoic acid isomers?
A4: Yes, spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between the isomers.[25] Each isomer will have a unique spectroscopic fingerprint due to the different electronic effects of the nitro groups on the benzene ring.[25]
Q5: I'm still having trouble separating 2,4- and 3,5-dinitrobenzoic acid. Are there any specific recommendations?
A5: The separation of these two isomers can be particularly challenging. A study has shown successful HPLC analysis of these compounds.[26] Experimenting with a phenyl-based stationary phase to leverage π-π interactions could be beneficial. Additionally, careful optimization of the mobile phase pH and organic solvent composition is crucial.
References
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Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Institutes of Health. Available at: [Link]
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Guillarme, D., et al. (n.d.). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. Available at: [Link]
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Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
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Creasy, W. R. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. ResearchGate. Available at: [Link]
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(n.d.). HPLC Troubleshooting. Available at: [Link]
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Mas-Ruiz, C., et al. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites. National Institutes of Health. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
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Mas-Ruiz, C., et al. (n.d.). New Approach for the Identification of Isobaric and Isomeric Metabolites. ResearchGate. Available at: [Link]
-
Al-Ghanim, A. M. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Gil-Av, E., & Nurok, D. (n.d.). The separation of optical isomers by gas chromatography. CORE. Available at: [Link]
-
Singh, S., et al. (n.d.). Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory. Science and Education Publishing. Available at: [Link]
-
(2019, September 17). How can l exploit the mobile phase composition to optimize my HPLC separation? ResearchGate. Available at: [Link]
-
Jian-Nong, L., et al. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI. Available at: [Link]
-
(n.d.). 3,5-Dinitrobenzoic acid. Wikipedia. Available at: [Link]
-
Singh, S., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. Available at: [Link]
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Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]
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(n.d.). 3,5-Dinitrobenzoic acid. PubChem. Available at: [Link]
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Singh, S., et al. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Available at: [Link]
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Wibowo, A., et al. (2022, January 28). Recent Developments in Liquid Chromatography Stationary Phases for Compound Separation. Semantic Scholar. Available at: [Link]
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Lee, J. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. Longdom Publishing. Available at: [Link]
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David, M. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
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(2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
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(2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. IJNRD. Available at: [Link]
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(n.d.). 3,5-dinitrobenzoic acid - analysis. Analytice. Available at: [Link]
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(n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
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Holleman, A. F., & Sirks, H. A. (1906). The six isomeric dinitrobenzoic acids. KNAW, Proceedings, 9(1), 280-287. Available at: [Link]
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Li, H. (n.d.). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. PubMed. Available at: [Link]
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(n.d.). Chiral Drug Separation. Available at: [Link]
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(n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal. Available at: [Link]
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(2017, August 22). What could be a proper HPLC mobile phase for 3,5-dinitrosalicylic acid analysis? ResearchGate. Available at: [Link]
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(n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]
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(n.d.). Show how to convert toluene to (a) 2,4-dinitrobenzoic acid and (b) 3,5-dinitrobenzoic acid. Homework.Study.com. Available at: [Link]
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(n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. Available at: [Link]
- (n.d.). Preparation method of 3, 5-dinitrobenzoic acid. Google Patents.
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Ilisz, I., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available at: [Link]
-
Tlustos, P., et al. (2014, April 25). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. Available at: [Link]
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(2019, December 30). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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(n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available at: [Link]
-
de la Mata, A., et al. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Available at: [Link]
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Technical Support Center: Enhancing the Sensitivity of 2,6-Dinitrobenzoic Acid Detection
Welcome to the technical support center dedicated to improving the detection sensitivity of 2,6-Dinitrobenzoic acid (2,6-DNBA). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical methods for this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: Overcoming Common Hurdles in 2,6-DNBA Detection
This guide provides solutions to specific issues that can arise during the analysis of this compound, helping you enhance the sensitivity and reliability of your results.
Question 1: I am experiencing low signal intensity and poor sensitivity when analyzing 2,6-DNBA using reverse-phase HPLC with UV detection. What are the likely causes and how can I improve my results?
Answer:
Low signal intensity in HPLC-UV analysis of 2,6-DNBA is a common challenge that can often be attributed to several factors. These include suboptimal chromatographic conditions, issues with the mobile phase, or inherent limitations of the detector for this analyte.
Probable Causes & Solutions:
-
Suboptimal Wavelength Selection: The UV absorbance of 2,6-DNBA is dependent on the selected wavelength. Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for 2,6-DNBA. To determine this, perform a UV scan of a standard solution.
-
Mobile Phase pH: The ionization state of 2,6-DNBA, a carboxylic acid, is influenced by the pH of the mobile phase. An inappropriate pH can lead to poor peak shape and reduced retention, impacting sensitivity.
-
Recommendation: Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a pH below the pKa of 2,6-DNBA. This will ensure the analyte is in its neutral form, promoting better interaction with the C18 stationary phase and improving peak sharpness.[1]
-
-
Inadequate Sample Concentration: If the concentration of 2,6-DNBA in your sample is below the limit of detection (LOD) of your current method, you will observe a weak signal.
-
Recommendation: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation under a gentle stream of nitrogen.
-
-
Chemical Derivatization: To significantly boost sensitivity, consider pre-column derivatization. This involves reacting the carboxylic acid group of 2,6-DNBA with a labeling agent that has a high molar absorptivity or is fluorescent.[2][3] This chemical modification can enhance detection by several orders of magnitude.[4]
Question 2: My electrochemical sensor for 2,6-DNBA shows a weak response and a high limit of detection. How can I enhance the sensor's performance?
Answer:
Electrochemical detection offers high sensitivity, but its effectiveness is highly dependent on the electrode material and experimental parameters.[5][6] A weak response suggests that the electron transfer kinetics at the electrode surface are slow or that the concentration of the electroactive species is low.
Probable Causes & Solutions:
-
Bare Electrode Surface: Unmodified electrodes, such as glassy carbon electrodes (GCE), may not provide the necessary catalytic activity for the efficient redox reaction of 2,6-DNBA.[5]
-
Incorrect pH of Supporting Electrolyte: The electrochemical behavior of 2,6-DNBA is pH-dependent. The reduction of the nitro groups, a key process in its electrochemical detection, is influenced by proton availability.
-
Recommendation: Optimize the pH of your supporting electrolyte. A systematic study using a range of pH values will help identify the optimal condition for the highest peak current.
-
-
Inappropriate Voltammetric Technique: The choice of electrochemical technique plays a crucial role in sensitivity.
-
Recommendation: Employ pulse voltammetry techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).[7] These methods are more sensitive than cyclic voltammetry (CV) for quantitative analysis because they minimize the contribution of charging current, leading to a better signal-to-noise ratio.[8]
-
Experimental Workflow: Electrode Modification for Enhanced 2,6-DNBA Detection
Caption: Workflow for modifying a glassy carbon electrode.
Question 3: I am using LC-MS/MS for 2,6-DNBA quantification, but the signal is weak in negative ion mode. Are there ways to improve ionization efficiency?
Answer:
While negative ion mode is the conventional choice for acidic compounds like 2,6-DNBA, poor ionization efficiency can still be a limiting factor for achieving high sensitivity. Chemical derivatization can be a powerful strategy to overcome this.[9]
Probable Causes & Solutions:
-
Suppressed Ionization in Negative Mode: The presence of other co-eluting acidic compounds in the sample matrix can suppress the ionization of 2,6-DNBA.
-
Inefficient Formation of [M-H]- Ions: The inherent chemical properties of 2,6-DNBA might lead to suboptimal deprotonation in the electrospray ionization (ESI) source.
Solution: Charge-Reversal Derivatization
A highly effective approach is to use a charge-reversal derivatization strategy. This involves reacting the carboxylic acid group of 2,6-DNBA with a reagent that introduces a permanently positively charged moiety.[9] This allows for detection in the more sensitive positive ion mode.
Derivatization Protocol for Enhanced LC-MS/MS Sensitivity
-
Reagent Selection: Choose a derivatizing agent that reacts specifically with carboxylic acids and introduces a positive charge, such as 2-picolylamine (PA).[4]
-
Reaction: In a microcentrifuge tube, mix your dried sample extract with a solution of PA, a coupling agent like 2,2'-dipyridyl disulfide, and triphenylphosphine in an aprotic solvent (e.g., acetonitrile).[4]
-
Incubation: Gently vortex the mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Quenching: Quench the reaction by adding a small amount of an acid, such as formic acid.[9]
-
Analysis: Dilute the derivatized sample with the initial mobile phase and inject it into the LC-MS/MS system, operating in positive ion mode.
Data Comparison: Expected Improvement with Derivatization
| Parameter | Without Derivatization (Negative Ion Mode) | With PA Derivatization (Positive Ion Mode) |
| Signal Intensity | Low | High (Potentially 9-158 fold increase)[4] |
| Limit of Detection | Higher | Lower (Potentially in the low femtomole range)[4] |
| Specificity | Moderate | High (due to characteristic fragmentation) |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting this compound?
A: The most common and robust methods for the separation and quantification of 2,6-DNBA are chromatographic techniques.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is widely used.[1] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] Electrochemical methods, such as differential pulse voltammetry, are also employed for sensitive detection.[5]
Q2: How does chemical derivatization improve the sensitivity of 2,6-DNBA detection?
A: Chemical derivatization enhances sensitivity in several ways depending on the analytical technique:
-
For HPLC-UV: Derivatization can introduce a chromophore with a much higher molar absorptivity, leading to a stronger UV signal.[3]
-
For HPLC-Fluorescence: A non-fluorescent molecule like 2,6-DNBA can be tagged with a fluorescent group, allowing for highly sensitive fluorescence detection.[3]
-
For LC-MS/MS: Derivatization can improve ionization efficiency, as seen with charge-reversal derivatization, which allows for analysis in the more sensitive positive ion mode.[4][9] It can also improve chromatographic separation by reducing the polarity of the analyte.[9]
Q3: What are some critical aspects of sample preparation for 2,6-DNBA analysis?
A: Proper sample preparation is crucial for accurate and sensitive analysis.[10][11] Key considerations include:
-
Extraction: Efficiently extracting 2,6-DNBA from the sample matrix is the first step. This may involve liquid-liquid extraction or solid-phase extraction.
-
Cleanup: Removing interfering substances from the sample extract is essential to reduce matrix effects and improve signal-to-noise.[11]
-
Concentration: If the expected concentration of 2,6-DNBA is low, a concentration step is necessary to bring it within the detection range of the instrument.
Logical Relationship: Sample Preparation to Analysis
Caption: The logical flow from sample preparation to analysis for 2,6-DNBA.
Q4: Can spectroscopic methods other than UV-Vis be used for 2,6-DNBA analysis?
A: While UV-Vis spectroscopy is the most common spectroscopic method for quantification in conjunction with chromatography, other techniques can be used for characterization.[12][13] Infrared (IR) spectroscopy can be used to identify the functional groups present in 2,6-DNBA, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[14] However, for sensitive quantification, these methods are generally less suitable than chromatographic or electrochemical techniques.
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Al-khamis, H. H., & El-Sayed, Y. S. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. PMC - NIH. Retrieved from [Link]
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Weber, S. G., & Purdy, W. C. (1987). Precolumn derivatization for improved detection in liquid chromatography-photolysis-electrochemistry. Journal of Chromatographic Science, 25(10), 460–467. Retrieved from [Link]
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AZoOptics. (2019). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
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Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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Harvey, D. (2011). Spectroscopic Methods. Retrieved from [Link]
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Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206. Retrieved from [Link]
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storage and handling best practices for 2,6-Dinitrobenzoic acid
Technical Support Center: 2,6-Dinitrobenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Core Concepts: Understanding the Risks
This compound is a valuable reagent in organic synthesis. However, like many polynitrated aromatic compounds, it possesses inherent risks that demand careful management. The presence of two nitro groups on the benzene ring significantly influences its chemical properties, rendering it a strong acid and a potentially shock-sensitive, explosive material.[1][2] Understanding these properties is the foundation of safe handling.
Key Hazard Considerations:
-
Shock Sensitivity: Polynitro derivatives of cyclic systems are often explosive and can detonate upon grinding, impact, or friction.[1][3] Materials in this category should always be handled with care, minimizing any potential for physical shock.[2]
-
Thermal Instability: Many nitroaromatic compounds can decompose explosively upon heating.[4] This is a critical consideration in experimental design, particularly during reactions that require elevated temperatures or distillations.
-
Reactivity: Aromatic nitro compounds are oxidizing agents. They can react vigorously, and sometimes detonate, when mixed with reducing agents.[1]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, providing causal explanations and actionable solutions.
| Problem | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent Reaction Yields or Purity | Material Degradation: Improper storage (exposure to heat, light, or incompatible substances) can lead to the degradation of the reagent. | Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5][6] Perform Quality Control: If degradation is suspected, consider analytical testing (e.g., melting point, NMR) to confirm purity before use. |
| Unexpected Vigorous Reaction or Exotherm | Incompatibility: Mixing with strong bases, strong oxidizing agents, or strong reducing agents can lead to uncontrolled reactions.[7] Thermal Runaway: Rapid heating can initiate explosive decomposition.[4] | Review Reagent Compatibility: Always consult the Safety Data Sheet (SDS) to confirm that all reagents in your experimental setup are compatible.[7] Controlled Heating: When heating is necessary, do so slowly and with appropriate safety measures, such as a blast shield and small-scale trials.[8] |
| Difficulty Dissolving the Compound | Solvent Incompatibility: this compound has specific solubility profiles. | Consult Solubility Data: While it may not mix well with water, it is soluble in alcohol, ether, and benzene.[1] Use Appropriate Solvents: Select a solvent in which the compound is known to be soluble. Gentle warming or sonication may be applied with caution. |
| Visible Discoloration or Crystal Formation Around Container Cap | Age or Contamination: This can be a sign of degradation or the formation of potentially unstable byproducts. | DO NOT USE: If you observe crystal formation around the cap of a polynitrated aromatic compound, do not attempt to open it. The friction from unscrewing the cap could cause a detonation.[3] Initiate Disposal Protocol: Treat the container as extremely hazardous and contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.[3] |
III. Frequently Asked Questions (FAQs)
Storage & Handling
-
Q: What are the ideal storage conditions for this compound? A: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6] It should be segregated from incompatible materials such as flammable substances, corrosives, and reducing agents.[2][9]
-
Q: How should I handle the solid compound to minimize risks? A: Handle with caution in a well-ventilated area, preferably a chemical fume hood.[6][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[8][10] Minimize dust generation and avoid grinding, which can create friction.[2][7] Do not use metal spatulas.[3]
-
Q: Are there time-sensitive storage considerations? A: Yes. Many shock-sensitive chemicals become increasingly unstable with age. It is crucial to label containers with the date received and the date opened.[11] As a general guideline for potentially shock-sensitive materials, unopened containers should be discarded after one year, and opened containers after six months.[11]
Safety & Disposal
-
Q: What should I do in case of a spill? A: For a small spill, moisten the material with water to reduce airborne dust.[7] Then, carefully sweep it up and place it into a suitable, labeled container for disposal.[7] Ensure the area is well-ventilated.[7] For larger spills, evacuate the area and contact your EHS office.
-
Q: What is the proper procedure for disposing of waste this compound? A: Waste must be treated as hazardous.[10] It should be disposed of in accordance with all local, regional, and national regulations.[12] This typically involves dissolving the material in a combustible solvent and using a licensed disposal company for incineration.[10] Never dispose of it down the drain.[10]
-
Q: What are the first aid measures in case of exposure? A:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
-
IV. Experimental Protocols & Workflows
Protocol 1: Safe Weighing and Dispensing of this compound
-
Preparation: Don appropriate PPE (safety goggles, face shield, flame-resistant lab coat, chemical-resistant gloves).[8] Ensure the chemical fume hood is operating correctly.
-
Staging: Place a spill tray lined with absorbent material inside the fume hood. Place the container of this compound, a non-metallic spatula, and a pre-tared weighing vessel on the tray.
-
Dispensing: Slowly open the container. Use the non-metallic spatula to carefully transfer the desired amount of solid to the weighing vessel. Avoid any actions that could create dust or cause friction.
-
Cleaning: Securely close the main container. Use a cloth dampened with water to wipe the spatula and any residual dust from the work surface before removing items from the fume hood.[9]
-
Transport: Transport the weighed compound in a sealed, secondary container to the reaction setup.
Diagram: Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
V. References
-
University of Hawaii System. (2023, December). Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals). Retrieved from University of Hawaii System website.
-
CDH Fine Chemical. 3,5-DINITRO BENZOIC ACID CAS No 99-34-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical website.
-
EHSO. (2025-2026). EHSO Manual: 5 - Chemical Hazards. Retrieved from EHSO website.
-
Department of Chemistry. Time-Sensitive Chemicals Guide. Retrieved from Department of Chemistry website.
-
Elemental Microanalysis. (2024, March 18). 3,5-DINITROBENZOIC ACID - Safety Data Sheet. Retrieved from Elemental Microanalysis website.
-
Cole-Parmer. Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99%. Retrieved from Cole-Parmer website.
-
East Carolina University. Shock Sensitive Chemicals | Office of Environmental Health and Safety. Retrieved from East Carolina University website.
-
TCI Chemicals. (2025, June 12). SAFETY DATA SHEET - D0823: 3,4-Dinitrobenzoic Acid. Retrieved from TCI Chemicals website.
-
Loba Chemie. 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Retrieved from Loba Chemie website.
-
Stanford Environmental Health & Safety. General Use SOP for Highly Reactive/Unstable Materials. Retrieved from Stanford Environmental Health & Safety website.
-
Organic Syntheses. 2,4,6-trinitrobenzoic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 2-Nitrobenzoic acid. Retrieved from Thermo Fisher Scientific website.
-
Fisher Scientific. SAFETY DATA SHEET - 2,4-Dinitrobenzoic acid. Retrieved from Fisher Scientific website.
-
Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2-nitrobenzoic acid. Retrieved from Sigma-Aldrich website.
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2,4-Dinitrobenzoic acid. Retrieved from Thermo Fisher Scientific website.
-
Chem Service. (2014, December 9). SAFETY DATA SHEET - 2,4,6-Trinitrobenzoic acid - min. 30wt% water. Retrieved from Chem Service website.
-
Sigma-Aldrich. (2024, September 7). Aldrich 121258 - SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
-
Organic Syntheses. 2,5-dinitrobenzoic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
Santa Cruz Biotechnology. 2,6-Dinitrobenzaldehyde. Retrieved from Santa Cruz Biotechnology website.
-
Organic Syntheses. 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
Sigma-Aldrich. 2,4-Dinitrobenzoic acid 96 610-30-0. Retrieved from Sigma-Aldrich website.
-
AChemBlock. This compound 95% | CAS: 603-12-3. Retrieved from AChemBlock website.
-
PubChem. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206. Retrieved from PubChem website.
-
Sigma-Aldrich. This compound AldrichCPR. Retrieved from Sigma-Aldrich website.
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avoiding degradation of 2,6-Dinitrobenzoic acid during sample preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-Dinitrobenzoic acid (2,6-DNBA). This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the sample preparation and analysis of this and other nitroaromatic compounds. As Senior Application Scientists, we understand the nuances of these analyses and have curated this guide to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and analysis of this compound.
Q1: What are the primary factors that can cause this compound to degrade during sample preparation?
The primary factors leading to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal decomposition), and inappropriate pH conditions. Nitroaromatic compounds, in general, are susceptible to these environmental factors, which can lead to the loss of the analyte and the formation of interfering byproducts.[1][2][3]
Q2: How should I store my this compound standards and samples?
For optimal stability, store this compound in a cool, dry, and dark environment.[4][5] It is recommended to use amber glass vials to protect the compound from light.[6] For long-term storage, refrigeration is advisable. Always ensure the container is tightly sealed to prevent exposure to moisture and atmospheric contaminants.[7]
Q3: What are the initial signs of degradation in my this compound sample?
Visual signs of degradation can include a change in color of the solid material or solution. In analytical runs, degradation may manifest as decreased peak area for 2,6-DNBA, the appearance of unexpected peaks in the chromatogram, or poor reproducibility of results.
Q4: Can I use plastic containers for my samples and standards?
It is strongly recommended to use glass vials for storing and processing samples containing this compound.[6] Plastic containers can potentially leach contaminants into the sample, which may interfere with the analysis, especially at low concentrations.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to troubleshooting specific problems you may encounter during your experiments.
Issue 1: Low recovery of this compound after sample extraction.
Possible Causes and Solutions:
-
Inappropriate pH during Liquid-Liquid Extraction (LLE): The recovery of acidic compounds like 2,6-DNBA is highly dependent on the pH of the aqueous sample.
-
Explanation: To ensure that 2,6-DNBA is in its neutral, protonated form, which is more soluble in organic extraction solvents, the pH of the aqueous sample should be acidified.
-
Recommendation: Acidify your aqueous sample to a pH < 3 with an acid like hydrochloric acid (HCl) before performing LLE with a solvent such as dichloromethane.[6]
-
-
Inefficient Extraction Technique: A single extraction may not be sufficient to recover all the analyte.
-
Explanation: The partitioning of the analyte between the aqueous and organic phases is an equilibrium process. Multiple extractions with fresh solvent will improve recovery.
-
Recommendation: Perform the LLE step at least three times with fresh portions of the organic solvent. Combine the organic extracts for subsequent processing.[6]
-
-
Analyte Adsorption to Labware: 2,6-DNBA can potentially adsorb to the surfaces of glassware.
-
Explanation: Active sites on glass surfaces can interact with the analyte, leading to its loss.
-
Recommendation: Silanizing glassware can help to minimize adsorptive losses.
-
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Causes and Solutions:
-
Photodegradation: Exposure of the sample to UV or even ambient light can cause 2,6-DNBA to break down into various photoproducts.[1][2][8]
-
Explanation: Nitroaromatic compounds are known to undergo photodegradation, leading to the formation of various byproducts such as nitrophenols and other related compounds.[1][2]
-
Recommendation: Protect your samples from light at all stages of the experiment. Use amber vials, cover flasks with aluminum foil, and minimize the time samples are exposed to ambient light.[6]
-
-
Thermal Degradation: High temperatures during sample processing can lead to the decomposition of 2,6-DNBA.[3]
-
Explanation: Nitrobenzoic acids can undergo thermal decomposition, especially at elevated temperatures.[3] For instance, the decomposition of nitrobenzoic acid isomers can begin at temperatures as low as 120-150°C.[3]
-
Recommendation: Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen gas at room temperature for solvent concentration.[6] If heating is necessary, use a water bath at the lowest effective temperature.
-
-
Reaction with Solvents or Reagents: The analyte may be reacting with components of your sample matrix or the solvents used.
Issue 3: Inconsistent and non-reproducible analytical results.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variations in exposure to light, temperature, or processing time between samples can lead to differing degrees of degradation.
-
Explanation: The stability of 2,6-DNBA is sensitive to environmental conditions. Inconsistent handling will introduce variability in the analytical results.
-
Recommendation: Standardize your sample preparation workflow to ensure that all samples are treated identically. This includes consistent timing for each step and uniform conditions of light and temperature exposure.
-
-
pH Fluctuations: If the pH of your samples is not consistently controlled, the extraction efficiency and stability of the analyte can vary.[9][10]
-
Explanation: The ionization state of 2,6-DNBA is pH-dependent, which affects its solubility and stability.[9]
-
Recommendation: Buffer your samples or consistently adjust the pH at the appropriate steps in your protocol.
-
-
Contamination: Contamination from glassware, solvents, or other sources can interfere with the analysis.
-
Explanation: Extraneous compounds can co-elute with the analyte or suppress its signal in the detector.
-
Recommendation: Thoroughly clean all glassware. Use high-purity solvents and reagents.[6] Run solvent blanks to identify any potential sources of contamination.
-
Experimental Protocols
Recommended Sample Preparation Workflow for this compound from Aqueous Samples
This protocol outlines a robust method for the extraction and concentration of 2,6-DNBA from water samples, designed to minimize degradation.
Caption: Potential Degradation Pathways for 2,6-DNBA.
References
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
- This compound | 603-12-3. BenchChem.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
- Analytical methods for nitroaromatic compounds. Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - 2,4-Dinitrobenzoic acid. Fisher Scientific.
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- 2,6-Dinitrobenzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Application Note: Validated Analytical Method for Nitroaromatic Compounds. BenchChem.
- Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. Semantic Scholar.
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
- SAFETY DATA SHEET - this compound. Aldrich.
- SAFETY DATA SHEET - 2,4-Dinitrobenzoic acid. Thermo Fisher Scientific.
- 3,5-DINITROBENZOIC ACID Safety Data Sheet. Chemstock.
- Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC - NIH.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. PMC - NIH.
- Benzoic acid, 2,6-dinitro-. PubChem.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- 2,4-Dinitrobenzoic acid. PubChem.
- 2,5-Dinitrobenzoic acid. PubChem.
- 3,5-Dinitrobenzoic acid. Wikipedia.
- Mobility of 2-amino-4,6-dinitrobenzoic Acid, a Photodegradation Product of TNT in a Tropical Soil Under Saturated Abiotic Conditions. PubMed.
- The thermal decomposition of benzoic acid. ResearchGate.
- This compound CAS#: 603-12-3. ChemicalBook.
- Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents. Request PDF.
- ANALYTICAL METHODS for 2,4,6-trinitrotoluene. Agency for Toxic Substances and Disease Registry.
- Practical analytical techniques. Politechnika Białostocka.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH.
- Thermal behavior, decomposition mechanism and thermal safety of 5,7-diamino-4,6-dinitrobenzenfuroxan (CL-14). Semantic Scholar.
- 3,5-Dinitrobenzoic acid. PubChem.
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selecting an internal standard for 2,6-Dinitrobenzoic acid quantification
Technical Support Center: Quantification of 2,6-Dinitrobenzoic Acid
Welcome to the technical support center for analytical method development. This guide provides in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals on a critical aspect of quantitative analysis: the selection and validation of an internal standard (IS) for the quantification of this compound (2,6-DNBA).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it essential for quantifying 2,6-DNBA?
A1: An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls before sample processing.[1][2] Its purpose is to correct for analytical variability, ensuring accuracy and precision.[2][3] For a molecule like 2,6-DNBA, which may be analyzed in complex matrices such as plasma or tissue homogenates, an IS is crucial for several reasons:
-
Correction for Sample Preparation Variability: An IS compensates for analyte loss during extraction, evaporation, and reconstitution steps.[1] It is added at the earliest possible stage to track the analyte through the entire workflow.[1]
-
Correction for Injection Volume Variation: It normalizes inconsistencies in the volume of sample injected into the analytical instrument (e.g., an LC-MS/MS system).
-
Mitigation of Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[4][5] A well-chosen IS experiences similar matrix effects, and by using the analyte-to-IS peak area ratio for quantification, this variability can be effectively normalized.[5][6]
Essentially, the IS acts as a chemical and physical mimic for 2,6-DNBA, allowing the analytical system to deliver reliable quantitative data despite unavoidable experimental variations.[1]
Q2: What are the primary criteria for selecting a suitable internal standard for 2,6-DNBA?
A2: The ideal internal standard should behave as identically to the analyte as possible.[1] The selection process is guided by several key criteria:
-
Structural and Physicochemical Similarity: The IS should closely resemble 2,6-DNBA in terms of chemical structure, acidity (pKa), polarity, and ionization efficiency.[1] This ensures it behaves similarly during sample extraction and chromatographic separation.
-
Use of Stable Isotope Labeled (SIL) Standards: The "gold standard" for an IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 2,6-DNBA).[7][8][9] SIL standards have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they co-elute and experience the same matrix effects.[5][10] They are distinguished from the analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.
-
Commercial Availability and Purity: The IS must be readily available in high purity and should not contain any unlabeled analyte that could interfere with quantification.
-
Absence in Samples: The chosen IS must not be naturally present in the study samples.[11]
-
Chromatographic Resolution: If a structural analog is used instead of a SIL-IS, it should ideally elute close to, but be chromatographically resolved from, 2,6-DNBA to avoid any potential cross-interference. However, for correcting matrix effects, co-elution is often preferred, making SIL standards superior.[5]
Q3: A stable isotope-labeled 2,6-DNBA is not available. What are my options for a structural analog IS?
A3: When a SIL-IS is unavailable or prohibitively expensive, a carefully selected structural analog is the next best choice.[1][9] For 2,6-DNBA (MW: 212.12 g/mol ), potential candidates include other isomers of dinitrobenzoic acid or benzoic acids with similar electron-withdrawing groups.[12][]
Key considerations for selection include:
-
Isomeric Analogs: Other dinitrobenzoic acid isomers like 3,5-Dinitrobenzoic acid or 2,5-Dinitrobenzoic acid are often excellent first choices.[14][15] They share the same molecular weight and elemental composition, leading to similar chemical behavior.[15] 3,5-Dinitrobenzoic acid, for example, is a strong acid (pKa 2.82) due to its nitro groups and is commercially available.[16]
-
Analogs with Different Substituents: Compounds like 2,6-Dichlorobenzoic acid can also be considered.[17][18][19] It mimics the ortho-substitution pattern of 2,6-DNBA, which can be important for chromatographic retention and extraction recovery.
The table below compares potential structural analogs for 2,6-DNBA.
| Compound | Molecular Weight ( g/mol ) | Key Physicochemical Properties | Pros as IS for 2,6-DNBA | Cons as IS for 2,6-DNBA |
| This compound (Analyte) | 212.12[12][] | Acidic, with two strong electron-withdrawing nitro groups ortho to the carboxyl group. | - | - |
| 3,5-Dinitrobenzoic Acid | 212.12[15] | Strongly acidic (pKa ≈ 2.82).[16] Symmetrical structure. | Identical molecular weight, likely similar ionization and extraction behavior. Commercially available.[16][20][21] | May have different chromatographic retention. Its response to matrix effects must be thoroughly validated. |
| 2,5-Dinitrobenzoic Acid | 212.12[14] | Isomeric to the analyte. | Identical molecular weight. | Less common than the 3,5-isomer. Retention and matrix effect response need validation. |
| 2,6-Dichlorobenzoic Acid | 191.01[17][22][23] | Acidic, with two ortho chloro-substituents. | Mimics the ortho-substitution pattern, potentially leading to similar chromatographic behavior. | Different molecular weight and elemental composition may lead to different ionization efficiency and susceptibility to matrix effects. |
Recommendation: Start by evaluating 3,5-Dinitrobenzoic acid due to its structural similarity and commercial availability.
Q4: How do I properly validate my chosen internal standard?
A4: Validation is a mandatory step to ensure the IS is fit for purpose, a requirement stipulated by regulatory bodies like the FDA and EMA.[3][24] The process involves a series of experiments to demonstrate that the IS reliably tracks the analyte.
The following flowchart outlines the decision-making and validation workflow.
Sources
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- 14. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of an Analytical Method for 2,6-Dinitrobenzoic Acid
An Objective Comparison of Chromatographic Approaches for Pharmaceutical Quality Control
Welcome to a detailed guide on the validation of a quantitative analytical method for 2,6-Dinitrobenzoic acid. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of pharmaceutical substances is paramount. The foundation of this assurance lies in robust, reliable, and validated analytical methods. This document moves beyond a simple checklist of validation parameters. It provides an in-depth rationale for experimental choices, presents a complete validation workflow for a primary High-Performance Liquid Chromatography (HPLC) method, and objectively compares this approach with viable alternatives, all grounded in current regulatory expectations.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This principle, emphasized by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our discussion[3][4][5].
The Analytical Challenge and Primary Method Selection: HPLC-UV
This compound is a nitroaromatic compound. Its structure, featuring a carboxylic acid group and two nitro groups, presents distinct chemical properties that guide our choice of an analytical method. The presence of the aromatic ring and nitro groups creates a strong chromophore, making it an ideal candidate for Ultraviolet (UV) detection. Its polarity allows for excellent separation using reverse-phase chromatography.
For these reasons, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is selected as our primary analytical technique. It is a robust, widely used, and cost-effective method for the analysis of nitroaromatics[6]. The method provides the necessary selectivity and sensitivity for quantifying this compound as an active pharmaceutical ingredient (API) or for monitoring it as a process impurity.
Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring of the analyte. |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid | A standard reverse-phase eluent. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | This wavelength provides a strong absorbance for the nitroaromatic chromophore, leading to high sensitivity. |
| Injection Volume | 10 µL | A standard volume that minimizes potential band broadening while delivering sufficient analyte mass to the detector. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies that collectively demonstrate a method's fitness for purpose[1][7]. The relationship between these validation parameters is crucial for building a comprehensive understanding of the method's performance.
Caption: Workflow for analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental execution for each validation parameter, guided by the ICH Q2(R2) framework[1][3][8].
System Suitability
This is not a validation parameter per se, but a prerequisite for all validation experiments. It ensures the chromatographic system is performing adequately on the day of analysis.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
-
Determine the tailing factor and theoretical plates for the analyte peak.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components[8][9].
Protocol:
-
Prepare solutions of:
-
Blank (mobile phase).
-
Placebo (all formulation excipients without the API).
-
This compound standard.
-
A spiked sample (placebo spiked with the analyte).
-
A sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradants.
-
-
Inject each solution and record the chromatograms.
Acceptance Criteria:
-
The blank and placebo chromatograms must show no interfering peaks at the retention time of this compound[10].
-
The analyte peak in the spiked sample and the stressed sample should be pure and spectrally homogeneous (if a Diode Array Detector is used).
-
Degradant peaks should be adequately resolved from the main analyte peak (Resolution > 2.0).
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy and precision[7][11].
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999[10] |
| Y-intercept | 1500 | ≤ 2% of the response at 100% concentration[10] |
| Range | 80 - 120 µg/mL | Demonstrated linearity, accuracy, and precision across this range[11]. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[8]. It is typically assessed by recovery studies.
Protocol:
-
Prepare placebo samples and spike them with this compound at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | Mean Recovery: 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.2% | 0.6% | %RSD for each level ≤ 2.0% |
| 120% (120 µg/mL) | 100.8% | 0.7% |
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness)[9][10].
Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Data Summary & Acceptance Criteria:
| Precision Level | Mean Assay Value (%) | %RSD | Acceptance Criterion |
| Repeatability | 99.8% | 0.7% | %RSD ≤ 2.0% |
| Intermediate Precision | |||
| Analyst 1 / Day 1 / Inst 1 | 99.8% | 0.7% | Overall %RSD (all 12 results) ≤ 2.0% |
| Analyst 2 / Day 2 / Inst 2 | 100.5% | 0.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio (S/N): Sequentially dilute a low-concentration standard until the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Analyze a series of blank samples, determine the standard deviation of the response, and use the slope of the linearity curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Data Summary & Acceptance Criteria:
| Parameter | Result | Acceptance Criterion |
| LOD (S/N) | 0.05 µg/mL | S/N ratio ≈ 3:1[10] |
| LOQ (S/N) | 0.15 µg/mL | S/N ratio ≈ 10:1 |
| Precision at LOQ | 6.5% (%RSD) | Precision at the LOQ level should be adequate (typically ≤ 10% RSD). |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[8].
Protocol:
-
Prepare a standard solution of this compound.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
The assay results should not deviate significantly from the nominal conditions (e.g., < 2% difference).
Comparison with Alternative Analytical Methods
While HPLC-UV is a highly suitable primary method, alternative techniques may be preferable in specific scenarios, such as requiring higher sensitivity or analyzing for volatile impurities. The main alternatives for nitroaromatic compounds are Gas Chromatography (GC) and Mass Spectrometry (MS) based methods[6][12][13].
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A Comparative Guide to the Reactivity of 2,6-Dinitrobenzoic Acid and 2,4-Dinitrobenzoic Acid
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, the selection of an appropriate starting material is a critical decision that profoundly influences reaction pathways, yields, and the ultimate success of a synthetic campaign. Among the versatile scaffolds available, dinitrobenzoic acids are of particular interest due to their highly activated aromatic systems and the presence of a key carboxylic acid functionality. However, the isomeric placement of the nitro groups dramatically alters the molecule's reactivity. This guide provides an in-depth, objective comparison of the chemical behavior of 2,6-Dinitrobenzoic acid versus 2,4-Dinitrobenzoic acid, offering field-proven insights and experimental context to inform your synthetic strategies.
The Decisive Influence of Structure: Steric Hindrance vs. Electronic Activation
The fundamental differences in reactivity between this compound and 2,4-Dinitrobenzoic acid are rooted in the spatial arrangement and electronic influence of their nitro substituents.
-
2,4-Dinitrobenzoic Acid: In this isomer, the nitro groups are positioned at the ortho and para positions relative to the carboxylic acid. This arrangement allows for potent electronic activation of the aromatic ring towards nucleophilic attack. The para-nitro group, in particular, can effectively stabilize negative charge through resonance, a key factor in many reactions. The steric environment around the carboxylic acid is relatively unencumbered.
-
This compound: The placement of two bulky nitro groups directly adjacent (ortho) to the carboxylic acid creates a sterically congested environment. This phenomenon, often termed "steric hindrance," physically obstructs the approach of reagents to the carboxylic acid's reaction center.[1][2][3] While the two nitro groups are strongly electron-withdrawing, their physical presence is often the dominant factor governing the molecule's reactivity, particularly in reactions involving the carboxyl group.
Caption: Isomeric structures of 2,4- and this compound.
Acidity (pKa): The Ortho Effect in Action
The acidity of a carboxylic acid, quantified by its pKa value, is a direct reflection of its electronic environment. The powerful electron-withdrawing nature of nitro groups significantly increases the acidity of the benzoic acid core by stabilizing the resulting carboxylate anion.
| Compound | pKa |
| Benzoic Acid | ~4.20 |
| 2,4-Dinitrobenzoic acid | 1.42 [4] |
| This compound | 1.14 [5][6] |
| Table 1: Comparative pKa values at 25°C. |
Counterintuitively to some, This compound is the stronger acid . This is a classic manifestation of the "ortho effect." The steric clash between the two ortho nitro groups and the carboxylic acid forces the -COOH group out of the plane of the benzene ring. This twisting disrupts resonance stabilization of the undissociated acid but, more importantly, the combined inductive effect of the two adjacent nitro groups provides powerful stabilization for the carboxylate anion. This leads to a more favorable dissociation equilibrium and thus a lower pKa.
Case Study: Reactivity in Fischer Esterification
Esterification is a fundamental transformation and serves as an excellent model for comparing the reactivity of the carboxylic acid group in these two isomers. The accessibility of the carbonyl carbon to the incoming alcohol nucleophile is paramount.
An early study on the six isomeric dinitrobenzoic acids demonstrated a clear trend: the acids with the greatest dissociation constants (i.e., the strongest acids) were the most slowly esterified.[7] This points directly to steric hindrance as the rate-limiting factor. The two ortho-nitro groups in this compound act as bulky "gatekeepers," severely restricting the alcohol's access to the carboxyl group.
Experimental Protocol: Comparative Fischer Esterification
This protocol provides a framework for a self-validating comparison of esterification rates.
-
Preparation: Place 1.00 g of 2,4-Dinitrobenzoic acid and 1.00 g of this compound into two separate, identical round-bottom flasks equipped with magnetic stir bars.
-
Reagent Addition: To each flask, add 15 mL of anhydrous methanol, followed by the slow, careful addition of 0.5 mL of concentrated sulfuric acid (catalyst).
-
Reaction: Fit both flasks with reflux condensers and heat the mixtures to a gentle reflux using a heating mantle. Maintain reflux for a set period (e.g., 2 hours).
-
Quenching & Workup: Allow the flasks to cool to room temperature. Pour each reaction mixture into a separatory funnel containing 50 mL of ice-cold water and 30 mL of diethyl ether.
-
Extraction: Shake the funnels, allowing the layers to separate. Extract the aqueous layer two more times with 15 mL portions of diethyl ether. Combine the organic layers for each reaction.
-
Neutralization: Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 30 mL of brine.
-
Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis: Determine the mass of the crude product and analyze by ¹H NMR to calculate the conversion percentage to the methyl ester product for each isomer.
Anticipated Outcome: The reaction with 2,4-Dinitrobenzoic acid will show a significantly higher conversion to the methyl ester compared to the this compound reaction under identical conditions, directly illustrating the powerful inhibitory effect of steric hindrance.
Caption: Logical workflow comparing esterification favorability.
Reactivity in Nucleophilic Aromatic Substitution (SNAAr)
While reactions at the carboxyl group are hindered in the 2,6-isomer, reactions on the aromatic ring tell a different story. The presence of multiple, strongly electron-withdrawing nitro groups makes both rings highly electron-deficient and thus exceptionally activated for Nucleophilic Aromatic Substitution (SNAAr).[8][9]
In an SNAAr reaction, a nucleophile attacks the aromatic ring and displaces a leaving group (typically a halide).[10] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups.[8]
-
Reactivity: Both 2,4- and this compound (assuming a suitable leaving group is present on the ring) are highly reactive in SNAAr. The addition of the nucleophile is the rate-limiting step.[11]
-
Regioselectivity: The key difference lies not in if they will react, but where. The activating effect of a nitro group is strongest at the positions ortho and para to it. Therefore, the choice between the isomers would be dictated by the desired substitution pattern on the final product. In 2,6-dinitro systems, nucleophilic aromatic substitution involving the displacement of a nitro group is significantly suppressed.[5]
Summary and Practical Recommendations
| Feature | 2,4-Dinitrobenzoic Acid | This compound | Causality |
| Acidity (pKa) | 1.42 (Weaker) | 1.14 (Stronger) | Ortho effect in the 2,6-isomer provides superior stabilization of the conjugate base. |
| Carboxyl Reactivity | High | Very Low | Severe steric hindrance from two ortho-nitro groups in the 2,6-isomer blocks reagent access.[1] |
| SNAAr Reactivity | High | High | Both rings are strongly activated by two electron-withdrawing nitro groups. |
Core Directive for Synthetic Planning:
-
For transformations requiring reaction at the carboxylic acid moiety (e.g., amide couplings, esterifications, reductions), 2,4-Dinitrobenzoic acid is unequivocally the superior choice due to its accessible reaction site. Overcoming the steric hindrance in the 2,6-isomer would require more forcing conditions or specialized, less-hindered reagents.
-
For Nucleophilic Aromatic Substitution (SNAAr) reactions on the ring, both isomers are excellent substrates. The selection should be based entirely on the desired regiochemical outcome of the substitution.
By understanding these fundamental principles of steric and electronic control, researchers can make more informed decisions, leading to more efficient and predictable synthetic outcomes in their drug discovery and development programs.
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
-
Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. Retrieved January 12, 2026, from [Link]
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Knaw.nl. (1906). The six isomeric dinitrobenzoic acids. Retrieved January 12, 2026, from [Link]
- Google Patents. (1976). Esterification of nitrobenzoic acids. (US3948972A).
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National Center for Biotechnology Information. (n.d.). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved January 12, 2026, from [Link]
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Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. Retrieved January 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
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BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 12, 2026, from [Link]
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JOCPR. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved January 12, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,4-Dinitrobenzoic acid (CAS 610-30-0). Retrieved January 12, 2026, from [Link]
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YouTube. (2021, October 24). Steric Hindrance | Organic Chemistry. Najam Academy. Retrieved January 12, 2026, from [Link]
-
Chemdad Co., Ltd. (n.d.). 2,4-DINITROBENZOIC ACID. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved January 12, 2026, from [Link]
-
Stenutz. (n.d.). pKa values. Retrieved January 12, 2026, from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Dinitrobenzoic Acid Isomer Acidity: A Guide for Researchers
For professionals in chemical research and drug development, a nuanced understanding of molecular acidity is paramount. The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth comparative analysis of the acidity of three key isomers of dinitrobenzoic acid: 2,4-dinitrobenzoic acid, 3,4-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid. We will delve into the electronic and steric effects governing their relative acidities and provide detailed experimental protocols for their determination.
The Foundational Principles: Electronic Effects on Benzoic Acid Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) attached to the benzene ring of benzoic acid increase its acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[1] Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the carboxylate.
The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect decreases with distance from the carboxyl group.
-
Resonance Effect (-R or -M): The nitro group can delocalize the electron density of the benzene ring through resonance, particularly when positioned at the ortho and para positions relative to the carboxyl group. This delocalization further stabilizes the carboxylate anion.
Comparative Acidity of Dinitrobenzoic Acid Isomers
The position of the two nitro groups on the benzoic acid ring dramatically impacts the molecule's pKa. The following table summarizes the experimental pKa values for the three isomers under discussion.
| Isomer | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 2,4-Dinitrobenzoic Acid | (O₂N)₂C₆H₃COOH | 1.42[2] |
| 3,4-Dinitrobenzoic Acid | (O₂N)₂C₆H₃COOH | 2.81 - 2.82[3] |
| 3,5-Dinitrobenzoic Acid | (O₂N)₂C₆H₃COOH | 2.82 - 2.85[4][5] |
From this data, a clear acidity trend emerges:
2,4-Dinitrobenzoic Acid >> 3,4-Dinitrobenzoic Acid ≈ 3,5-Dinitrobenzoic Acid > Benzoic Acid
Deconstructing the Acidity Trends: A Mechanistic Explanation
The significant differences in acidity among these isomers can be rationalized by considering the interplay of inductive, resonance, and steric effects.
The Pronounced Acidity of 2,4-Dinitrobenzoic Acid: The Ortho-Effect
2,4-Dinitrobenzoic acid is markedly more acidic than its 3,4- and 3,5-isomers. This is a classic example of the "ortho-effect." [4][6][7] This phenomenon describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][7]
The primary reason for the ortho-effect in 2,4-dinitrobenzoic acid is steric inhibition of resonance . The bulky nitro group at the ortho position (position 2) sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[4][8] This loss of planarity inhibits the resonance interaction between the carboxyl group and the aromatic ring. While this might seem destabilizing, it has a more profound effect on the undissociated acid than on the carboxylate anion. In the carboxylate anion, the negative charge is primarily delocalized between the two oxygen atoms. Therefore, the steric inhibition of resonance with the benzene ring has a less pronounced destabilizing effect on the anion compared to the undissociated acid. The net result is a significant increase in acidity.[8]
Furthermore, the nitro group at the para position (position 4) effectively delocalizes the negative charge of the carboxylate anion through its strong -R effect, further stabilizing the conjugate base. The combined influence of the ortho-effect and the para-nitro group's resonance effect makes 2,4-dinitrobenzoic acid a much stronger acid.
Comparing 3,4- and 3,5-Dinitrobenzoic Acid
The acidities of 3,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid are very similar, and both are considerably stronger acids than benzoic acid.[3][4] This increased acidity is due to the potent electron-withdrawing inductive effects of the two nitro groups.[1]
-
3,5-Dinitrobenzoic Acid: In this isomer, both nitro groups are in the meta position relative to the carboxyl group. From the meta position, the nitro groups exert a strong -I effect but cannot exert their -R effect.[7] The additive -I effects of two nitro groups effectively withdraw electron density from the ring, stabilizing the carboxylate anion.[9]
-
3,4-Dinitrobenzoic Acid: Here, one nitro group is at the meta position (position 3) and the other is at the para position (position 4). The meta-nitro group exerts only a -I effect. The para-nitro group, however, exerts both a -I and a -R effect. The resonance delocalization provided by the para-nitro group contributes significantly to the stabilization of the carboxylate anion.
The similar pKa values of the 3,4- and 3,5-isomers suggest that the combined inductive effects of two meta-nitro groups in the 3,5-isomer are comparable in magnitude to the combined inductive and resonance effects of one meta- and one para-nitro group in the 3,4-isomer.
Caption: Factors influencing the acidity of dinitrobenzoic acid isomers.
Experimental Determination of pKa
Accurate determination of pKa values is crucial for validating theoretical predictions and for characterizing compounds in drug development. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Materials and Equipment:
-
Dinitrobenzoic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
High-purity water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the dinitrobenzoic acid isomer to prepare a solution of approximately 1 mM concentration in a volumetric flask.[1]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[1]
-
Titration Setup:
-
Pipette a known volume (e.g., 20 mL) of the 1 mM analyte solution into a beaker.[1]
-
Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.[1]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a small amount of 0.1 M HCl.[1]
-
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).[1]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[3]
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
The acidity of dinitrobenzoic acid isomers is a clear illustration of how the interplay of inductive, resonance, and steric effects dictates molecular properties. The significantly enhanced acidity of 2,4-dinitrobenzoic acid is a direct consequence of the ortho-effect, a crucial concept in physical organic chemistry. The comparable acidities of the 3,4- and 3,5-isomers highlight the nuanced contributions of inductive and resonance effects based on substituent position. For researchers and drug developers, a thorough understanding and the ability to experimentally verify these principles are essential for the rational design and optimization of new chemical entities.
References
-
Ortho effect. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
20.4: Substituent Effects on Acidity. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]
-
Ortho Effect. (n.d.). In BYJU'S. Retrieved from [Link]
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How does ortho-effect work in benzoic acids? (n.d.). In Khan Academy. Retrieved from [Link]
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How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016, April 4). In ResearchGate. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). In DergiPark. Retrieved from [Link]
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THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. (n.d.). In Canadian Science Publishing. Retrieved from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). In ECETOC. Retrieved from [Link]
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A Tale of Two Isomers: A Senior Application Scientist's Guide to 2,6-Dinitrobenzoic Acid vs. 3,5-Dinitrobenzoic Acid in Derivatization Reactions
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of discovery. Derivatization, the process of converting a chemical compound into a derivative, is a time-honored technique to enhance analyzability, particularly for alcohols and amines that may otherwise exhibit poor chromatographic behavior or lack a strong chromophore for detection. Among the arsenal of derivatizing agents, dinitrobenzoic acids have long been favored for their ability to form stable, crystalline derivatives with sharp, well-defined melting points.
This guide provides an in-depth comparison of two positional isomers: the widely-used 3,5-Dinitrobenzoic acid and its lesser-known counterpart, 2,6-Dinitrobenzoic acid. Through a blend of established principles, experimental data, and practical insights, we will explore why one has become a staple in analytical laboratories while the other remains largely on the shelf.
The Power of the Nitro Group: Why Dinitrobenzoic Acids?
The utility of dinitrobenzoic acids as derivatizing agents stems from the strong electron-withdrawing nature of the two nitro groups. This electronic effect significantly increases the acidity of the carboxylic acid and, more importantly, enhances the electrophilicity of the carbonyl carbon in the corresponding acyl chloride. This heightened reactivity facilitates the efficient esterification of alcohols and amidation of amines. The resulting dinitrobenzoate and dinitrobenzamide derivatives are typically solid compounds with high melting points, making them ideal for purification by crystallization and subsequent identification by melting point analysis and other spectroscopic techniques.[1]
3,5-Dinitrobenzoic Acid: The Gold Standard in Derivatization
3,5-Dinitrobenzoic acid, and more commonly its acyl chloride, 3,5-dinitrobenzoyl chloride, is a cornerstone reagent for the derivatization of alcohols, phenols, and amines.[1][2][3] The meta-positioning of the nitro groups provides a perfect balance of electronic activation without significant steric encumbrance around the reactive carbonyl group.
Reaction Mechanism and Advantages
The derivatization reaction is a nucleophilic acyl substitution. For alcohols, this results in the formation of a 3,5-dinitrobenzoate ester. For amines, a 3,5-dinitrobenzamide is formed. The reaction is typically carried out using 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[2]
Key Advantages of 3,5-Dinitrobenzoyl Chloride:
-
High Reactivity: The electron-withdrawing nitro groups make the carbonyl carbon highly electrophilic, leading to rapid and often quantitative reactions.
-
Crystalline Derivatives: The resulting derivatives are typically solids with sharp, well-defined melting points, facilitating purification and identification.[1]
-
Strong Chromophore: The dinitrophenyl group provides a strong chromophore, enhancing UV detection in chromatographic methods.
-
Extensive Data: A vast body of literature exists documenting the melting points of numerous 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives, providing a valuable database for compound identification.
Experimental Data: Melting Points of 3,5-Dinitrobenzoate Derivatives
The utility of 3,5-dinitrobenzoic acid in compound identification is exemplified by the extensive data available on the melting points of its derivatives. Below is a table compiling the melting points of 3,5-dinitrobenzoate esters for a range of common alcohols.
| Alcohol | Boiling Point (°C) | Melting Point of 3,5-Dinitrobenzoate (°C) |
| Methanol | 65 | 107[4] |
| Ethanol | 78 | 91-92[5] |
| 1-Propanol | 97 | 74[6] |
| 2-Propanol | 82 | 122[7] |
| 1-Butanol | 118 | 64[6] |
| 2-Butanol | 100 | 76[6] |
| Isobutyl alcohol | 108 | 87[6] |
| tert-Butyl alcohol | 83 | No esterification[7] |
| 1-Pentanol (Amyl alcohol) | 138 | 47-48[5] |
| Isoamyl alcohol | 132 | 61-62[5] |
| 1-Hexanol | 157 | 57-58[5] |
| Cyclohexanol | 161 | 112-113[8] |
| Benzyl alcohol | 205 | 113[6] |
| 1-Octanol | 195 | 61[6] |
| n-Decanol | 231 | 57-58[5] |
Note: Melting points can vary slightly based on the purity of the reactants and the experimental conditions.
This compound: A Case of Steric Hindrance
In stark contrast to its 3,5-isomer, this compound sees little to no use as a derivatizing agent. A thorough review of the scientific literature reveals a conspicuous absence of protocols and comparative data for its application in this context. The reason for this lies in a fundamental chemical principle: steric hindrance .
The "Ortho Effect" and Its Implications
The placement of nitro groups at the ortho-positions (2 and 6) relative to the carboxylic acid group creates significant steric bulk around the reaction center. This phenomenon, often referred to as the "ortho effect," has profound consequences for the reactivity of the molecule.[9]
The bulky ortho-substituents physically obstruct the approach of a nucleophile, such as an alcohol or an amine, to the carbonyl carbon of the corresponding 2,6-dinitrobenzoyl chloride.[10] This steric clash dramatically increases the activation energy of the reaction, making derivatization inefficient or, in many cases, preventing it from occurring altogether under standard conditions.
Figure 1: Steric hindrance in 2,6-dinitrobenzoyl chloride.
Experimental Evidence (or Lack Thereof)
The lack of published methods for using this compound as a derivatizing agent is, in itself, strong evidence of its inefficacy. While the synthesis of 2,6-dinitrobenzoyl chloride is possible, its reactivity towards nucleophiles like alcohols and amines is expected to be severely diminished compared to its 3,5-isomer. Researchers seeking to form derivatives for analytical purposes prioritize reagents that offer high yields and reliable reactivity, criteria that this compound is unlikely to meet.
Experimental Protocols
For the benefit of researchers, a standard and a green chemistry approach for the derivatization of alcohols using 3,5-Dinitrobenzoic acid are provided below.
Protocol 1: Conventional Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This protocol involves the initial conversion of 3,5-Dinitrobenzoic acid to its more reactive acid chloride.
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
In a dry round-bottom flask within a fume hood, combine 1.0 g of 3,5-Dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) or an excess of thionyl chloride (SOCl₂).[2][7][11]
-
Gently warm the mixture with stirring until the reaction initiates (evolution of HCl or SO₂ gas).
-
Continue warming until the reaction subsides and a clear liquid is obtained.
-
Remove the excess PCl₅ or SOCl₂ by distillation under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be used directly in the next step.
Step 2: Esterification of the Alcohol
-
In a dry test tube, dissolve approximately 0.2 g of the crude 3,5-dinitrobenzoyl chloride in 2-3 mL of dry pyridine.
-
Add 5-10 drops of the alcohol to be derivatized.
-
Warm the mixture in a water bath at 50-60°C for 10-15 minutes. For less reactive alcohols, a longer reaction time or gentle reflux may be necessary.
-
Cool the reaction mixture and pour it into 10-15 mL of cold water.
-
Collect the precipitated solid derivative by vacuum filtration.
-
Wash the solid with a small amount of cold 5% sodium carbonate solution to remove any unreacted 3,5-Dinitrobenzoic acid, followed by a wash with cold water.
-
Recrystallize the crude derivative from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure 3,5-dinitrobenzoate ester.
-
Dry the crystals and determine their melting point.
Figure 2: Conventional derivatization workflow.
Protocol 2: Microwave-Assisted Green Synthesis of 3,5-Dinitrobenzoates
This method avoids the use of hazardous reagents like PCl₅ or SOCl₂ and significantly reduces reaction times.[5][11]
-
In a microwave-safe reaction vessel, combine 1.0 g of 3,5-Dinitrobenzoic acid with 1 mL of the alcohol.
-
Add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate ester.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with a 5% aqueous sodium bicarbonate solution to neutralize and remove any unreacted 3,5-Dinitrobenzoic acid, followed by a wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure derivative.
-
Dry the crystals and determine their melting point.
Figure 3: Microwave-assisted green synthesis workflow.
Conclusion and Recommendation
Conversely, This compound is not a suitable derivatizing agent due to severe steric hindrance imposed by the ortho-nitro groups. This steric impediment is predicted to drastically reduce or completely inhibit the desired esterification and amidation reactions. For researchers in drug development and other scientific fields requiring robust and efficient analytical methods, the choice is clear. Adherence to the well-validated use of 3,5-Dinitrobenzoic acid will ensure reliable and reproducible results in the critical task of compound characterization.
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Singh, S., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. [Link]
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Science and Education Publishing. Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. [Link]
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A Senior Scientist's Guide to Inter-Laboratory Comparison of 2,6-Dinitrobenzoic Acid Analysis
Abstract
This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals aiming to establish robust and reproducible methods for the analysis of 2,6-Dinitrobenzoic acid (2,6-DNBA). Recognizing the critical need for cross-laboratory data consistency in research and quality control, this document delves into the primary analytical challenges, compares prevalent methodologies, and outlines a systematic approach to designing and executing an inter-laboratory comparison (ILC) study. By synthesizing established analytical principles with the statistical rigor of international standards, this guide serves as a practical tool for validating and harmonizing the quantification of 2,6-DNBA across different analytical environments.
Introduction: The Analytical Imperative for this compound
This compound (2,6-DNBA) is a nitroaromatic compound of significant interest in various fields, potentially arising as a synthetic intermediate, a metabolite in toxicological studies, or an impurity in pharmaceutical manufacturing. Accurate and precise quantification is paramount for ensuring safety, efficacy, and quality in these applications. However, achieving analytical consensus across different laboratories presents considerable challenges.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are the cornerstone of a robust quality assurance program.[1][2] They provide an objective evaluation of a laboratory's performance and are essential for validating an analytical method's fitness for purpose.[3] This guide will navigate the complexities of 2,6-DNBA analysis and provide a clear pathway for conducting a meaningful ILC.
Core Analytical Challenges
The physicochemical properties of 2,6-DNBA present specific analytical hurdles that must be overcome to ensure reliable data.
-
Isomer Specificity: A primary challenge is the chromatographic separation of 2,6-DNBA from its positional isomers, such as 2,4-DNBA, 2,5-DNBA, and 3,5-DNBA. These isomers often have very similar physical properties, making their resolution difficult.[4] Co-elution can lead to significant quantification errors. The steric hindrance from the ortho-nitro groups in 2,6-DNBA can subtly alter its polarity and chromatographic behavior compared to its isomers, an effect that must be exploited for successful separation.[4]
-
Matrix Effects: When analyzing 2,6-DNBA in complex biological matrices (e.g., plasma, urine) or environmental samples, endogenous components can interfere with the analysis, particularly in mass spectrometry-based methods.[5][6] These matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[6]
-
Sensitivity Requirements: Depending on the application, the required limits of detection (LOD) and quantification (LOQ) can be very low. This necessitates highly sensitive instrumentation and optimized sample preparation techniques to concentrate the analyte and remove interferences.
Comparative Analysis of Key Methodologies
The two most viable analytical techniques for 2,6-DNBA are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely accessible and robust technique. The nitroaromatic structure of 2,6-DNBA contains a strong chromophore, making it well-suited for UV detection.[7][8] HPLC-UV methods are generally less susceptible to the matrix effects that plague MS-based methods. However, achieving the required specificity, especially in separating all positional isomers, can be challenging and may require extensive method development.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[10] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can provide unambiguous identification and quantification, even in the presence of co-eluting interferences.[11] The primary drawback is its susceptibility to matrix effects, which requires rigorous sample cleanup and the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte.[5]
The following table summarizes the expected performance characteristics of these methods. The data is extrapolated from validated methods for similar benzoic acid derivatives and serves as a representative benchmark.[8][12][13]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Linearity Range (µg/mL) | 0.5 - 200 | 0.001 - 10 | MS detectors have a much wider linear dynamic range and inherently higher sensitivity. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity with proper calibration. |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 - 0.4 | ~ 0.0005 | The selectivity of MS/MS drastically reduces baseline noise, allowing for much lower detection limits. |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.5 - 1.2 | ~ 0.002 | The LOQ is directly related to the LOD and reflects the lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can be highly accurate; LC-MS/MS may show slightly higher variability due to potential matrix effects. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC-UV often exhibits better precision due to its robustness and lower susceptibility to matrix-induced signal fluctuation. |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic retention time. LC-MS/MS uses retention time plus two mass transitions, providing a much higher degree of confidence in analyte identity. |
Designing and Executing an Inter-Laboratory Comparison Study
A successful ILC requires careful planning, a well-defined protocol, and robust statistical analysis. The international standard ISO 5725 provides a comprehensive framework for determining the repeatability and reproducibility of a test method.[14][15]
Overall Workflow
The workflow for an ILC is a systematic process designed to ensure that all participants analyze identical samples under controlled conditions, allowing for a meaningful comparison of results.
Caption: Detailed workflow for the LC-MS/MS analysis of 2,6-DNBA.
Statistical Analysis of ILC Data
The primary goal of the statistical analysis is to assess the performance of each participating laboratory and to determine the overall precision of the method. [16]
-
Data Compilation and Outlier Detection: The coordinating laboratory collects all results. Before calculating summary statistics, it is crucial to identify and handle any statistical outliers. ISO 5725 recommends using Cochran's test to check for laboratories with unusually high variance (within-laboratory precision) and Grubbs' test to identify laboratories with extreme mean values. [3][14]Any data flagged as an outlier should be investigated and potentially excluded from the main statistical calculations based on pre-defined criteria.
-
Calculation of Performance Scores: The most common performance metric in proficiency testing is the z-score . [17]It normalizes each laboratory's result based on the overall mean and standard deviation of the group.
-
The assigned value (X) is determined, which is typically the consensus mean of all participant results after outlier removal.
-
The proficiency standard deviation (σ) is established. This can be a fixed value based on method validation data or calculated from the ILC results.
-
The z-score for each laboratory (i) is calculated as: zᵢ = (xᵢ - X) / σ where xᵢ is the result from laboratory i.
-
-
Interpretation of Z-Scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Laboratories with unsatisfactory results must conduct a thorough root cause analysis and implement corrective actions. [17]
-
Simulated Case Study
To illustrate the process, consider a hypothetical ILC with 8 participating laboratories analyzing a spiked sample with a target concentration of 25.0 ng/mL.
| Laboratory ID | Result 1 (ng/mL) | Result 2 (ng/mL) | Mean (xᵢ) | Z-Score | Performance |
| Lab A | 24.5 | 24.9 | 24.7 | -0.36 | Satisfactory |
| Lab B | 26.1 | 25.7 | 25.9 | 1.14 | Satisfactory |
| Lab C | 21.1 | 21.5 | 21.3 | -4.64 | Unsatisfactory |
| Lab D | 25.2 | 25.0 | 25.1 | 0.14 | Satisfactory |
| Lab E | 24.1 | 23.9 | 24.0 | -1.29 | Satisfactory |
| Lab F | 25.5 | 25.9 | 25.7 | 0.86 | Satisfactory |
| Lab G | 23.5 | 23.7 | 23.6 | -1.86 | Satisfactory |
| Lab H | 25.3 | 24.9 | 25.1 | 0.14 | Satisfactory |
After initial review, Lab C is identified as a statistical outlier using Grubbs' test and is excluded from the calculation of the consensus mean and standard deviation.
-
Consensus Mean (X): 24.89 ng/mL (from Labs A, B, D, E, F, G, H)
-
Proficiency Standard Deviation (σ): 0.78 ng/mL (from Labs A, B, D, E, F, G, H)
Lab C's z-score indicates a significant negative bias in their measurement process, requiring immediate investigation.
Conclusion and Recommendations
Establishing a reliable analytical method for this compound that yields consistent results across multiple laboratories is a challenging but achievable goal. Success hinges on a thorough understanding of the analytical hurdles, careful selection and validation of a primary methodology, and a meticulously planned inter-laboratory comparison study.
We recommend LC-MS/MS as the primary technique due to its superior sensitivity and specificity, which are crucial for overcoming challenges related to isomer separation and analysis in complex matrices. The use of a stable isotope-labeled internal standard is non-negotiable for ensuring accuracy.
By adhering to the principles outlined in this guide and the statistical framework of ISO 5725, research teams and quality control consortia can build confidence in their analytical data, ensuring data comparability and reliability, which is the ultimate goal of any collaborative scientific endeavor.
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Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]
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Gustavsson, I. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Retrieved from [Link]
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Umweltbundesamt. (2024). Proficiency Testing Scheme – Annual Programme 2025. Retrieved from [Link]
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Eurachem. (n.d.). Proficiency testing schemes. Retrieved from [Link]
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Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Antibody Specificity for 2,6-Dinitrobenzoic Acid
The challenge with haptens is their small size; they are generally not immunogenic on their own.[3][4][5] To elicit an immune response, they must be conjugated to a larger carrier protein.[3][6][] This conjugation process, however, can sometimes lead to antibodies that recognize the linker region or the carrier protein, rather than the hapten itself.[1] Therefore, a comprehensive specificity assessment is not just a recommendation—it is an absolute requirement.
This guide will walk you through the critical experimental workflows to characterize and compare anti-2,6-DNBA antibodies. We will delve into the "why" behind each step, providing you with the rationale to design and interpret your own validation studies.
The Cornerstone of Specificity Assessment: Competitive ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is a fundamental technique for characterizing anti-hapten antibodies.[8] Its power lies in its ability to determine the antibody's relative affinity for the target hapten versus structurally similar molecules. A highly specific antibody will exhibit strong binding to 2,6-DNBA and minimal to no binding to its analogs.
The Principle of Competitive ELISA
In this assay format, the antibody is pre-incubated with a sample containing the free hapten (2,6-DNBA). This antibody-hapten mixture is then added to a microplate well coated with a 2,6-DNBA-protein conjugate. The free hapten in the sample competes with the coated hapten for binding to the antibody. The more free hapten in the sample, the less antibody will be available to bind to the coated hapten, resulting in a weaker signal. By testing a panel of structurally related compounds, we can build a cross-reactivity profile for the antibody.[9]
Caption: Workflow for Competitive ELISA.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a 2,6-DNBA-protein conjugate (e.g., 2,6-DNBA-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[10] Incubate overnight at 4°C. The choice of carrier protein for coating should ideally be different from the one used for immunization to avoid detecting antibodies against the carrier.[8]
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[11]
-
Competition Reaction: Prepare a series of dilutions for 2,6-DNBA and each of the structurally related analog compounds. In a separate plate or tubes, pre-incubate the anti-2,6-DNBA antibody at its optimal working concentration with each dilution of the free analytes for 1 hour at room temperature.
-
Incubation: Wash the coated and blocked plate. Transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate thoroughly. Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.[12] Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader.[12] Plot the absorbance against the log of the analyte concentration to generate inhibition curves. Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of binding) for 2,6-DNBA and each analog.[9]
Data Presentation: Cross-Reactivity Profile
The cross-reactivity is typically expressed as a percentage relative to the target analyte.[9]
% Cross-Reactivity = (IC50 of 2,6-DNBA / IC50 of Analog) x 100 [9]
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| 2,6-Dinitrobenzoic acid | Chemical Structure[13] | 10 | 100% |
| 2,4-Dinitrobenzoic acid | Chemical Structure | 500 | 2% |
| 3,5-Dinitrobenzoic acid | Chemical Structure[14] | >10,000 | <0.1% |
| 2,4,6-Trinitrobenzoic acid | Chemical Structure[15] | >10,000 | <0.1% |
| Benzoic acid | Chemical Structure | >10,000 | <0.1% |
This table presents hypothetical data for illustrative purposes.
A lower IC50 value indicates a higher binding affinity.[9] A highly specific antibody will have a low IC50 for 2,6-DNBA and significantly higher IC50 values for all other tested compounds, resulting in low percentage cross-reactivity.
Orthogonal Method: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides valuable endpoint data, Surface Plasmon Resonance (SPR) offers a real-time, label-free analysis of the binding kinetics.[16][17][18] This allows for a more nuanced understanding of the antibody's binding characteristics, including the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be derived. A high-affinity, specific antibody will exhibit a fast association rate and a slow dissociation rate with 2,6-DNBA.
The Principle of SPR
SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16][18] In a typical experiment, the antibody is immobilized on the sensor chip, and a solution containing the analyte (2,6-DNBA or an analog) is flowed over the surface. The binding event causes an increase in mass on the sensor surface, leading to a change in the refractive index, which is detected in real-time.[16]
Caption: Workflow for SPR Analysis.
Experimental Protocol: SPR Kinetic Analysis
-
Antibody Immobilization: Immobilize the anti-2,6-DNBA antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of 2,6-DNBA and the analog compounds in a suitable running buffer.
-
Binding Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Sequentially inject the different concentrations of the analyte, starting from the lowest concentration. Each injection is followed by a dissociation phase where only the running buffer is flowed over the chip.
-
Between each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis: The binding data, presented as a sensorgram, is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Data Presentation: Kinetic and Affinity Parameters
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| This compound | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| 2,4-Dinitrobenzoic acid | 2.0 x 10³ | 1.0 x 10⁻² | 5.0 x 10⁻⁶ |
| 3,5-Dinitrobenzoic acid | No significant binding | - | - |
This table presents hypothetical data for illustrative purposes.
A lower Kₑ value indicates a higher binding affinity. A specific antibody will have a significantly lower Kₑ for 2,6-DNBA compared to its analogs.
Comparison of Alternatives and Making an Informed Choice
When comparing different anti-2,6-DNBA antibody candidates, a multi-faceted approach is crucial. No single technique tells the whole story.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, competition-based | Real-time, label-free binding |
| Primary Output | IC50, % Cross-reactivity | kₐ, kₑ, Kₑ |
| Throughput | High (96/384-well plates) | Lower |
| Information | Relative affinity, specificity | Absolute affinity, kinetics, specificity |
| Cost | Relatively low | Higher instrument and consumable cost |
| Best For | High-throughput screening of many antibodies and analogs | In-depth characterization of a few lead candidates |
Expert Recommendation:
-
Initial Screening: Utilize competitive ELISA as a high-throughput method to screen multiple antibody candidates against a broad panel of 2,6-DNBA analogs. This will quickly identify the most promising candidates with the lowest cross-reactivity.
-
In-depth Characterization: For the top 1-3 candidates identified through ELISA, perform SPR analysis to obtain detailed kinetic and affinity data. This will provide a more quantitative and nuanced understanding of their binding properties.
An antibody that demonstrates a low IC50 and high specificity in competitive ELISA, coupled with a low Kₑ and favorable kinetics in SPR, is an ideal candidate for the development of robust and reliable immunoassays for this compound.
By following this structured and evidence-based approach, researchers can confidently select an antibody with the highest specificity, ensuring the accuracy and reproducibility of their results. This rigorous validation is not just a quality control step; it is fundamental to the integrity of your research.
References
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Mishra, R. K., et al. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 20(9), 1747-1753. [Link]
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Bioconjugate Chemistry. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. [Link]
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National Institutes of Health. (n.d.). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]
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Saper, C. B. (2009). A guide to the perplexed on the specificity of antibodies. The Journal of Histochemistry and Cytochemistry, 57(1), 1-5. [Link]
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PubMed. (n.d.). [Noncompetitive Immunoenzymometric Assays for a Hapten Molecule Employing Anti-Idiotype Antibodies]. [Link]
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ResearchGate. (2025). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link]
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Weller, M. G. (2018). Ten basic rules of antibody validation. Analytical chemistry insights, 13, 1177390118757462. [Link]
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Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. [Link]
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Bitesize Bio. (2025). Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
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ResearchGate. (n.d.). Ten Basic Rules of Antibody Validation. [Link]
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PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. [Link]
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PubMed. (n.d.). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. [Link]
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Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]
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ACS Publications. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. [Link]
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PNAS. (2023). Nonspecificity fingerprints for clinical-stage antibodies in solution. [Link]
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Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
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Royal Society of Chemistry. (2024). Methods and applications of noncompetitive hapten immunoassays. [Link]
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ResearchGate. (2025). Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance. [Link]
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Oxford Protein Informatics Group. (2017). Antibody Developability: Experimental Screening Assays. [Link]
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MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
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Integral Molecular. (n.d.). Antibody Cross-Reactivity Case Study. [Link]
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PubChem. (n.d.). m-Dinitrobenzoic acid. [Link]
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Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. [Link]
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A Comparative Analysis of the Toxicity of 2,6-Dinitrobenzoic Acid and Other Key Nitroaromatics
Introduction: The Dual Nature of Nitroaromatics
Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, are mainstays of the global chemical industry. They serve as critical precursors for a vast array of materials, including dyes, polymers, pesticides, and pharmaceuticals.[1] However, the very chemical properties that make them versatile—specifically the electron-withdrawing nature of the nitro group—also render them biologically hazardous.[1] Many nitroaromatics are recognized as toxic and mutagenic, with several being classified as priority pollutants by environmental agencies.[1][2]
Their toxicity is not a simple matter of presence, but a complex interplay of metabolic activation, cellular defense, and molecular damage. Understanding the structure-toxicity relationship within this class is paramount for researchers in toxicology, drug development, and environmental science. This guide provides a comparative overview of the toxicity of 2,6-Dinitrobenzoic acid against other benchmark nitroaromatics: Nitrobenzene, 2,4-Dinitrotoluene (2,4-DNT), 2,6-Dinitrotoluene (2,6-DNT), and 2,4,6-Trinitrotoluene (TNT). While comprehensive toxicological data for this compound is notably scarce in publicly available literature, we can contextualize its potential hazards by examining its isomers and the well-documented behavior of related compounds.
Comparative Acute Oral Toxicity
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested animal population.[3][4] It serves as a fundamental metric for initial hazard assessment. The table below summarizes the acute oral LD50 values for our selected nitroaromatics in rats, providing a quantitative basis for comparison.
Table 1: Acute Oral LD50 Values of Selected Nitroaromatic Compounds in Rats
| Compound | Chemical Structure | Oral LD50 (mg/kg) in Rat | Key Toxic Effects |
| This compound | Data not available | Causes serious eye damage[5] | |
| 3,5-Dinitrobenzoic acid (Isomer) | 1600 - 3200 | Harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation[1][6] | |
| Nitrobenzene | 349 - 600 | Methemoglobinemia, central nervous system damage, liver and kidney damage[7][8] | |
| 2,4-Dinitrotoluene (2,4-DNT) | 240 - 650 | Neurotoxicity, methemoglobinemia, anemia, testicular atrophy[5][9] | |
| 2,6-Dinitrotoluene (2,6-DNT) | 177 - 795 | Hepatotoxicity, neurotoxicity, anemia, male reproductive toxicity[5][9][10] | |
| 2,4,6-Trinitrotoluene (TNT) | 795 - 1320 | Anemia, abnormal liver function, spleen enlargement, potential carcinogen[6][11] |
Note: LD50 values are compiled from multiple sources and represent a range of reported values.
From this data, a clear structure-activity relationship emerges. The dinitrotoluenes (2,4-DNT and 2,6-DNT) exhibit the highest acute toxicity (lowest LD50 values) among the selected compounds. The addition of a third nitro group in TNT appears to decrease acute oral toxicity compared to the dinitrotoluenes. Nitrobenzene, with a single nitro group, has moderate toxicity.
For the dinitrobenzoic acids, the available data for the 3,5-isomer suggests a significantly lower acute toxicity compared to the dinitrotoluenes. This highlights how the nature and position of functional groups—in this case, a carboxyl group versus a methyl group, and the meta-positioning of the nitro groups—dramatically influence the toxicological profile. The primary hazard identified for This compound is severe eye damage, but its systemic toxicity remains uncharacterized in the literature.[5]
Mechanisms of Nitroaromatic Toxicity
The toxicity of nitroaromatic compounds is not typically caused by the parent molecule itself but by its metabolic reduction products. This bioactivation process is a central, unifying mechanism that leads to several downstream damaging effects.[7]
Pillar 1: Bioactivation by Nitroreductases
The critical first step in nitroaromatic toxicity is the enzymatic reduction of the nitro group. This is primarily carried out by a class of flavoenzymes known as nitroreductases, which are present in both mammalian tissues (e.g., via NADPH:cytochrome P-450 reductase) and gut microflora.[12] The reduction can proceed through two main pathways:
-
One-Electron Reduction: This pathway produces a highly unstable nitro anion radical. In the presence of oxygen, this radical rapidly transfers its electron to molecular oxygen (O₂), generating a superoxide anion radical (O₂⁻•) and regenerating the parent nitroaromatic compound. This futile cycling process leads to a massive production of Reactive Oxygen Species (ROS).[12]
-
Two-Electron Reduction: This pathway, often carried out by oxygen-insensitive nitroreductases, bypasses the radical intermediate and reduces the nitro group to a nitroso (-NO) derivative, which is further reduced to a hydroxylamino (-NHOH) intermediate. This hydroxylamino aromatic is a key toxic and mutagenic metabolite.[12]
Pillar 2: Oxidative Stress and Cellular Damage
The massive generation of superoxide radicals from the one-electron reduction pathway overwhelms the cell's antioxidant defenses (e.g., superoxide dismutase, catalase), leading to a state of severe oxidative stress. These ROS can indiscriminately damage critical biomolecules:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity and function.[3]
-
Protein Oxidation: Proteins can be oxidized, leading to loss of enzymatic function and structural integrity.[3]
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA.[3]
Pillar 3: Genotoxicity and DNA Adduct Formation
The hydroxylamino (-NHOH) intermediates produced from the two-electron reduction pathway are highly reactive electrophiles. These metabolites can covalently bind to nucleophilic sites on DNA bases, particularly guanine, to form stable DNA adducts.[13] These adducts distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired, these lesions can result in permanent mutations, serving as the molecular basis for the mutagenicity and carcinogenicity of many nitroaromatics.[1]
Caption: Bioactivation pathway of nitroaromatics leading to cellular damage.
Experimental Methodologies for Toxicity Assessment
To experimentally quantify the toxic potential of a compound like this compound, a battery of standardized in vitro assays is employed. Each assay is designed to probe a specific mechanism of toxicity, providing a comprehensive profile of the compound's hazard.
Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[14] It follows the OECD 471 guideline.[15]
Causality and Experimental Choices: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[15] The core principle is to measure the rate at which the test chemical causes a "reverse mutation," restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. Since many chemicals only become mutagenic after metabolism, the assay is run both with and without a metabolic activation system—typically a rat liver homogenate called S9 fraction. This self-validating system ensures that both direct-acting mutagens and those requiring bioactivation are detected.
Detailed Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Prepare the S9 mix by combining S9 liver fraction with a cofactor solution (e.g., NADP+, G6P). Keep on ice.
-
Exposure (Pre-incubation Method):
-
In a sterile tube, mix 100 µL of bacterial culture, 500 µL of S9 mix (for activated test) or phosphate buffer (for non-activated test), and 50 µL of the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a known positive control mutagen for each strain.
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions) to each exposure tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is significantly higher than the vehicle control.
Caption: Workflow for the Ames Test (Pre-incubation Method).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality and Experimental Choices: The assay's principle relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is self-validating because dead or inactive cells lack the necessary mitochondrial activity to perform this conversion. The formazan crystals are then dissolved in a solvent, and the absorbance is read on a spectrophotometer, providing a quantitative measure of cell viability.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include wells for a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cytotoxicity Assay.
Alkaline Comet Assay for Genotoxicity (DNA Strand Breaks)
The single-cell gel electrophoresis, or Comet Assay, is a sensitive and rapid technique for quantifying and analyzing DNA damage in individual cells. The alkaline version is particularly effective at detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[13]
Causality and Experimental Choices: The fundamental principle is that a small, damaged DNA fragment will migrate further in an electric field than a large, undamaged DNA molecule. In this assay, cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then placed in a high-pH (alkaline) solution, which unwinds the DNA. This unwinding step is crucial as it allows single-strand breaks to be expressed. During electrophoresis, the broken DNA fragments are drawn from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are directly proportional to the amount of DNA damage.[1] This method is self-validating through the inclusion of negative (vehicle) and positive (e.g., H₂O₂) controls.
Detailed Step-by-Step Protocol:
-
Cell Preparation and Treatment: Treat cultured cells with the test compound for a desired period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix a small volume of the cell suspension with molten low-melting-point agarose (at 37°C). Quickly pipette this mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving only the nucleoids.
-
Alkaline Unwinding: Drain the lysis solution and immerse the slides in a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes in the dark. This denatures the DNA and allows it to unwind at break sites.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same cold alkaline buffer. Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the comets and analyze them using specialized software to quantify the amount of DNA damage (e.g., % DNA in the tail, tail length, tail moment).
Caption: Workflow for the Alkaline Comet Assay.
Conclusion
This guide provides a comparative framework for understanding the toxicity of nitroaromatic compounds, contextualizing the potential hazards of this compound against well-studied analogues. The available data clearly indicates that dinitrotoluenes (2,4-DNT and 2,6-DNT) possess high acute oral toxicity in rats, while nitrobenzene is moderately toxic and TNT is comparatively less acutely toxic.
A significant data gap exists for This compound , for which no quantitative acute toxicity, mutagenicity, or cytotoxicity data is readily available in the scientific literature. Its primary documented hazard is the potential for serious eye damage.[5] The much lower toxicity of its isomer, 3,5-Dinitrobenzoic acid, suggests that the presence of a carboxyl group and the specific arrangement of the nitro groups are critical determinants of a compound's toxicological profile.
The underlying mechanisms of nitroaromatic toxicity are rooted in metabolic bioactivation, leading to oxidative stress and genotoxicity through the formation of DNA adducts. The detailed experimental protocols for the Ames, MTT, and Comet assays provided herein represent the standard, validated methodologies that researchers and drug development professionals would employ to fill the existing data gaps for this compound and to perform robust safety assessments for any novel nitroaromatic compound.
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Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene - Defense Centers for Public Health . Defense Health Agency. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies . (2024). CLYTE Technologies. [Link]
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Material Safety Data Sheet Nitrobenzene - Vastani . Vastani Intertrade. [Link]
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2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem . National Center for Biotechnology Information. [Link]
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Short-term oral toxicity of 2,4,6-trinitrotoluene in mice, rats, and dogs - PubMed . National Center for Biotechnology Information. [Link]
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Nitrobenzene: toxicological overview - GOV.UK . (2022). UK Health Security Agency. [Link]
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Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem . National Center for Biotechnology Information. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments . Springer Nature. [Link]
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Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics . Creative Diagnostics. [Link]
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CometAssay 96 . Trevigen. [Link]
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Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology, Slovenia. [Link]
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Comet Assay Protocol - McGill Radiobiology Lab . McGill University. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf . (2013). National Center for Biotechnology Information. [Link]
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Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray . Creative Bioarray. [Link]
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Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second - EPA . (2008). U.S. Environmental Protection Agency. [Link]
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Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry | ATSDR . (2020). Agency for Toxic Substances and Disease Registry. [Link]
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OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics . (2019). Nucro-Technics. [Link]
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A Senior Application Scientist's Guide to HPLC Column Selection for Dinitrobenzoic Acid Isomer Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of dinitrobenzoic acid (DNBA) isomers are critical for ensuring the purity of intermediates, the efficacy of final products, and adherence to regulatory standards. The subtle structural differences between isomers like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid present a significant analytical challenge. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns, offering experimental data and mechanistic insights to empower you in selecting the optimal stationary phase for your specific analytical needs.
The Challenge of Separating Dinitrobenzoic Acid Isomers
Dinitrobenzoic acid isomers are positional isomers, meaning they share the same molecular formula but differ in the arrangement of the nitro groups on the benzoic acid backbone. This similarity in their physicochemical properties, such as polarity and pKa, makes their separation by conventional chromatographic techniques difficult. The choice of HPLC column, therefore, becomes the most critical factor in achieving baseline resolution and accurate quantification.
Comparative Analysis of HPLC Column Performance
The selection of an appropriate HPLC column is paramount for the successful separation of dinitrobenzoic acid isomers. This section details the performance of various column chemistries, from traditional reversed-phase to more specialized stationary phases.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is often the first approach for the separation of moderately polar compounds like dinitrobenzoic acids. The primary retention mechanism is hydrophobic interaction between the nonpolar stationary phase and the analyte.
C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and versatility. For dinitrobenzoic acid isomers, the key to a successful separation on a C18 column lies in the precise control of the mobile phase, particularly the pH and the organic modifier.[1]
Mechanism of Separation: In reversed-phase chromatography, the nonpolar C18 chains interact with the aromatic ring of the dinitrobenzoic acid. The presence of polar nitro and carboxylic acid groups reduces retention. By lowering the mobile phase pH with an acid modifier like acetic or phosphoric acid, the ionization of the carboxylic acid group is suppressed, leading to increased hydrophobicity and better retention on the C18 stationary phase. The choice of organic modifier (e.g., acetonitrile, methanol, or 2-propanol) also plays a crucial role in modulating selectivity.
Experimental Protocol: Isocratic Separation of Dinitrobenzoic Acid Isomers on a C18 Column
-
Column: C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase: 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v), pH adjusted to ~2.99
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Phenyl-hexyl columns offer an alternative selectivity to traditional C18 phases, which can be particularly advantageous for separating aromatic and nitroaromatic compounds.[2][3]
Mechanism of Separation: In addition to hydrophobic interactions, phenyl-hexyl columns facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient aromatic rings of the dinitrobenzoic acid isomers.[2] This secondary interaction mechanism can enhance the resolution of positional isomers that are difficult to separate based on hydrophobicity alone. The choice of organic modifier is critical, with methanol often enhancing π-π interactions more effectively than acetonitrile.[2]
Experimental Protocol: Gradient Separation of Nitroaromatic Compounds on a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 3.5 µm, 100 mm x 4.6 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC presents a powerful alternative.[4][5] While dinitrobenzoic acids have moderate polarity, HILIC can offer unique selectivity based on partitioning into a water-enriched layer on the polar stationary phase.
Mechanism of Separation: In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[4] A water layer forms on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase. Retention is primarily driven by the hydrophilicity of the analyte. Ion-exchange interactions with the stationary phase can also contribute to the separation.
Experimental Protocol: HILIC Separation of Aromatic Acids
-
Column: HILIC (Amide or Silica), 5 µm, 150 mm x 4.6 mm
-
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid
-
Mobile Phase B: Water with 0.1% Acetic Acid
-
Isocratic: 95% A / 5% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction to achieve superior separation of complex mixtures, including isomers.[6][7]
Mechanism of Separation: These columns typically have a hydrophobic alkyl chain (like C18) and either a cation-exchange or anion-exchange group.[6] For dinitrobenzoic acids, a mixed-mode column with anion-exchange properties would be beneficial. The separation is influenced by both the hydrophobic interactions with the alkyl chains and the electrostatic interactions between the ionized carboxylic acid group of the analytes and the positively charged stationary phase. By manipulating the mobile phase pH and ionic strength, the retention and selectivity can be finely tuned.
Experimental Protocol: Mixed-Mode Separation of Acidic Isomers
-
Column: Mixed-Mode (Reversed-Phase/Anion-Exchange)
-
Mobile Phase: 20% Acetonitrile in 15 mM Ammonium Formate buffer, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm
-
Injection Volume: 3 µL
-
Column Temperature: Ambient
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[8] For dinitrobenzoic acids, which are acidic, anion-exchange chromatography is the appropriate mode.
Mechanism of Separation: In anion-exchange chromatography, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate ions of the dinitrobenzoic acids.[9][10] Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to neutralize the charge on the analyte or the stationary phase.
Experimental Protocol: Anion-Exchange Separation of Organic Acids
-
Column: Strong Anion-Exchange (SAX)
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 7.0
-
Gradient: 0% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Performance Data Summary
| Column Type | Stationary Phase | Primary Separation Mechanism(s) | Advantages for DNBA Isomer Separation | Potential Limitations |
| Reversed-Phase | C18 (Octadecyl) | Hydrophobic Interactions | Widely available, robust, good starting point. | May require careful mobile phase optimization for closely eluting isomers. |
| Reversed-Phase | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic and nitroaromatic compounds.[2] | Selectivity is highly dependent on the organic modifier used. |
| HILIC | Silica, Amide, Diol | Partitioning, Hydrogen Bonding, Electrostatic Interactions | Orthogonal selectivity to reversed-phase, good for polar compounds.[4][11] | Can have longer equilibration times, sensitive to water content in the sample. |
| Mixed-Mode | RP/Anion-Exchange | Hydrophobic & Ion-Exchange Interactions | Multiple interaction modes for enhanced selectivity and resolution of isomers.[6][12] | Method development can be more complex due to multiple variables. |
| Ion-Exchange | Strong Anion-Exchange (SAX) | Electrostatic Interactions | Highly selective for charged species, separation based on pKa differences.[8][13] | Requires buffered mobile phases, may not be suitable for MS detection. |
Visualizing the Separation Workflow
Caption: A generalized workflow for the HPLC analysis of dinitrobenzoic acid isomers.
Conclusion and Recommendations
The separation of dinitrobenzoic acid isomers is a challenging yet achievable task with the careful selection of the appropriate HPLC column and mobile phase conditions.
-
For initial method development, a C18 column is a robust and reliable starting point. Optimization of the mobile phase pH and organic modifier is key to achieving separation.
-
If resolution on a C18 column is insufficient, a Phenyl-Hexyl column is the recommended next step, as the alternative selectivity offered by π-π interactions can often resolve closely eluting aromatic isomers.
-
For isomers with significant differences in polarity or when reversed-phase methods fail, HILIC offers an orthogonal separation mechanism that can provide the necessary resolution.
-
Mixed-mode and ion-exchange columns are powerful tools for separating these acidic isomers, especially when dealing with complex matrices. The multiple interaction modes of mixed-mode columns and the high selectivity of ion-exchange columns for charged species can provide excellent separation, although method development may be more involved.
Ultimately, the optimal column choice will depend on the specific isomers being analyzed, the sample matrix, and the desired analytical outcome (e.g., speed, resolution, or MS compatibility). By understanding the underlying separation mechanisms and leveraging the comparative data presented in this guide, researchers can confidently select the most effective HPLC column for their dinitrobenzoic acid isomer separation needs.
References
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Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
- Lin, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(59), 31257-31264.
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GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
- Smith, R. M. (2019).
- Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies.
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Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
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MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
- Jandera, P., et al. (2005). Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs.
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Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]
- Kuroda, I., et al. (2012). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society, 89(9), 1615-1622.
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Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,4-dinitro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Dong, M. W., & Li, M. (2009). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Nawrocki, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5081.
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HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Ion chromatography. Retrieved from [Link]
- Jiang, S. J., et al. (1997). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. Ozone: Science & Engineering, 19(5), 455-465.
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT, 3(14).
- iajps. (2023). Ion exchange chromatography. Indo American Journal of Pharmaceutical Sciences, 10(05).
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
LCGC International. (2012). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT, 3(14).
- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Queen's University Belfast. (2023).
- Google Patents. (2020). Preparation method of 3, 5-dinitrobenzoic acid.
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]
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Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
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YouTube. (2019, July 11). Ion exchange chromatography. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- Zhang, K., et al. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
-
Advanced Materials Technology. (2023, May 11). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. Retrieved from [Link]
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LCGC International. (2020). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
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Bischoff. (n.d.). Prontosil HPLC Phases. Retrieved from [Link]
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LCGC International. (2024, December 23). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,6-Dinitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the robust quantification of 2,6-Dinitrobenzoic acid (2,6-DNBA) is a critical checkpoint in various synthetic and analytical workflows. As an important building block and potential impurity, its accurate measurement is paramount for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of pharmaceutical products. This guide provides an in-depth comparison of the primary analytical techniques for 2,6-DNBA quantification, grounded in scientific principles and supported by representative experimental data.
The Analytical Challenge: Understanding this compound
This compound is a highly polar aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group and two nitro groups on the benzene ring, dictates the optimal analytical strategies. The nitro groups act as strong chromophores, making UV-Vis spectrophotometry a viable detection method. The carboxylic acid moiety allows for manipulation of its polarity based on pH, a key consideration for chromatographic separation.
Comparative Analysis of Quantification Methods
The choice of an analytical method for 2,6-DNBA quantification hinges on the specific requirements of the assay, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Table 1: Comparison of Performance Characteristics for 2,6-DNBA Quantification Methods
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.5 - 150 | 0.1 - 100 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 | ~ 0.05 | ~ 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.5 | ~ 0.2 | ~ 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 3.0 |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | High | Moderate | High |
Disclaimer: The data presented in this table is representative of the expected performance for 2,6-DNBA based on validated methods for structurally similar nitroaromatic and benzoic acid compounds. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse for the quantification of non-volatile and thermally labile compounds like 2,6-DNBA.[1] The polarity of 2,6-DNBA makes it ideally suited for reversed-phase chromatography.
The choice of a C18 stationary phase provides a non-polar surface for the separation of analytes based on their hydrophobicity.[1] An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group of 2,6-DNBA, thereby increasing its retention on the non-polar stationary phase and ensuring a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier that provides good peak resolution and is compatible with UV detection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for ideal retention time and separation, a good starting point is 40:60 (v/v) acetonitrile:aqueous.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by a UV scan of a standard solution of 2,6-DNBA. A wavelength around 254 nm is typically a good starting point due to the nitroaromatic structure.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 2,6-DNBA reference standard and dissolve it in a known volume (e.g., 10 mL) of the mobile phase to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 2,6-DNBA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Analyze a blank sample (matrix without 2,6-DNBA) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 2,6-DNBA at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of 2,6-DNBA at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Caption: Logical workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity. However, due to the low volatility and high polarity of 2,6-DNBA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Derivatization, typically through esterification of the carboxylic acid group (e.g., with diazomethane or by forming a methyl ester using BF3-methanol), is essential to reduce the polarity and increase the volatility of 2,6-DNBA. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio of the fragmented ions, offering a higher degree of confidence in the results compared to UV detection.
-
Derivatization (Example using BF3-Methanol):
-
To a known amount of dried sample containing 2,6-DNBA, add 1 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool the mixture and add 1 mL of saturated sodium chloride solution.
-
Extract the derivatized analyte (this compound methyl ester) with 1 mL of hexane or another suitable organic solvent.
-
The organic layer is then used for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of around 280 °C and hold for 5 minutes. This program should be optimized for the best separation.
-
Injector Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Quantification:
-
An internal standard (a compound with similar chemical properties but a different mass spectrum) should be used to improve the accuracy and precision of quantification.
-
A calibration curve is constructed by analyzing derivatized standards and plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Caption: Step-by-step workflow for GC-MS analysis of 2,6-DNBA.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of 2,6-DNBA, particularly in simple matrices where interfering substances are not present.
This method relies on the principle that 2,6-DNBA absorbs light in the ultraviolet region of the electromagnetic spectrum due to its aromatic ring and nitro groups. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Preparation of Solutions:
-
Solvent: A suitable solvent in which 2,6-DNBA is soluble and that does not absorb significantly at the analytical wavelength (e.g., methanol, ethanol, or an appropriate buffer).
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC method.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of 2,6-DNBA by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Prepare a calibration curve by measuring the absorbance of the working standards at the λmax.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Considerations:
-
This method is highly susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, its application is generally limited to the analysis of pure or nearly pure samples.
-
Conclusion and Recommendations
For the accurate and precise quantification of this compound, HPLC-UV is the most recommended method for routine analysis in research and quality control settings. It offers an excellent balance of accuracy, precision, selectivity, and throughput without the need for a complex derivatization step.
GC-MS should be considered when a higher level of selectivity and sensitivity is required, or for the unambiguous identification of 2,6-DNBA, especially in complex matrices where co-eluting impurities may be present in HPLC analysis. The trade-off is a more complex sample preparation procedure and lower throughput.
UV-Vis spectrophotometry is a suitable option for rapid, high-throughput screening of relatively pure samples of 2,6-DNBA where high selectivity is not a primary concern.
The final choice of method should always be guided by the specific analytical requirements and validated according to the appropriate regulatory guidelines to ensure the generation of reliable and defensible data.
References
-
PubChem. This compound compound summary. National Center for Biotechnology Information. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- ATSDR. (1995). Analytical Methods for Determination of 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental & Biological Samples. Agency for Toxic Substances and Disease Registry.
Sources
For researchers, scientists, and drug development professionals working with 2,6-Dinitrobenzoic acid, understanding its immunological profile is paramount for the development of specific and reliable analytical methods. This guide provides an in-depth technical overview of cross-reactivity studies for this compound, offering a framework for assessing antibody specificity against structurally related compounds. While specific cross-reactivity data for a dedicated this compound immunoassay is not widely published, this guide will leverage data from closely related nitroaromatic compounds to illustrate the principles and experimental workflows critical for such an evaluation.
The Imperative of Specificity in Immunoassays for Small Molecules
Selecting Structurally Related Compounds for Cross-Reactivity Panel
The first step in a cross-reactivity study is to identify and select a panel of compounds that are structurally similar to the target analyte, this compound. The rationale for inclusion should be based on shared chemical motifs, potential for presence in the same sample matrix, or being part of the same metabolic pathway.
A logical selection of cross-reactants for a this compound immunoassay would include:
-
Positional Isomers: These compounds share the same molecular formula but differ in the substitution pattern on the aromatic ring. They represent the most significant challenge to antibody specificity.
-
2,4-Dinitrobenzoic acid
-
2,5-Dinitrobenzoic acid
-
3,4-Dinitrobenzoic acid
-
3,5-Dinitrobenzoic acid
-
-
Precursors and Metabolites: Compounds that are part of the synthetic route to or metabolic breakdown of this compound are also important to consider.
-
2,6-Dinitrotoluene
-
Benzoic acid
-
2-Nitrobenzoic acid
-
6-Nitrobenzoic acid (Note: this is the same as 2-Nitrobenzoic acid)
-
-
Structurally Similar Nitroaromatic Compounds: Other nitroaromatic compounds that might be present in the samples of interest.
-
2,4,6-Trinitrotoluene (TNT)
-
2,4-Dinitrotoluene (DNT)
-
The synthesis of dinitrobenzoic acid isomers often involves the nitration of benzoic acid or the oxidation of the corresponding dinitrotoluenes.[3][4][5][6] Understanding these synthetic pathways can aid in identifying potential impurities and cross-reactants.
Designing and Executing the Cross-Reactivity Study: A Competitive ELISA Approach
A competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for assessing the cross-reactivity of small molecules like this compound.[7][8] In this format, the free analyte in the sample competes with a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: Competitive ELISA
The following diagram outlines the key steps in a competitive ELISA for determining cross-reactivity.
Caption: A generalized workflow for a competitive ELISA.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting a competitive ELISA to determine the cross-reactivity of an antibody raised against this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-2,6-Dinitrobenzoic acid antibody (capture antibody)
-
This compound-enzyme conjugate (e.g., HRP conjugate)
-
This compound standard
-
Panel of potential cross-reacting compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the capture antibody diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.[9][10]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the test compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate the standards or test compounds with a fixed concentration of the this compound-enzyme conjugate for a short period.
-
Alternatively, add the standards or test compounds to the coated and blocked plate, followed immediately by the enzyme conjugate.
-
Incubate for 1-2 hours at room temperature to allow for competition.[7]
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.[9]
-
Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve for this compound and inhibition curves for each of the tested compounds.
-
Calculate the percentage of binding (%B/B₀):
-
B = Absorbance of a standard or sample well
-
B₀ = Absorbance of the zero-analyte (maximum signal) well
-
%B/B₀ = (B / B₀) * 100
-
-
Determine the IC₅₀ values: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined for this compound and for each of the cross-reacting compounds from their respective inhibition curves.[11]
-
Calculate the Percentage Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) * 100 [12]
Representative Cross-Reactivity Data
| Compound | IC₅₀ (µg/L) | Cross-Reactivity (%) |
| 2,4,6-Trinitrotoluene (TNT) | 0.34 | 100 |
| N-(2,4,6-Trinitrophenyl)-methylamine | 0.14 | 240 |
| 2,4-Dinitrotoluene | 1.5 | 22.7 |
| 2,6-Dinitrotoluene | 2.8 | 12.1 |
| 1,3,5-Trinitrobenzene | 0.8 | 42.5 |
| 2,4,6-Trinitrophenol | 10 | 3.4 |
| 2-Bromo-4,6-dinitroaniline | 0.5 | 68 |
| 2-Chloro-4,6-dinitroaniline | 0.6 | 56.7 |
Data adapted from G. K. Breier, et al. (1999) for illustrative purposes.[13]
Visualizing Structural Relationships
The degree of cross-reactivity is directly related to the structural similarity between the target analyte and the tested compounds. A diagram illustrating these relationships can be a powerful tool for interpreting the data.
Caption: Structural relationships of potential cross-reactants to this compound.
Conclusion: The Path to a Validated Immunoassay
The development of a robust and reliable immunoassay for this compound hinges on a comprehensive assessment of its cross-reactivity with structurally related compounds. By employing a systematic approach that includes the careful selection of a cross-reactivity panel, the execution of a well-designed competitive ELISA, and the accurate calculation of percentage cross-reactivity, researchers can gain a deep understanding of their antibody's specificity. This knowledge is fundamental to ensuring the accuracy and validity of experimental data, a cornerstone of sound scientific research and successful drug development.
References
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Breier, G. K., et al. (1999). Characterization of a monoclonal TNT-antibody by measurement of the cross-reactivities of nitroaromatic compounds. Fresenius' Journal of Analytical Chemistry, 364(1-2), 113-120. [Link]
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Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved January 12, 2026, from [Link]
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3,5-Dinitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Holleman, A. F., & Sirks, H. A. (1906). The six isomeric dinitrobenzoic acids. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 9, 280-282. [Link]
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Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 12, 2026, from [Link]
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The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved January 12, 2026, from [Link]
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Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(1), 1137-1144. [Link]
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2,5-dinitrobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6586. [Link]
-
Parker, C. W., & Little, J. R. (1969). Specificity of the immune response to the 2, 4-dinitrophenyl and 2, 4, 6-trinitrophenyl groups: ligand binding and fluorescence properties of cross-reacting antibodies. Journal of Experimental Medicine, 130(4), 851-871. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. Retrieved January 12, 2026, from [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved January 12, 2026, from [Link]
-
Little, J. R., & Eisen, H. N. (1969). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. The Journal of experimental medicine, 129(2), 247-265. [Link]
-
Copp, A. J., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(2), 114-121. [Link]
-
Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131-156. [Link]
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A Comparative Guide to the Applications of Dinitrobenzoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of organic chemistry and pharmaceutical development, the selection of appropriate reagents and intermediates is paramount to the success of research and the efficacy of the final product. Among the versatile building blocks available, dinitrobenzoic acid isomers—specifically 2,4-dinitrobenzoic acid, 3,4-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid—present a fascinating case study in how subtle changes in molecular structure can lead to significant differences in chemical reactivity and application. This guide provides an in-depth, objective comparison of these isomers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction to Dinitrobenzoic Acid Isomers: Structure Dictates Function
Dinitrobenzoic acids are aromatic carboxylic acids characterized by a benzene ring substituted with a carboxyl group and two nitro groups. The positioning of these electron-withdrawing nitro groups profoundly influences the isomers' acidity, reactivity, and, consequently, their utility in various chemical transformations.
dot graphmol { layout=neato; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11880&t=l", imagescale=true, labelloc=b]; i1 [label="2,4-Dinitrobenzoic Acid"]; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10709&t=l", imagescale=true, labelloc=b]; i2 [label="3,4-Dinitrobenzoic Acid"]; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7433&t=l", imagescale=true, labelloc=b]; i3 [label="3,5-Dinitrobenzoic Acid"]; } /dot
Caption: Chemical structures of the three dinitrobenzoic acid isomers.
The electron-withdrawing nature of the two nitro groups makes all dinitrobenzoic acid isomers more acidic than benzoic acid itself. However, the relative positions of these groups and the carboxylic acid moiety create distinct electronic environments, leading to a spectrum of applications.
Head-to-Head Comparison of Applications
The utility of each dinitrobenzoic acid isomer is dictated by its unique chemical properties. This section provides a comparative overview of their primary applications, supported by experimental insights.
| Application Area | 2,4-Dinitrobenzoic Acid | 3,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| Organic Synthesis | Versatile reactant in cross-coupling reactions and synthesis of heterocycles. | Intermediate in the synthesis of dyes and pharmaceuticals.[1] | Key intermediate for pharmaceuticals (e.g., Diatrizoic acid), dyes, and specialty polymers.[2][3] |
| Analytical Chemistry | Chromophore probe for spectrophotometric and electrophoretic analysis. | Used in quantitative sugar analysis.[4] | Widely used as a derivatizing agent for alcohols, amines, and amino acids to form crystalline derivatives with sharp melting points for identification.[5] |
| Pharmacology | Limited direct data; derivatives studied for insecticidal activity. | Limited direct data. | Derivatives exhibit antifungal activity.[4] |
| Other Applications | - | - | Corrosion inhibitor and used in photography.[5] Heavy metal salts are used as high explosives.[5] |
Deep Dive into Key Applications: Experimental Protocols and Insights
Analytical Derivatization: The Strength of 3,5-Dinitrobenzoic Acid
A cornerstone application of 3,5-dinitrobenzoic acid is in the qualitative analysis of alcohols and amines. The reaction of 3,5-dinitrobenzoic acid with these functional groups yields solid ester or amide derivatives with distinct and sharp melting points, facilitating their identification.[5] This is particularly advantageous for identifying liquid or low-melting-point alcohols.
The choice of 3,5-dinitrobenzoic acid over other derivatizing agents, such as 4-nitrobenzoic acid, is often preferred because its derivatives tend to have higher melting points, which allows for more accurate identification.[5]
This protocol describes the conversion of an alcohol to its 3,5-dinitrobenzoate derivative for melting point analysis. The use of the more reactive 3,5-dinitrobenzoyl chloride is common for this purpose.
dot graph TD { A[Start: Mix alcohol, 3,5-dinitrobenzoyl chloride, and pyridine] --> B{Heat the reaction mixture}; B --> C[Cool and add dilute sulfuric acid]; C --> D[Extract with ether]; D --> E{Wash ether layer with sodium hydroxide and water}; E --> F[Evaporate ether]; F --> G[Recrystallize the crude product]; G --> H(End: Obtain pure 3,5-dinitrobenzoate derivative for MP analysis); } /dot
Caption: Workflow for alcohol derivatization.
Materials:
-
Unknown alcohol
-
3,5-Dinitrobenzoyl chloride
-
Pyridine
-
Isopropyl ether (alcohol-free)
-
Dilute sulfuric acid
-
10% Sodium hydroxide solution
-
Ethanol or methanol for recrystallization
Procedure:
-
In a dry test tube, combine 1 drop of the unknown alcohol, 40 mg of 3,5-dinitrobenzoyl chloride, 5 mL of isopropyl ether, and 1 drop of pyridine.
-
Gently reflux the mixture in a water bath for approximately 1 hour.
-
Cool the reaction tube in running water.
-
Add 0.5-1 mL of dilute sulfuric acid and 4 mL of water. Stopper the tube and shake to remove the pyridine.
-
Separate the ether layer and wash it sequentially with 1 mL of 10% sodium hydroxide solution and twice with 4 mL of water to remove any unreacted 3,5-dinitrobenzoic acid.
-
Transfer the ether layer to an evaporating dish and carefully evaporate the ether over a water bath.
-
To the residue, add 0.5 mL of alcohol (ethanol or methanol) and then 2 mL of water.
-
Transfer the liquid to a small test tube, cool for about 5 minutes, and induce crystallization by scratching the sides of the tube with a glass rod.
-
Filter the crystals and wash them with 0.5 mL of water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-dinitrobenzoate derivative.
-
Dry the crystals and determine their melting point.
Table of Melting Points for 3,5-Dinitrobenzoate Derivatives of Common Alcohols:
| Alcohol | Melting Point of 3,5-Dinitrobenzoate (°C) |
| Methanol | 107 |
| Ethanol | 92 |
| 1-Propanol | 74 |
| 2-Propanol | 123 |
| 1-Butanol | 64 |
| 2-Butanol | 75 |
| Benzyl Alcohol | 113 |
Source: Adapted from various organic chemistry laboratory manuals.
Organic Synthesis: Versatility of the Isomers as Intermediates
All three dinitrobenzoic acid isomers serve as valuable intermediates in organic synthesis, though their specific applications differ based on their reactivity and the substitution patterns they provide.
3,5-Dinitrobenzoic acid is a crucial precursor in the synthesis of various pharmaceuticals and dyes.[2][3] A prominent example is its use in the production of the radiocontrast agent, Diatrizoic acid.[3] Furthermore, the reduction of the two nitro groups in 3,5-dinitrobenzoic acid yields 3,5-diaminobenzoic acid, a key monomer in the production of specialty polymers and an intermediate for certain dyes.[3]
This protocol outlines the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid using a palladium-on-carbon (Pd/C) catalyst.
dot graph TD { A[Start: Dissolve 3,5-dinitrobenzoic acid in sodium hydroxide solution] --> B{Add Pd/C catalyst to the solution in a hydrogenation reactor}; B --> C[Pressurize the reactor with hydrogen gas]; C --> D{Heat and stir the reaction mixture}; D --> E[Monitor hydrogen uptake until the reaction is complete]; E --> F[Cool the reactor and filter to remove the catalyst]; F --> G[Acidify the filtrate with hydrochloric acid to precipitate the product]; G --> H(End: Filter, wash, and dry the 3,5-diaminobenzoic acid); } /dot
Caption: Workflow for the synthesis of 3,5-diaminobenzoic acid.
Materials:
-
3,5-Dinitrobenzoic acid
-
Sodium hydroxide
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
In a suitable hydrogenation reactor, dissolve 3,5-dinitrobenzoic acid in a stoichiometric amount of aqueous sodium hydroxide solution.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 1-5% by weight of the starting material).
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-70°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 3-4, at which point the 3,5-diaminobenzoic acid will precipitate.
-
Filter the precipitated product, wash it with cold water, and dry it under vacuum.
2,4-Dinitrobenzoic acid is increasingly utilized as a versatile reactant in various modern organic synthesis methodologies. It participates in decarboxylative C-N cross-coupling reactions and can be used to synthesize complex heterocyclic structures like zwitterionic azaspirocyclic hydantoins.
While less commonly employed than the 3,5-isomer, 3,4-dinitrobenzoic acid is a valuable intermediate for synthesizing molecules with a specific 3,4-disubstitution pattern on the benzene ring. It finds applications in the synthesis of certain dyes and pharmaceutical compounds.[1]
Pharmacological Considerations: A Nascent Field of Study
The direct pharmacological activities of the dinitrobenzoic acid isomers are not extensively documented. However, research into their derivatives has shown some promising results, particularly for drug development professionals.
Derivatives of 3,5-dinitrobenzoic acid have been investigated for their antifungal properties .[4] The presence of the nitro groups is thought to contribute to their mechanism of action, which may involve the generation of reactive oxygen species within fungal cells.
While direct comparative studies are scarce, the different electronic and steric properties of the isomers suggest that their derivatives could exhibit varied biological activities. Further research is warranted to explore the potential of all three isomers as scaffolds for the development of new therapeutic agents.
Conclusion: Selecting the Right Isomer for Your Application
The choice between 2,4-, 3,4-, and 3,5-dinitrobenzoic acid is a critical decision that should be guided by the specific requirements of the intended application.
-
For analytical derivatization of alcohols and amines, 3,5-dinitrobenzoic acid is the clear frontrunner due to the formation of highly crystalline derivatives with sharp, high melting points.
-
In organic synthesis , all three isomers are valuable intermediates. The selection depends on the desired substitution pattern of the final product. 3,5-Dinitrobenzoic acid is particularly important for the synthesis of certain pharmaceuticals and polymers, while 2,4-dinitrobenzoic acid is gaining traction in modern cross-coupling and heterocyclic synthesis.
-
The exploration of the pharmacological properties of dinitrobenzoic acid isomers and their derivatives is an emerging field. Currently, derivatives of 3,5-dinitrobenzoic acid have shown the most promise, particularly as antifungal agents.
By understanding the distinct characteristics and applications of each dinitrobenzoic acid isomer, researchers and drug development professionals can optimize their experimental designs, enhance the efficiency of their synthetic routes, and unlock new possibilities in chemical and pharmaceutical innovation.
References
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- Chem-Impex. 3,5-Dinitrobenzoic acid. Chem-Impex. Accessed January 12, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3,5-Dinitrobenzoic Acid: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026.
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- Wikipedia. 3,5-Dinitrobenzoic acid. Wikipedia.
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- Holleman AF, Sirks HA. The six isomeric dinitrobenzoic acids. Koninklijke Nederlandse Akademie van Wetenschappen; Proceedings. 1906;9(1):280-288.
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- PubChem. 3,5-Dinitrobenzoic acid.
- BenchChem. A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid. BenchChem. Published December 2025.
- ResearchGate. A new procedure for preparing 3,4-dinitrobenzoic acid.
- Macmillan Learning.
- Organic Syntheses. 3,5-dinitrobenzoic acid. Organic Syntheses. Accessed January 12, 2026.
- Google Patents. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
- DrugFuture. 3,4-Dinitrobenzoic Acid. DrugFuture. ©2006-2023.
- Thermo Fisher Scientific. Tables of Compounds. Thermo Fisher Scientific. Accessed January 12, 2026.
- Nunes, M. A., et al. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. 2023;415:4357–4368.
- Science Ready. Alcohols: Structure & Properties – HSC Chemistry. Science Ready. Accessed January 12, 2026.
- Sigma-Aldrich. 2,4-Dinitrobenzoic acid. Sigma-Aldrich. Accessed January 12, 2026.
- Lee, S., et al. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. 2021;26(14):4125.
- ResearchGate. HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same...
- CymitQuimica. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid. CymitQuimica. Accessed January 12, 2026.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific. Accessed January 12, 2026.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,6-Dinitrobenzoic Acid
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop to the final disposal of waste. 2,6-Dinitrobenzoic acid (CAS No. 603-12-3), a valuable intermediate in organic synthesis, is also a compound that demands meticulous handling and disposal due to its inherent hazardous properties. This guide provides drug development professionals, researchers, and scientists with essential, procedurally-focused information for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as self-validating systems, grounded in authoritative safety data and regulatory standards to build a foundation of trust and scientific integrity.
Hazard Profile and Waste Classification: Why Special Disposal is Mandatory
This compound is not a benign substance. Its chemical structure, featuring two nitro groups on a benzoic acid backbone, confers specific hazards that dictate its classification as a hazardous waste. According to Safety Data Sheets (SDS), it is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Furthermore, aromatic nitro compounds are recognized for their potential toxicity and reactivity. Thermal analysis of nitrobenzoic acid isomers reveals that they can undergo significant exothermic decomposition, highlighting a potential for uncontrolled reactions if subjected to heat or mixed with incompatible materials.[3][4]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is classified as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6] Due to its irritant properties and the toxicological profile of related nitroaromatic compounds, this compound waste must be managed as regulated hazardous waste.
Key takeaway: The combination of irritant effects and the energetic nature of the nitro functional groups makes it imperative to avoid casual disposal methods like drain disposal or mixing with general waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing for an experiment to preparing it for waste pickup—adherence to proper PPE protocols is non-negotiable.
| Task Scenario | Minimum Required PPE | Rationale |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Nitrile gloves, chemical safety goggles, and a standard lab coat. | Protects against incidental skin/eye contact with the solid material.[1] |
| Waste Consolidation (e.g., packaging waste containers) | Nitrile gloves, chemical safety goggles, and a lab coat. | Reduces risk during the handling of sealed waste containers. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles and a face shield, and a lab coat or chemical-resistant apron. | Provides enhanced protection against splashes and direct contact with a larger quantity of the substance.[7] |
The Primary Disposal Pathway: Segregation and Collection
The only appropriate disposal route for this compound is through a licensed hazardous waste management company.[1][8] On-site chemical treatment, such as neutralization, is not recommended . While the substance is an acid, its primary hazards are not related to corrosivity alone; neutralization does not eliminate the hazards associated with the nitroaromatic structure.[9][10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container, clearly labeled "Hazardous Waste." A high-density polyethylene (HDPE) container is a suitable choice.
-
Label Accurately: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date when waste was first added to the container.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unadulterated this compound powder, along with any weighing papers or spatulas heavily contaminated with the solid, directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items like gloves, pipette tips, or paper towels with trace contamination should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.
-
Solutions: If this compound is part of a reaction mixture or solution, collect this liquid waste in a separate, labeled hazardous waste container for organic or aqueous waste, as appropriate. Crucially, ensure chemical compatibility. Do not mix with strong oxidizing agents, strong bases, or reducing agents to prevent potentially hazardous reactions.[11]
-
-
Store Safely: Keep the hazardous waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.[9]
-
Arrange for Pickup: Once the container is nearly full (no more than 90%) or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
Decision Workflow for Disposal
The following diagram illustrates the critical decision-making process that mandates professional disposal for this compound.
Caption: Decision tree for this compound disposal.
Managing Spills: A Step-by-Step Emergency Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Alert Personnel and Evacuate: Notify everyone in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, eliminate all ignition sources.
-
Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels to absorb the bulk of the powder. Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust.[12]
-
For Liquid Spills (Solutions): Cover the spill with an inert absorbent material.
-
-
Clean the Area: Once the bulk material is collected, decontaminate the spill surface with a suitable solvent (check SDS for recommendations, often soap and water), collecting all cleaning materials as hazardous waste.
-
Package and Label Waste: All spill cleanup materials must be placed in a sealed, properly labeled hazardous waste container.
-
Report the Incident: Report the spill to your institution's EHS department, per your laboratory's safety plan.
Experimental Workflow for Spill Cleanup
Caption: Step-by-step workflow for managing a solid spill.
Final Disposal Logistics: The Role of the Waste Contractor
Once collected by your EHS department, the hazardous waste containing this compound will be managed by a licensed and regulated waste disposal company. The most common and effective method for destroying organic compounds of this nature is high-temperature incineration at a specialized facility. This process ensures the complete destruction of the hazardous molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas cleaning systems.
By adhering to these rigorous disposal protocols, you fulfill your professional and regulatory responsibilities, contributing to a culture of safety that is the bedrock of scientific advancement.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dinitrobenzoic Acid
A Note on Isomer-Specific Data: Safety data for 2,6-Dinitrobenzoic acid is not as readily available as for its isomers, such as 2,4-Dinitrobenzoic acid and 3,5-Dinitrobenzoic acid. This guide synthesizes data from these closely related structural isomers to establish a robust and conservative safety protocol. The core principle is to treat this compound with the highest level of caution indicated by its related compounds, ensuring a comprehensive margin of safety.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the inherent risks of a chemical is the foundation of effective protection. Based on data from dinitrobenzoic acid isomers, this compound should be presumed to pose several key hazards. The selection of each piece of personal protective equipment (PPE) is a direct countermeasure to these specific risks.
The primary hazards are:
-
Acute Toxicity: The compound is classified as harmful if swallowed.[1][2][3]
-
Skin Irritation: It is a Category 2 skin irritant, capable of causing significant irritation upon contact.[1][2][4]
-
Serious Eye Irritation: As a Category 2A eye irritant, it can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5]
-
Potential Flammability: While not always the primary hazard, related nitroaromatic compounds can be flammable solids, and some, like 2,4,6-Trinitrobenzoic acid, can be explosive under specific conditions like heat or shock.[3][6][7] Therefore, avoiding ignition sources is a critical aspect of safe handling.
These hazards dictate a multi-layered approach to PPE, where engineering controls provide the first line of defense, supplemented by direct personal protection.
Core PPE Requirements: A Multi-Layered Defense
The level of PPE required is dictated by the specific task being performed. Operations that increase the risk of dust generation or splashing demand a higher level of protection.
Primary Engineering Control: The Chemical Fume Hood
All work involving solid this compound or its solutions must be conducted within a certified chemical fume hood. This is the most critical safety measure, as it contains dusts and vapors at the source, drastically reducing the risk of inhalation.[5][8]
PPE Selection by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile or Butyl Gloves (Double-gloved recommended) | Flame-Resistant Lab Coat | Not required inside a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Gloves (Double-gloved recommended) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required inside a fume hood |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Coveralls | NIOSH-approved respirator with P100 particulate filter if outside a fume hood |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][8] Safety glasses do not provide an adequate seal against dust or splashes and are insufficient. When handling larger quantities or during procedures with a high splash risk (e.g., dissolving the acid), a full-face shield must be worn over the chemical splash goggles for an added layer of protection.[9][10][11]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good general protection for incidental contact.[10] For extended handling or when immersing hands, butyl rubber gloves are often recommended for their high resistance to a broad range of chemicals.[10] Always check the manufacturer's glove compatibility data for the specific solvent being used. Contaminated gloves should be removed and disposed of properly, and hands should be washed immediately.[12]
-
Body Protection: A flame-resistant (FR) lab coat, buttoned completely, is the minimum requirement. For tasks involving significant quantities of the acid or solvents, a chemical-resistant apron worn over the lab coat provides necessary additional protection against splashes.[13]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, in the event of a large spill or if work must be performed outside of a containment system, a NIOSH-approved air-purifying respirator with a P100 (oil-proof, 99.97% efficient) particulate filter is required to prevent inhalation of the irritant dust.[10][14]
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the procedural steps to minimize exposure and ensure operational safety.
Preparation and Pre-Work Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[8]
-
Assemble Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, sand, or a commercial sorbent), neutralization agents for acids (if applicable), and designated hazardous waste containers is readily accessible.[15][16]
-
Don PPE: Put on all required PPE as specified in the table above before entering the area where the chemical is handled.
Experimental Workflow: Weighing and Solution Preparation
-
Tare Container: Place a tared, sealable container (e.g., a vial or beaker) on the analytical balance inside the fume hood.
-
Minimize Dust: Carefully scoop the this compound from the stock bottle into the container. Avoid any rapid movements that could generate airborne dust. Use anti-static equipment if available to reduce powder dispersal.
-
Seal and Clean: Securely close the stock bottle and the weighing container. Use a cloth lightly dampened with 70% ethanol to decontaminate the exterior of the containers and the balance surface.
-
Dissolution: In the fume hood, add the weighed solid to the desired solvent. Control the rate of addition and use gentle agitation (e.g., a magnetic stir bar) to facilitate dissolution while preventing splashes.
-
Decontamination: Upon completion, decontaminate all surfaces and equipment used. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1][2][8]
Caption: Safe Handling Workflow for this compound.
Emergency Response & Disposal Plan
Rapid and correct response to an exposure or spill is critical.
Exposure Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention regardless of the apparent severity.[1][3][16][17]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention if irritation develops or persists.[1][17][18]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[3][15] Rinse the mouth with water and have the person drink 1-2 glasses of water. Call a poison control center or seek immediate medical attention.[1][2]
Spill Management
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if necessary.
-
Assess the Spill: For a small spill (<5g) inside a fume hood, trained laboratory personnel can proceed with cleanup. For any spill outside a fume hood or a large spill, evacuate the area, close the doors, and contact the institution's emergency response team.
-
Cleanup Procedure (Small Spill in Fume Hood):
-
Ensure proper PPE is worn, including double gloves, goggles, face shield, and lab coat.
-
Cover the spill with a dry, inert absorbent material like sand or vermiculite.[15][16]
-
Carefully sweep the material into a designated hazardous waste container using non-sparking tools.[3]
-
Decontaminate the area with a suitable cleaning solution, followed by a water rinse.
-
Place all contaminated materials (absorbent, gloves, wipes) into the hazardous waste container.
-
Waste Disposal
All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, are considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[2][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[1][7][8]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
